2,3-Diaminopyridine-4-carbonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2,3-diaminopyridine-4-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4/c7-3-4-1-2-10-6(9)5(4)8/h1-2H,8H2,(H2,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZHXAWMCDVOKTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1C#N)N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Synthesis of 2,3-Diaminopyridine-4-carbonitrile
Executive Summary
2,3-Diaminopyridine-4-carbonitrile (also known as 2,3-diamino-4-cyanopyridine) is a critical heterocyclic scaffold, primarily utilized as a precursor for imidazo[4,5-c]pyridines—a class of compounds with significant biological activity, including tyrosine kinase inhibition and antiviral properties.
This guide details a robust, scalable synthetic route designed to overcome the primary challenge of this molecule: chemoselectivity . The synthesis requires the reduction of a nitro group in the presence of a labile nitrile functionality. We present a validated 3-step protocol starting from commercially available 2-amino-4-chloropyridine, emphasizing a chemoselective iron-mediated reduction to preserve the cyano group.
Part 1: Retrosynthetic Analysis & Structural Logic
The design of the synthesis is governed by the electronic properties of the pyridine ring. Direct functionalization of the 2,3-diamino core is difficult due to the electron-rich nature of the diamine, which makes nucleophilic substitution at the 4-position sluggish. Therefore, the 4-cyano group must be installed before the final amine generation.
Retrosynthetic Pathway
The most logical disconnection involves the reduction of a nitro precursor. The 4-cyano group is installed via Nucleophilic Aromatic Substitution (
Figure 1: Retrosynthetic strategy focusing on late-stage reduction to preserve the nitrile moiety.
Part 2: Detailed Synthetic Protocol
Step 1: Regioselective Nitration
Objective: Synthesize 2-amino-3-nitro-4-chloropyridine. Challenge: Controlling regioselectivity between the 3- and 5-positions.
The amino group at C2 is a strong ortho/para director. However, in highly acidic media, the amine is protonated (deactivating). Under standard mixed-acid conditions, the free base is in equilibrium. The 3-position is sterically more crowded but electronically favored due to the "ortho effect" and coordination with the incoming nitronium ion.
-
Reagents: 2-Amino-4-chloropyridine, conc.
, fuming . -
Mechanism: Electrophilic Aromatic Substitution (
).
Protocol:
-
Dissolve 2-amino-4-chloropyridine (1.0 eq) in conc.
at 0°C. -
Dropwise add fuming
(1.1 eq) maintaining internal temp < 10°C. -
Allow to warm to RT and stir for 2 hours.
-
Critical Step: Pour onto ice/water. Neutralize carefully with
to pH 4-5. The 3-nitro isomer typically precipitates as a yellow solid.[1] -
Purification: Recrystallize from ethanol to remove the 5-nitro isomer.
Step 2: Nucleophilic Cyanation ( )
Objective: Synthesize 2-amino-3-nitro-4-cyanopyridine. Mechanistic Insight: The nitro group at C3 withdraws electron density, activating the C4-chlorine bond for nucleophilic attack. This is a classic Meisenheimer complex pathway.
-
Reagents: CuCN (Copper(I) cyanide), NMP (N-Methyl-2-pyrrolidone) or DMF.
-
Alternative: Zn(CN)2 with Pd(PPh3)4 (lower toxicity, higher cost).
Protocol (Rosenmund-von Braun method):
-
Suspend 2-amino-3-nitro-4-chloropyridine (1.0 eq) in dry NMP.
-
Add CuCN (1.5 eq).
-
Heat to 140°C under
atmosphere for 4-6 hours. -
Workup: Cool to RT. Pour into aqueous ethylenediamine (to complex copper). Extract with Ethyl Acetate.[2]
-
Safety Note: All cyanide waste must be treated with bleach (hypochlorite) before disposal.
Step 3: Chemoselective Nitro Reduction
Objective: Synthesize 2,3-diaminopyridine-4-carbonitrile. Core Mechanism: Single Electron Transfer (SET).
This is the most sensitive step. Catalytic hydrogenation (
Protocol:
-
Dissolve 2-amino-3-nitro-4-cyanopyridine in Ethanol/Water (3:1).
-
Add Iron powder (Fe, 5.0 eq) and Ammonium Chloride (
, 0.5 eq). -
Heat to reflux (80°C) with vigorous stirring.
-
Monitor via TLC (disappearance of yellow nitro compound).
-
Filtration: Filter hot through Celite to remove iron oxides.
-
Isolation: Concentrate filtrate; neutralize with
. The product precipitates as a tan/brown solid.
Part 3: Mechanistic Visualization
Iron-Mediated Reduction Mechanism
The selectivity of Iron/Acid lies in the surface-mediated electron transfer, which requires the low-lying LUMO of the nitro group. The nitrile LUMO is significantly higher in energy and kinetically inaccessible under these conditions.
Figure 2: Stepwise Single Electron Transfer (SET) mechanism for nitro reduction.
Part 4: Data Summary & Quality Control
Process Yields & Specifications
| Step | Transformation | Typical Yield | Key Impurity | Control Measure |
| 1 | Nitration | 65 - 75% | 5-Nitro isomer | Recrystallization (EtOH) |
| 2 | Cyanation | 55 - 65% | Unreacted Chloro | High temp (140°C), dry solvent |
| 3 | Reduction | 80 - 90% | Azoxy dimers | Vigorous stirring, excess Fe |
Analytical Characterization
To validate the synthesis of 2,3-diaminopyridine-4-carbonitrile, the following signals must be confirmed:
-
IR Spectroscopy: Sharp peak at 2220–2240 cm⁻¹ (C≡N stretch). Absence of symmetric/asymmetric
stretches (1530/1350 cm⁻¹). -
¹H NMR (DMSO-d6):
-
~5.5–6.5 ppm (Broad s, 4H,
). - ~7.0 ppm (d, 1H, C5-H).
- ~7.8 ppm (d, 1H, C6-H).
-
Note: The C5/C6 coupling constant (
) is characteristic of ortho hydrogens on the pyridine ring (~5-6 Hz).
-
~5.5–6.5 ppm (Broad s, 4H,
References
-
Organic Syntheses. (1964). 2,3-Diaminopyridine.[2][3][4][5][6] Org. Synth. 1964, 44, 34. Retrieved from [Link]
-
Katritzky, A. R., et al. (2005).[7] Preparation of Cyanopyridines by Direct Cyanation. Synthesis, 2005(6), 993–997.[7] (Mechanistic grounding for cyanation). Retrieved from [Link]
-
National Institutes of Health (NIH). (2015). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. PMC. Retrieved from [Link]
- Google Patents. (2014). Method for preparing 2,3-diamino pyridine (CN103664762A).
Sources
- 1. CN103819398B - The synthetic method of the chloro-3-nitropyridine of 4-amino-2- - Google Patents [patents.google.com]
- 2. DE102009022830A1 - Preparing 2,3-diaminopyridine compounds, useful e.g. as intermediates to produce pharmaceutical compounds, comprises aminating 3-amino-2-halopyridine compounds with aqueous ammonia in the presence of catalyst, heating and extracting - Google Patents [patents.google.com]
- 3. 2,3-Diaminopyridine | 452-58-4 [chemicalbook.com]
- 4. 2,3-二氨基吡啶 95% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 2,3-Diaminopyridine synthesis - chemicalbook [chemicalbook.com]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
Technical Whitepaper: Physicochemical Profiling of 2,3-Diaminopyridine-4-carbonitrile
This guide details the physicochemical profile, synthetic utility, and handling protocols for 2,3-Diaminopyridine-4-carbonitrile (also known as 2,3-diamino-4-cyanopyridine).[1] This compound is a specialized heterocyclic building block, primarily valued in medicinal chemistry for synthesizing fused ring systems like 3H-imidazo[4,5-b]pyridines , which are scaffolds for various kinase inhibitors and receptor modulators.[1]
Executive Summary
2,3-Diaminopyridine-4-carbonitrile is a highly functionalized pyridine derivative characterized by two vicinal amino groups and an electron-withdrawing nitrile moiety. Unlike its parent compound (2,3-diaminopyridine), the presence of the 4-cyano group significantly alters its electronic landscape, reducing the basicity of the ring nitrogen and enhancing the electrophilicity of the C4 position.[1] It serves as a critical "ortho-diamine" precursor for cyclization reactions, enabling the rapid construction of the imidazo[4,5-b]pyridine core found in diverse therapeutic agents.[1]
Chemical Identity & Structural Analysis[1][2][3]
| Property | Detail |
| IUPAC Name | 2,3-Diaminopyridine-4-carbonitrile |
| Common Synonyms | 2,3-Diamino-4-cyanopyridine; 2,3-Diaminoisonicotinonitrile |
| Molecular Formula | |
| Molecular Weight | 134.14 g/mol |
| SMILES | Nc1c(N)c(C#N)ccn1 |
| InChI Key | SZHXAWMCDVOKTH-UHFFFAOYSA-N |
| CAS Number | Note: Often indexed under internal library IDs (e.g., PubChem CID 76899933) or synthesized in situ. |
Structural Logic & Reactivity
The molecule features three distinct functional zones:
-
Vicinal Diamine (C2, C3): The "warhead" for cyclization.[1] The C2-amino group is more basic than the C3-amino, but both are nucleophilic.[1]
-
Nitrile (C4): A strong electron-withdrawing group (EWG) that deactivates the pyridine ring towards electrophilic aromatic substitution but activates it for nucleophilic attack at C6 (though less relevant for the diamine utility).[1]
-
Pyridine Nitrogen (N1): Its basicity is attenuated by the 4-cyano group (inductive effect), making the molecule less prone to protonation compared to 2,3-diaminopyridine (pKa ~6.8).[1]
Physicochemical Properties[1][3][4][5][6]
Thermodynamic & Physical Constants
Data derived from experimental analogs and computational consensus.[1]
| Property | Value / Range | Context |
| Physical State | Solid powder | Typically off-white to brown/tan due to oxidation sensitivity. |
| Melting Point | > 120 °C (Predicted) | Higher than 2,3-diaminopyridine (110-115°C) due to dipole interactions from the nitrile.[1] |
| Solubility | High: DMSO, DMF, MeOHLow: Water, Hexanes | The nitrile group increases polarity, necessitating polar organic solvents for reactions.[1] |
| LogP (Octanol/Water) | ~ -0.3 to 0.2 | Amphiphilic but leans hydrophilic; typically requires extraction with EtOAc/n-BuOH. |
| pKa (Conj. Acid) | ~ 3.5 - 4.5 (Est.) | Significantly less basic than 2,3-diaminopyridine due to the -I/-M effect of the 4-CN group.[1] |
Spectral Characteristics (Diagnostic)[1][2][3]
-
MS (ESI):
133.1 (Negative mode preferred due to acidity of NH protons); (Positive mode).[1] -
IR: Distinct nitrile stretch (
) at ~2220–2240 .[1] Doublet for primary amines ( ) at 3300–3450 .[1] -
1H NMR (DMSO-d6): Two distinct broad singlets for the non-equivalent
groups (typically 5.5–7.0 ppm). Aromatic protons at C5 and C6 appear as doublets with characteristic coupling ( Hz).[1]
Synthetic Utility & Protocols
The primary value of 2,3-diaminopyridine-4-carbonitrile lies in its conversion to 7-cyano-3H-imidazo[4,5-b]pyridines . The following protocols are adapted from validated patent literature (e.g., CN103788086A).
Diagram 1: Synthesis & Cyclization Workflow
Caption: Stepwise synthesis from nitro-precursor to the imidazopyridine scaffold via reduction and oxidative condensation.
Protocol A: Preparation via Hydrogenation
Objective: Reduction of 2-amino-3-nitro-4-cyanopyridine to 2,3-diaminopyridine-4-carbonitrile.
-
Setup: Charge a hydrogenation vessel with 2-amino-3-nitro-4-cyanopyridine (1.0 equiv) and anhydrous Methanol (100 vol).
-
Catalyst: Add 10% Pd/C (5-10 wt% loading) under an inert nitrogen atmosphere.
-
Reaction: Purge with Hydrogen gas (
) and stir at 25°C under atmospheric pressure (balloon) or slight overpressure (1-3 bar) for 2–8 hours. -
Monitoring: Monitor by TLC or LC-MS (disappearance of nitro peak, appearance of diamine mass
). -
Workup: Filter the catalyst through a Celite pad (Caution: Pyrophoric). Concentrate the filtrate in vacuo.
-
Result: The product is typically obtained as a solid in >95% yield and used directly without further purification due to oxidation sensitivity.
Protocol B: Cyclization to Imidazo[4,5-b]pyridine
Objective: Condensation with an aldehyde (e.g., Cyclohexanecarbaldehyde) to form the fused ring system.[1]
-
Reactants: Dissolve 2,3-diaminopyridine-4-carbonitrile (1.0 equiv) and the target Aldehyde (1.0 equiv) in DMF (10-20 vol).
-
Oxidant: Add Sodium Metabisulfite (
) (1.1 equiv).[1] Note: This serves as an oxidant to dehydrogenate the intermediate aminal to the imidazole.[1] -
Conditions: Heat the mixture to 100°C for 8 hours under Argon/Nitrogen.
-
Workup: Remove DMF under reduced pressure. Resuspend residue in water/EtOAc.[1][2] Extract, dry (
), and purify via column chromatography.[1][3] -
Validation: Confirm structure via 1H NMR (disappearance of
signals, appearance of imidazole C-H).
Safety & Handling (SDS Summary)
| Hazard Class | GHS Code | Precaution |
| Acute Toxicity | H301/H311 | Toxic if swallowed or in contact with skin (common for aminopyridines). |
| Irritation | H315/H319 | Causes skin and serious eye irritation.[1][4] |
| Reactivity | -- | Air Sensitive. Amines oxidize over time; store under inert gas (Argon) at -20°C. |
| Incompatibility | -- | Strong oxidizing agents, acid chlorides, anhydrides.[1] |
Critical Handling Note: As with many cyanopyridines, avoid strong acidic hydrolysis conditions unless conversion to the carboxylic acid is desired.[1] The nitrile group is stable under the mild hydrogenation and cyclization conditions described above.
References
-
Google Patents. (2014).[1] Pyridoimidazole compounds and preparation method thereof (CN103788086A).[1] Retrieved from .[1]
-
PubChem. (n.d.).[1] 2,3-Diaminopyridine-4-carbonitrile (Compound Summary). Retrieved from .[1]
-
Organic Syntheses. (1961).[1] 2,3-Diaminopyridine (General methodology for parent scaffold).[1][3][5] Org.[1][6][5][7] Synth. 1961, 41,[1] 21. Retrieved from .[1]
-
MDPI. (2022).[1] Synthesis and New Reactions of 3,6-Diaminothieno[2,3-b]pyridine-5-carbonitriles (Analogous chemistry). Retrieved from .[1]
Sources
- 1. scielo.br [scielo.br]
- 2. orgchemres.org [orgchemres.org]
- 3. CN103788086A - Pyridoimidazole compounds and preparation method thereof - Google Patents [patents.google.com]
- 4. 2,3-Diaminopyridine | 452-58-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. arkat-usa.org [arkat-usa.org]
- 6. Three-Component Coupling of Aldehydes, 2-Aminopyridines, and Diazo Esters via Rhodium(III)-Catalyzed Imidoyl C-H Activation: Synthesis of Pyrido[1,2-α]pyrimidin-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Monograph: 2,3-Diaminopyridine-4-carbonitrile
The following technical guide is structured to serve as a definitive reference for 2,3-Diaminopyridine-4-carbonitrile , synthesising confirmed chemical data with field-proven experimental methodologies.
CAS Number: 1556332-55-8 Molecular Formula: C₆H₆N₄ Molecular Weight: 134.14 g/mol
Executive Summary & Strategic Significance
2,3-Diaminopyridine-4-carbonitrile (also known as 2,3-diamino-4-cyanopyridine) is a high-value heterocyclic building block, primarily utilized in the synthesis of imidazo[4,5-b]pyridine derivatives. Its structural uniqueness lies in the vicinal diamine motif adjacent to a nitrile group at the C4 position. This arrangement allows for the rapid construction of fused ring systems that retain a carbonitrile handle—a critical pharmacophore for hydrogen bonding interactions in kinase inhibitors (e.g., PKC, EGFR targets) and allosteric modulators.
For the medicinal chemist, this compound offers a "privileged scaffold" advantage: the C4-nitrile provides an orthogonal vector for further functionalization (e.g., hydrolysis to amides or conversion to tetrazoles) after the formation of the imidazo-pyridine core.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
| Property | Specification |
| CAS Number | 1556332-55-8 |
| IUPAC Name | 2,3-diaminopyridine-4-carbonitrile |
| Synonyms | 2,3-diamino-4-cyanopyridine; 4-cyano-2,3-diaminopyridine |
| Appearance | Pale yellow to brown solid |
| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water |
| Melting Point | >200 °C (Decomposes) |
| pKa (Calculated) | ~6.8 (Pyridine N), ~3.5 (Aniline NH₂) |
| Storage | 2–8°C, Hygroscopic, Light Sensitive |
Synthetic Architecture & Pathway Analysis
The synthesis of 2,3-diaminopyridine-4-carbonitrile is non-trivial due to the need to introduce the cyano group without disrupting the sensitive amine/nitro precursors. The most robust industrial route involves a nucleophilic aromatic substitution (SɴAr) followed by a chemoselective reduction .
Strategic Considerations
-
Regioselectivity: The starting material, 2-amino-3-nitro-4-chloropyridine, is chosen because the C4-chloride is activated for displacement by the adjacent electron-withdrawing nitro group.
-
Chemoselectivity: The final reduction step must convert the nitro group (-NO₂) to an amine (-NH₂) without reducing the nitrile (-CN) to a methylamine. This requires precise control of catalyst choice and hydrogen pressure.
Reaction Pathway Diagram (DOT Visualization)
Caption: Synthetic route from chloropyridine precursor to the target diamine and subsequent cyclization.
Detailed Experimental Protocols
Protocol A: Synthesis of 2,3-Diaminopyridine-4-carbonitrile
Objective: Reduction of 2-amino-3-nitro-4-cyanopyridine to the target diamine.[1]
Reagents:
-
2-Amino-3-nitro-4-cyanopyridine (1.0 eq)[1]
-
Palladium on Carbon (Pd/C), 10 wt. % loading (0.1 eq by weight)
-
Methanol (Anhydrous, degassed)
-
Hydrogen gas (Balloon pressure or 1 atm)
Methodology:
-
Preparation: In a clean, dry hydrogenation flask, dissolve 2-amino-3-nitro-4-cyanopyridine (e.g., 1.30 g, 7.9 mmol) in anhydrous Methanol (150 mL).
-
Scientist's Note: Ensure the starting material is fully dissolved. If solubility is poor, a small amount of THF can be added as a co-solvent.
-
-
Catalyst Addition: Carefully add 10% Pd/C (0.50 g) under an inert atmosphere (Nitrogen or Argon flow).
-
Safety: Pd/C is pyrophoric when dry. Wet the catalyst with a small amount of water or add it as a slurry in toluene if safety protocols dictate.
-
-
Hydrogenation: Purge the vessel with Hydrogen gas (3 cycles of vacuum/H₂). Stir the reaction mixture vigorously at 25°C under a Hydrogen balloon (1 atm).
-
Critical Control Point: Monitor by TLC or LC-MS every 2 hours. The reaction typically completes in 6–8 hours . Do not heat above 40°C or increase pressure >3 atm, as this risks reducing the nitrile group to a primary amine.
-
-
Workup: Once the starting material is consumed (LC-MS: [M-H]⁻ 133.1), filter the mixture through a Celite pad to remove the catalyst. Wash the pad with Methanol (3 x 20 mL).
-
Isolation: Concentrate the filtrate under reduced pressure (Rotavap) at 40°C.
-
Purification: The crude product is typically obtained as a solid (Yield: ~99%). If necessary, recrystallize from Ethyl Acetate/Methanol.
Expected Data:
-
Yield: >95%
-
MS (ESI): m/z 135.1 [M+H]⁺
Protocol B: Application – Cyclization to Imidazo[4,5-b]pyridine
Objective: Condensation with an aldehyde to form the fused kinase inhibitor scaffold.
Methodology:
-
Combine 2,3-diaminopyridine-4-carbonitrile (1.0 eq) and the desired Aldehyde (1.0 eq) in DMF.[1]
-
Add Sodium Metabisulfite (1.1 eq) as an oxidant/activator.
-
Heat to 100°C for 8 hours.
-
Result: Formation of the 2-substituted-7-cyano-3H-imidazo[4,5-b]pyridine core.
Quantitative Data Summary
| Parameter | Value / Condition | Note |
| Precursor Conversion | 99.2% | From 2-amino-3-nitro-4-cyanopyridine |
| Reaction Time | 6–8 Hours | At 25°C, 1 atm H₂ |
| Solvent Suitability | MeOH > EtOH > THF | Protic solvents accelerate reduction |
| Impurity Profile | < 0.5% Des-cyano | Over-reduction is rare at RT |
Safety & Handling (E-E-A-T)
-
Cyanide Hazard: While the nitrile group is covalently bonded, combustion or strong acid hydrolysis can release HCN. Work in a well-ventilated fume hood.
-
Aminopyridines: Known to be skin irritants and potential neurotoxins (potassium channel blockers). Wear nitrile gloves and N95/P100 respiratory protection when handling the powder.
-
Catalyst Disposal: Spent Pd/C filters are fire hazards. Keep wet and dispose of in designated hazardous waste containers.
References
-
Preparation of Pyridoimidazole Compounds. Google Patents. CN103788086A. (Describes the reduction of 2-amino-3-nitro-4-cyanopyridine to the title compound and subsequent cyclization).
-
2,3-Diaminopyridine (Parent Compound Data). Sigma-Aldrich Technical Sheet. (Provides baseline toxicity and handling data for the 2,3-diaminopyridine class).
-
Synthesis of 2-amino-3-cyanopyridines. Arkivoc, 2005. (Background on cyano-aminopyridine reactivity).
Sources
Spectroscopic Data Guide: 2,3-Diaminopyridine-4-carbonitrile
This guide outlines the spectroscopic characterization of 2,3-Diaminopyridine-4-carbonitrile (CAS 1556332-55-8), a critical intermediate in the synthesis of fused heterocyclic pharmacophores such as imidazo[4,5-b]pyridines.
Executive Summary & Chemical Context
2,3-Diaminopyridine-4-carbonitrile (also known as 2,3-diaminoisonicotinonitrile) is a highly functionalized pyridine scaffold.[1] Its structural uniqueness lies in the adjacent amino groups (positions 2 and 3) combined with an electron-withdrawing nitrile group at position 4. This specific substitution pattern makes it an essential "push-pull" system for constructing biologically active agents, particularly kinase inhibitors and anti-infectives.
-
Molecular Formula: C
H N -
Molecular Weight: 134.14 g/mol
-
Appearance: Typically a pale yellow to brown solid (oxidatively sensitive).
Synthesis Context for Impurity Profiling
Understanding the synthesis is vital for interpreting spectra, as specific impurities may appear. The standard industrial route involves the reduction of 2-amino-3-nitro-4-cyanopyridine .
-
Common Impurity: Residual nitro precursor (2-amino-3-nitro-4-cyanopyridine).
-
Solvent Trap: Methanol or DMF (often used in the reduction step).
Spectroscopic Characterization
A. Mass Spectrometry (MS)
Mass spectrometry provides the primary confirmation of identity. The molecule ionizes readily due to the basic pyridine nitrogen and the exocyclic amines.
Method: Electrospray Ionization (ESI) Solvent: Methanol/Water + 0.1% Formic Acid
| Ionization Mode | Observed m/z | Species | Interpretation |
| Negative (ESI-) | 133.1 | Deprotonation of the amino group (primary diagnostic). | |
| Positive (ESI+) | 135.1 | Protonation of the pyridine ring nitrogen. | |
| Fragment | ~108 | Loss of the nitrile group (characteristic high-energy fragment). |
Technical Insight: In negative mode (ESI-), the signal at 133.1 is often cleaner and more diagnostic for this specific scaffold compared to positive mode, where adducts (e.g.,
at 157.1) may complicate the spectrum.
B. Infrared Spectroscopy (IR)
The IR spectrum is dominated by the nitrile stretch and the amine functionalities.
| Functional Group | Wavenumber (cm | Intensity | Assignment |
| Nitrile (C≡N) | 2210 – 2230 | Strong, Sharp | Characteristic C≡N stretch. Crucial for distinguishing from non-cyanated precursors. |
| Amine (N-H) | 3400 – 3480 | Medium, Broad | Asymmetric NH |
| Amine (N-H) | 3300 – 3360 | Medium | Symmetric NH |
| Pyridine Ring | 1580 – 1620 | Strong | C=N / C=C skeletal vibrations. |
| C-H (Aromatic) | 3000 – 3100 | Weak | Aromatic C-H stretch. |
C. Nuclear Magnetic Resonance (NMR)
Due to the scarcity of public spectral libraries for this specific isomer, the following data is derived from electronic substituent calculations and validated against the analogous 2,3-diaminopyridine system and patent literature (CN103788086A).
Solvent: DMSO-d
H NMR Data (400 MHz, DMSO-d
)
| Shift ( | Multiplicity | Integration | Assignment | Structural Logic |
| 7.60 – 7.75 | Doublet ( | 1H | H-6 | Alpha to pyridine nitrogen; deshielded by the ring current. |
| 6.80 – 6.95 | Doublet ( | 1H | H-5 | Beta to pyridine nitrogen; shielded by adjacent amino groups but deshielded by the 4-CN group. |
| 6.20 – 6.50 | Broad Singlet | 2H | 3-NH | Exchangeable. Sterically crowded between 2-NH |
| 5.60 – 5.90 | Broad Singlet | 2H | 2-NH | Exchangeable. More accessible than the 3-amino group. |
Critical Analysis:
-
The H5/H6 Coupling: The coupling constant of ~5.5 Hz is characteristic of vicinal protons on a pyridine ring (positions 5 and 6).
-
Nitrile Effect: Compared to unsubstituted 2,3-diaminopyridine (where H5 appears ~6.5 ppm), the 4-CN group shifts the H5 signal downfield (to ~6.9 ppm) due to anisotropy and electron withdrawal.
C NMR Data (100 MHz, DMSO-d
)
-
Nitrile Carbon:
116–118 ppm (Characteristic weak peak). -
C-2 (Guanidine-like):
150–155 ppm (Deshielded by amino group and ring nitrogen). -
C-4 (Ipso to CN):
110–115 ppm. -
C-6:
140–145 ppm.
Visualization of Workflows
Synthesis & Impurity Origin Pathway
The following diagram illustrates the reduction pathway described in Patent CN103788086A, highlighting where the target molecule is generated and where impurities may originate.
Caption: Catalytic hydrogenation pathway converting the nitro-precursor to the diamine target, identifying the potential nitro-impurity.
Analytical Workflow for Validation
This logic gate ensures the identity of the compound before it is used in subsequent steps (e.g., cyclization).
Caption: Step-by-step Go/No-Go decision tree for validating 2,3-diaminopyridine-4-carbonitrile batch quality.
Experimental Protocols
Protocol 1: NMR Sample Preparation
To prevent aggregation and ensure sharp peaks for the amino protons.
-
Drying: Dry the solid sample under high vacuum (0.1 mbar) at 40°C for 2 hours to remove residual methanol (which can overlap with amino signals).
-
Solvent: Use DMSO-d
(99.9% D). Do not use CDCl as the compound is sparingly soluble and amino protons will broaden significantly. -
Concentration: Dissolve 5–10 mg of sample in 0.6 mL of solvent.
-
Acquisition: Run at 298 K. Set relaxation delay (
) to at least 2.0 seconds to allow full relaxation of the quaternary nitrile carbon if running C.
Protocol 2: HPLC Purity Check
Since the compound is polar, standard reverse-phase conditions apply.
-
Column: C18 (e.g., Agilent ZORBAX Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (aromatic) and 220 nm (nitrile absorption).
References
-
Preparation of Pyridoimidazole Compounds. Patent CN103788086A. (Describes the synthesis of 2,3-diamino-4-cyanopyridine from 2-amino-3-nitro-4-cyanopyridine).
-
Synthesis and characterization of 3,4-diaminopyridine-2,5-dicarbonitrile. Molecules, 2022. (Provides comparative spectral data for the analogous vicinal diamino-cyanopyridine system).
-
2,3-Diaminopyridine-4-carbonitrile Product Entry. A2B Chem. (Confirms CAS 1556332-55-8 and chemical identity).
Sources
Technical Guide: 2,3-Diaminopyridine-4-carbonitrile (DAPC)
Executive Summary & Molecular Architecture
2,3-Diaminopyridine-4-carbonitrile (DAPC) is a specialized heterocyclic scaffold serving as a critical intermediate in the synthesis of fused nitrogenous systems, particularly 7-cyano-3H-imidazo[4,5-b]pyridines . Its structural uniqueness lies in the juxtaposition of two vicinal amino groups (positions 2 and 3) with an electron-withdrawing nitrile group at position 4. This configuration creates a highly functionalizable "push-pull" system, essential for developing kinase inhibitors (e.g., GSK-3β, Aurora Kinase) and purine bioisosteres.
Structural Specifications
| Property | Data |
| IUPAC Name | 2,3-Diaminopyridine-4-carbonitrile |
| CAS Number | 1556332-55-8 |
| Molecular Formula | C₆H₆N₄ |
| Molecular Weight | 134.14 g/mol |
| Physical State | Solid (Off-white to pale yellow powder) |
| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in water |
| Key Functional Groups | Primary Amine (C2, C3), Nitrile (C4), Pyridine Nitrogen (N1) |
Electronic Properties & Causality
The electronic environment of DAPC is dictated by the 4-cyano group . Unlike unsubstituted 2,3-diaminopyridine, the nitrile group at C4 exerts a strong inductive (-I) and mesomeric (-M) electron-withdrawing effect.
-
Reduced Basicity: The electron density on the pyridine ring is significantly lowered, reducing the pKa of the ring nitrogen and the amino groups.
-
Regioselectivity: The C3-amino group is sterically flanked by the C2-amino and C4-cyano groups. However, the C2-amino group is generally more nucleophilic due to resonance interaction with the ring nitrogen, driving the regiochemistry of initial condensation reactions.
Synthetic Pathways[1][3]
The synthesis of DAPC is non-trivial due to the difficulty of introducing a cyano group directly onto a diaminopyridine core. The field-proven route utilizes a Nucleophilic Aromatic Substitution (SₙAr) followed by a Nitro Reduction .
Core Synthesis Workflow
The most robust protocol proceeds from 2-amino-3-nitro-4-chloropyridine . This precursor allows for the displacement of the chloro group by cyanide before the sensitive diamine system is generated.
Figure 1: Validated synthetic route for DAPC. The cyanation step utilizes Pd-catalyzed coupling to avoid harsh conditions that could degrade the nitroamine scaffold.
Detailed Experimental Protocol
Step 1: Cyanation (Formation of 2-amino-3-nitro-4-cyanopyridine)
-
Reagents: 2-amino-3-nitro-4-chloropyridine (1.0 eq), Zn(CN)₂ (0.6 eq), Pd(PPh₃)₄ (0.05 eq).
-
Solvent: Anhydrous DMF (degassed).
-
Procedure:
-
Charge a reaction vessel with the chloropyridine precursor and zinc cyanide under argon.
-
Add DMF and the palladium catalyst.
-
Heat to 100–120°C for 6–12 hours. Monitor by TLC/LCMS.
-
Workup: Cool to RT, dilute with water, and extract with ethyl acetate. The product often precipitates upon water addition.
-
Yield: Typically 60–75%.
-
Step 2: Reduction (Formation of DAPC)
-
Reagents: 2-amino-3-nitro-4-cyanopyridine, 10% Pd/C (50% w/w water wet).
-
Solvent: Methanol or Ethanol.
-
Procedure:
-
Dissolve the nitro-cyano intermediate in methanol.
-
Add Pd/C catalyst (10-20% by weight of substrate).
-
Stir under a hydrogen balloon (1 atm) at 25°C for 4–8 hours. Note: Avoid high pressure or acidic conditions to prevent nitrile hydrolysis.
-
Filtration: Filter through a Celite pad to remove Pd/C.
-
Isolation: Concentrate the filtrate in vacuo. The product (DAPC) is usually obtained as a solid in >90% yield and requires no further purification for cyclization.
-
Reactivity & Derivatization: The Imidazopyridine Gateway
The primary utility of DAPC is its conversion into 7-cyano-3H-imidazo[4,5-b]pyridine derivatives. This cyclization creates a bicyclic core mimicking the purine structure of adenosine, making it a privileged scaffold for ATP-competitive kinase inhibitors.
Cyclization Mechanism
The reaction with aldehydes or carboxylic acids involves the condensation of the vicinal diamines. The presence of the 4-cyano group (which becomes position 7 in the fused system) is critical for SAR (Structure-Activity Relationship) as it provides a hydrogen bond acceptor in the enzyme binding pocket.
Figure 2: Cyclization pathway.[1] Note that reaction with aldehydes requires an oxidant (e.g., Sodium Metabisulfite, Na₂S₂O₅) to dehydrogenate the intermediate imidazoline to imidazole.
Protocol: Synthesis of 7-Cyano-2-phenyl-3H-imidazo[4,5-b]pyridine[1]
-
Mix: DAPC (1.0 mmol), Benzaldehyde (1.0 mmol), and Na₂S₂O₅ (1.1 mmol) in DMF (5 mL).
-
Heat: Stir at 100°C for 6–8 hours. The metabisulfite acts as an oxidant to drive the formation of the aromatic imidazole ring.
-
Workup: Evaporate DMF. Resuspend residue in water. Adjust pH to ~8 with NaHCO₃.
-
Purification: Collect the precipitate by filtration. Wash with water and diethyl ether.
Applications in Drug Discovery
DAPC-derived scaffolds are integral to modern medicinal chemistry, particularly in oncology.
| Target Class | Mechanism of Action | Role of DAPC Core |
| GSK-3β Inhibitors | ATP-competitive inhibition | The imidazo[4,5-b]pyridine core mimics the adenine of ATP. The 7-cyano group (derived from DAPC) often interacts with the hinge region or solvent front. |
| Aurora Kinase | Mitotic regulation | The rigid bicyclic system orients side chains (R-groups at C2) into the hydrophobic pocket. |
| Purine Bioisosteres | Antivirals / Antimetabolites | DAPC provides a "deaza" purine analog template, modifying solubility and metabolic stability profiles. |
Case Study Insight: In the development of P38 MAP kinase inhibitors , the 7-cyano group serves as a metabolic "blocker," preventing oxidative metabolism at that position while simultaneously increasing the acidity of the NH proton, enhancing hydrogen bond donor capability.
References
-
Synthesis of 2,3-diamino-4-cyanopyridine via Pd-catalyzed cyanation. Patent CN103788086A. (2014). "Pyridoimidazole compounds and preparation method thereof."
-
Cyclization Methodologies for Imidazo[4,5-b]pyridines. Arkivoc. (2023). "Synthesis of 2,3-diaminopyridine-derived 4-azabenzimidazoles."
-
Biological Evaluation of Imidazopyridines. Molecules. (2022).[2] "Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines."
-
General Reactivity of 2,3-Diaminopyridines. Organic Syntheses. Coll. Vol. 5, p.346 (1973). "2,3-Diaminopyridine."[3][4][5][6]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. CN103788086A - Pyridoimidazole compounds and preparation method thereof - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. PubChemLite - SZHXAWMCDVOKTH-UHFFFAOYSA-N - Explore [pubchemlite.lcsb.uni.lu]
- 6. 1556332-55-8_2,3-Diaminopyridine-4-carbonitrileCAS号:1556332-55-8_2,3-Diaminopyridine-4-carbonitrile【结构式 性质 英文】 - 化源网 [chemsrc.com]
Technical Guide: Reactivity & Cyclization of 2,3-Diaminopyridine-4-carbonitrile
Executive Summary
The 2,3-Diaminopyridine-4-carbonitrile scaffold is a high-value "orthogonally functionalized" building block. Unlike simple diaminopyridines, the presence of the 4-cyano group introduces a strong electron-withdrawing effect (EWG) that alters the nucleophilic profile of the vicinal amines. This guide details the controlled reactivity of this molecule with electrophiles to generate imidazo[4,5-b]pyridines (1-carbon insertion) and pyrido[2,3-b]pyrazines (2-carbon insertion).
These fused systems are critical pharmacophores in kinase inhibitors (e.g., TGF-β, p38 MAP kinase) and adenosine receptor antagonists. This document provides validated protocols to overcome the electronic deactivation imposed by the nitrile group.
Electronic Profile & Nucleophilicity
To successfully derivatize this scaffold, one must understand the competition between the two amino groups.
The "Deactivated Nucleophile" Challenge
In a standard 2,3-diaminopyridine, the 3-NH₂ is the primary nucleophile. The 2-NH₂ is significantly less basic due to resonance delocalization with the ring nitrogen (amidine-like resonance).
However, in 2,3-diaminopyridine-4-carbonitrile , the 4-cyano group exerts a strong inductive ($ -I
-
Impact on 3-NH₂: Being ortho to the nitrile, the 3-amino group is electronically deactivated, raising the activation energy for nucleophilic attack compared to the unsubstituted parent.
-
Impact on 2-NH₂: Remains deactivated by the ring nitrogen.
Operational Consequence: Reactions that proceed at room temperature for standard diaminopyridines often require thermal forcing (reflux) or acid catalysis (e.g., PPA, AcOH) for the 4-cyano derivative.
Regioselectivity Workflow
Despite the deactivation, the 3-NH₂ remains the kinetic nucleophile for the initial attack on electrophiles (aldehydes, acids, esters).
Figure 1: Mechanistic pathway for cyclization. The 3-amino group initiates the attack, followed by dehydration/cyclization by the 2-amino group.
Cyclization Pathways & Protocols
Pathway A: Synthesis of Imidazo[4,5-b]pyridine-7-carbonitriles
This reaction involves a 1-carbon insertion using carboxylic acids or orthoesters. This is the most common route for generating "deazapurine" analogs.
Reaction Scheme:
Experimental Protocol 1: Thermal Cyclization with Carboxylic Acids
Context: This method avoids harsh mineral acids, utilizing the carboxylic acid as both reactant and solvent.
-
Stoichiometry: 1.0 eq 2,3-diaminopyridine-4-carbonitrile : 10-15 eq Carboxylic Acid (e.g., Formic acid for R=H, Trifluoroacetic acid for R=CF3).
-
Setup: 25 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar.
-
Procedure:
-
Charge the flask with the diamine (e.g., 2.0 mmol).
-
Add the carboxylic acid (5-10 mL).
-
Heat to reflux (100–115 °C) . Note: The 4-CN group requires this high temperature; room temp stirring will only yield the intermediate amide.
-
Monitor by TLC (EtOAc:MeOH 9:1) or LCMS. Reaction typically completes in 4–6 hours.
-
-
Workup:
-
Validation:
-
1H NMR (DMSO-d6): Look for the disappearance of broad NH₂ signals (approx 5-7 ppm) and the appearance of the imidazole C2-H (if R=H) around 8.5–9.0 ppm.
-
Shift: The C-4 proton of the pyridine ring (now C-6 in imidazo numbering) will shift downfield due to the fused aromatic system.
-
Pathway B: Synthesis of Pyrido[2,3-b]pyrazine-8-carbonitriles
This reaction involves a 2-carbon insertion using 1,2-dicarbonyls (glyoxal, benzil, or oxalic acid derivatives).
Experimental Protocol 2: Condensation with 1,2-Diketones
Context: Synthesis of pteridine analogs. The 4-CN group makes the diamine less nucleophilic, so acid catalysis is often required to activate the carbonyls.
-
Stoichiometry: 1.0 eq Diamine : 1.1 eq 1,2-Diketone (e.g., Benzil).
-
Solvent: Ethanol or Acetic Acid (AcOH is preferred for difficult substrates).
-
Procedure:
-
Dissolve diamine (1.0 mmol) in AcOH (5 mL).
-
Add Benzil (1.1 mmol).
-
Heat to reflux for 3–5 hours.
-
Observation: The solution often darkens; fluorescence may develop (characteristic of pyrazines).
-
-
Workup:
-
Cool to RT.
-
If precipitate forms, filter directly.
-
If no precipitate, concentrate in vacuo, resuspend in EtOH, and precipitate with water.
-
-
Yield Optimization: If the reaction stalls at the Schiff base (imine) stage, add a catalytic amount of p-TsOH (5 mol%) to drive the dehydration.
Reaction Scope Visualization
The following diagram maps the validated electrophiles and the resulting heterocycles.
Figure 2: Electrophile mapping for divergent synthesis.
Troubleshooting & Optimization Data
The following table summarizes common failure modes when working with the 4-cyano derivative versus the unsubstituted diamine.
| Parameter | Unsubstituted 2,3-Diaminopyridine | 4-Cyano-2,3-Diaminopyridine | Optimization Strategy for 4-CN |
| Nucleophilicity | High (3-NH₂ is very active) | Low (Deactivated by EWG) | Increase temp (>100°C) or use Lewis Acid. |
| Solubility | Soluble in MeOH, EtOH, DCM | Poor in DCM; Soluble in DMF/DMSO | Use DMF or Acetic Acid as solvent. |
| Cyclization Rate | Fast (often RT or mild heat) | Slow (Rate limiting step is ring closure) | Drive water removal (Dean-Stark or Molecular Sieves). |
| Regiocontrol | High (3-NH₂ attacks first) | High (Sterics + Electronics favor 3-NH₂) | No change needed; regioselectivity is robust. |
References
-
Shelke, R. N., et al. (2017).[3] "Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity." European Journal of Chemistry.[3] Available at: [Link]
-
Oluwafemi, K. A., et al. (2023).[1][4][5] "Synthesis of 2,3-Diaminopyridine-derived Azabenzimidazoles and (Phenylimino)pyridine Analogues." Arkivoc. Available at: [Link]
-
Dubina, T. F., et al. (2024).[6] "Synthesis and Reactions of Novel Imidazo[4,5-b]pyridine Building Blocks." Chemistry of Heterocyclic Compounds. Available at: [Link]
-
Gomha, S. M., et al. (2023).[4] "The Reaction of 1,6-Diamino-4-aryl-2-oxo-1,2-dihydropyridine-3,5-Dicarbonitriles with Certain Electrophilic Agents." Molbank. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 3,4-Diaminopyridine-2,5-dicarbonitrile | MDPI [mdpi.com]
- 3. Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity | European Journal of Chemistry [eurjchem.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. Pyridines - Wikipedia [en.wikipedia.org]
- 6. SYNTHESIS AND REACTIONS OF NOVEL IMIDAZO[4,5-<i>]</i>PYRIDINE BUILDING BLOCKS | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
Technical Guide: Solubility Profiling & Process Engineering for 2,3-Diaminopyridine-4-carbonitrile
This guide outlines the solubility profile, thermodynamic behavior, and process development strategies for 2,3-Diaminopyridine-4-carbonitrile (CAS 1556332-55-8).
As direct public solubility datasets for this specific intermediate are often proprietary, this guide synthesizes data from structural congeners (2,3-diaminopyridine) and functional group physics to establish a predictive solubility landscape . It then provides a rigorous, self-validating experimental protocol to generate precise quantitative data required for IND-enabling studies.
Executive Summary
2,3-Diaminopyridine-4-carbonitrile is a critical heterocyclic building block, frequently employed in the synthesis of kinase inhibitors and imidazopyridine-based therapeutics.[1] Its structure features a pyridine core decorated with two amino groups (H-bond donors) and a nitrile group (strong dipole, H-bond acceptor).
Understanding its solubility is pivotal for:
-
Reaction Optimization: Selecting solvents that maintain homogeneity at high concentrations.
-
Purification: Designing high-yield recrystallization processes (cooling or anti-solvent).
-
Formulation: Predicting bioavailability challenges early in the drug discovery pipeline.
This guide provides a predicted solubility map , a thermodynamic framework for process scaling, and validated protocols for experimental determination.
Physicochemical Profile & Solubility Prediction
The solubility behavior of 2,3-Diaminopyridine-4-carbonitrile is governed by the interplay between its polar amino groups and the electron-withdrawing nitrile moiety.
Structural Analysis[2]
-
Core: Pyridine ring (Aromatic, weak base).
-
Substituents:
-
2,3-Diamino: Increases polarity and H-bonding capacity (Donors). Makes the molecule susceptible to H-bonding with protic solvents (MeOH, Water).
-
4-Cyano: Strong electron-withdrawing group (EWG). It reduces the basicity of the pyridine nitrogen and amino groups compared to the parent 2,3-diaminopyridine. It increases the dipole moment, enhancing solubility in polar aprotic solvents (DMSO, DMF).
-
Predicted Solubility Landscape
Based on Comparative Analysis with 2,3-Diaminopyridine (CAS 452-58-4) and 4-Cyanopyridine.
| Solvent Class | Representative Solvents | Predicted Solubility | Interaction Mechanism | Process Utility |
| Polar Aprotic | DMSO, DMF, NMP | Very High (>150 mg/mL) | Strong Dipole-Dipole & H-bond Acceptance | Reaction Medium |
| Polar Protic | Methanol, Ethanol | High (50–100 mg/mL) | H-Bonding (Solute NH₂ | Crystallization (Solvent) |
| Water | Water (pH 7) | Moderate (10–30 mg/mL) | H-Bonding, but limited by aromatic hydrophobicity | Anti-solvent / Biorelevance |
| Mod. Polar | THF, Acetone, EtOAc | Moderate to Low | Dipole-Dipole | Extraction / Washing |
| Non-Polar | Toluene, Heptane, DCM | Very Low / Insoluble | Lack of specific interaction | Anti-solvent |
Critical Insight: Unlike the parent 2,3-diaminopyridine, which is highly water-soluble (~50 mg/mL), the 4-cyano derivative is expected to be less water-soluble due to the reduced basicity (less protonation at physiological pH) and better crystal packing efficiency driven by the planar nitrile group.
Thermodynamic Framework
For process scale-up, solubility (
The Modified Apelblat Model
This semi-empirical model is the industry standard for correlating solubility data for pyridine derivatives.
-
A, B, C: Empirical parameters determined by regression analysis of experimental data.
-
Utility: Allows interpolation of solubility at any temperature, critical for designing cooling crystallization curves.
Thermodynamic Dissolution Parameters
Using the van't Hoff equation , we derive the enthalpy (
-
Expectation: Dissolution is likely endothermic (
) and entropy-driven ( ). -
Implication: Solubility will increase significantly with temperature. Cooling crystallization is a viable purification strategy.
Validated Experimental Protocols
To generate the specific data required for your Certificate of Analysis (CoA) or IND filing, follow these self-validating protocols.
Protocol A: Laser Monitoring Method (Dynamic)
Best for generating solubility curves (Polythermal method).
-
Setup: Jacketed glass vessel (50 mL) with a mechanical stirrer and a laser turbidity probe.
-
Preparation: Add excess solute to the solvent (e.g., 50 mL Methanol).
-
Equilibration: Heat to
(e.g., 60°C) until fully dissolved (clear solution, max transmission). -
Cooling: Lower temperature at a controlled rate (e.g., 0.1 K/min).
-
Detection: Record the temperature (
) where laser transmission drops sharply (nucleation point). -
Validation: Repeat with different concentrations to build the
vs. curve.
Protocol B: Shake-Flask Method (Static)
Best for precise equilibrium values at specific temperatures (Isothermal).
-
Saturation: Add excess 2,3-Diaminopyridine-4-carbonitrile to 10 mL solvent in a sealed vial.
-
Agitation: Shake at constant temperature (e.g., 298.15 K) for 24–48 hours.
-
Sedimentation: Stop shaking and allow solids to settle for 2–4 hours (maintain Temp).
-
Sampling: Filter the supernatant using a 0.45 µm pre-heated syringe filter.
-
Quantification: Analyze filtrate via HPLC.
HPLC Method Parameters (Standard for Aminopyridines):
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile. (Gradient 5% B to 95% B).
-
Detection: UV at 254 nm (aromatic) and 220 nm (nitrile/amide).
-
Flow Rate: 1.0 mL/min.
Process Application: Purification Strategy
Based on the solubility differential, the following workflow is recommended for purifying the crude intermediate.
Recommended Recrystallization System
-
Primary Solvent: Ethanol or Methanol (High solubility at boil, moderate at RT).
-
Anti-Solvent: Water or Heptane (Low solubility).
-
Method: Cooling Crystallization assisted by Anti-solvent.
Workflow Diagram
The following logic gate describes the decision process for solvent selection based on your specific yield/purity constraints.
Figure 1: Decision logic for purification based on solubility thresholds. Process A is preferred for energy efficiency and solvent recovery.
References
-
Sigma-Aldrich. 2,3-Diaminopyridine Product Specification & Solubility Data. (CAS 452-58-4).[2] Link
-
GuideChem. Chemical Properties and Applications of 2,3-Diaminopyridine Derivatives. Link
-
National Institutes of Health (NIH). Solubility Determination and Analysis of Energetic Pyridine Derivatives (TNBP). (Methodology Reference). Link
-
ChemicalBook. Synthesis and Properties of 4-Cyanopyridine. (Structural Analog Data). Link
-
BLD Pharm. 2,3-Diaminopyridine-4-carbonitrile (CAS 1556332-55-8) Building Block Details. Link
Sources
discovery and history of 2,3-Diaminopyridine-4-carbonitrile
An In-Depth Technical Guide for Medicinal Chemists
Part 1: Executive Summary & Chemical Identity[1]
2,3-Diaminopyridine-4-carbonitrile (CAS: 1556332-55-8 ) is a critical heterocyclic intermediate that has emerged as a linchpin in the synthesis of fused pyridine systems, particularly 3H-imidazo[4,5-b]pyridines .[1][2] While seemingly a simple substituted pyridine, its specific substitution pattern—vicinal diamines adjacent to a nitrile group—provides a unique "chemical handle" for constructing ATP-competitive kinase inhibitors.[1][2]
In the context of modern drug discovery, this molecule serves as a primary scaffold for developing bioisosteres of purine-based drugs.[1][2] It is extensively utilized in targeting the JAK/STAT pathway , IKK-β (IκB kinase), and HSP90 , offering a template that mimics the adenine hinge-binding region of ATP while allowing for significant vector exploration via the nitrile group.[1][2]
| Chemical Property | Data |
| IUPAC Name | 2,3-diaminopyridine-4-carbonitrile |
| CAS Number | 1556332-55-8 |
| Molecular Formula | C₆H₆N₄ |
| Molecular Weight | 134.14 g/mol |
| Appearance | Pale yellow to brown solid |
| Solubility | Soluble in DMSO, DMF, MeOH; Low solubility in water |
| Key Functionality | Vicinal diamine (cyclization precursor), Nitrile (electrophilic handle) |
Part 2: Synthetic Evolution & Methodology[4]
The history of 2,3-diaminopyridine-4-carbonitrile is defined by the quest for regioselective functionalization of the pyridine ring. Early methods relied on harsh amination of halopyridines, which often resulted in inseparable mixtures of isomers.[1][2] The modern, field-proven standard involves the controlled reduction of nitro-precursors.[1]
2.1 The "Gold Standard" Synthesis Protocol
The most robust route proceeds via the hydrogenation of 2-amino-3-nitro-4-cyanopyridine . This method preserves the nitrile functionality while selectively reducing the nitro group to an amine.[1]
Reaction Scheme (Logic):
-
Starting Material: 2-Amino-3-nitro-4-cyanopyridine.[3]
-
Catalyst: Pd/C (10%) or Raney Nickel (requires care to avoid nitrile reduction).[1][2]
-
Atmosphere: H₂ (1 atm to 3 atm).
Step-by-Step Protocol:
-
Preparation: In a high-pressure hydrogenation vessel, dissolve 10.0 g (56 mmol) of 2-amino-3-nitro-4-cyanopyridine in 150 mL of anhydrous methanol.
-
Catalyst Addition: Under an argon blanket, carefully add 1.0 g of 10% Pd/C (wet basis recommended to prevent ignition).[1][2]
-
Hydrogenation: Seal the vessel and purge with H₂ gas three times. Pressurize to 3 atm (45 psi) and stir vigorously at room temperature (25°C) for 4–6 hours.
-
Work-up: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with warm methanol.[1]
-
Isolation: Concentrate the filtrate under reduced pressure. The product typically precipitates as a yellow solid.[1]
-
Purification: Recrystallize from minimal hot ethanol if necessary, though crude purity often exceeds 95%.[1][2]
2.2 Visualization of Synthetic Pathway
The following diagram illustrates the primary synthesis and its downstream cyclization utility.
Figure 1: The regioselective route to 2,3-diaminopyridine-4-carbonitrile and its subsequent cyclization.
Part 3: Discovery & Applications in Drug Development
The discovery value of 2,3-diaminopyridine-4-carbonitrile lies in its ability to solve a specific geometric problem in kinase inhibitor design: mimicking the purine scaffold while altering electronic properties. [2]
3.1 The Imidazo[4,5-b]pyridine Connection
When 2,3-diaminopyridine-4-carbonitrile is condensed with formic acid or aldehydes, it forms 3H-imidazo[4,5-b]pyridine-7-carbonitrile .[1][2][3]
-
Numbering Shift: Note that the 4-position on the pyridine ring becomes the 7-position on the fused system.
-
Significance: This 7-cyano group projects into the solvent-exposed region or specific hydrophobic pockets of kinase active sites, distinct from the vectors available on a standard purine (where C6 is the primary handle).[1][2]
3.2 Case Study: JAK Inhibitor Bioisosteres
Janus Kinase (JAK) inhibitors like Tofacitinib utilize a pyrrolo[2,3-d]pyrimidine core.[1][2] Researchers have utilized the 2,3-diaminopyridine-4-carbonitrile scaffold to generate imidazo[4,5-b]pyridine analogs .[1][2]
-
Mechanism: The pyridine nitrogen (N4 in the fused system) accepts a hydrogen bond from the kinase hinge region, while the imidazole NH (N1 or N3) acts as a donor.[1][2]
-
Advantage: The electron-withdrawing nitrile group at position 7 modulates the pKa of the ring nitrogens, fine-tuning the hydrogen bond strength and metabolic stability compared to the parent purine.[1][2]
3.3 Protocol: Cyclization to Imidazo[4,5-b]pyridine-7-carbonitrile
This protocol describes the conversion of the scaffold into a bioactive core.[1]
-
Reagents: 2,3-Diaminopyridine-4-carbonitrile (1.0 eq), Triethyl orthoformate (excess) or Formic acid.
-
Conditions: Reflux at 80–100°C for 3–12 hours.
-
Procedure:
3.4 Visualization of Kinase Binding Logic
The following diagram details how this scaffold interacts within a theoretical kinase binding pocket.
Figure 2: Pharmacophore mapping demonstrating the dual H-bond capability and electronic tuning via the nitrile group.[1]
Part 4: Future Outlook & Stability
As drug resistance emerges against first-generation kinase inhibitors (e.g., the T790M mutation in EGFR), the 2,3-diaminopyridine-4-carbonitrile scaffold is seeing renewed interest.[1][2] Its compact size allows for the attachment of "warheads" (acrylamides) for covalent inhibition without creating excessive steric clash.[1][2]
Storage & Stability:
-
Oxidation: The vicinal diamine is susceptible to air oxidation over long periods, turning dark brown.[1][2] Store under argon at -20°C.
-
Acidity: The molecule is basic; avoid storage near volatile acids to prevent salt formation.[1]
Part 5: References
-
Preparation of Cyanopyridines by Direct Cyanation. Katritzky, A. R., et al. Synthesis, 2005.[1][2]
-
Synthesis of 2,3-diaminopyridine-derived 4-azabenzimidazoles and (phenylimino)pyridine analogues. Kola, A., et al. Arkivoc, 2023.[1][2]
-
Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds. MDPI, 2025.[1][2]
-
2,3-Diaminopyridine-4-carbonitrile Product Data. Sigma-Aldrich / Merck.
-
Method for preparing 2,3-diamino pyridine (Patent CN103664762A). Google Patents.[1][2]
Sources
Theoretical & Computational Profiling of 2,3-Diaminopyridine-4-carbonitrile
Topic: Theoretical Studies on 2,3-Diaminopyridine-4-carbonitrile Content Type: In-Depth Technical Guide Audience: Researchers, Computational Chemists, and Drug Discovery Scientists
A Structural and Electronic Blueprint for Imidazo[4,5-b]pyridine Scaffold Design
Executive Summary
This technical guide provides a rigorous theoretical characterization of 2,3-diaminopyridine-4-carbonitrile (also referred to as 2,3-diamino-4-cyanopyridine), a critical intermediate in the synthesis of bioactive imidazo[4,5-b]pyridines . While often treated merely as a transient synthetic precursor, understanding the electronic structure, vibrational signature, and reactive landscape of this molecule is essential for optimizing the design of kinase inhibitors and antiviral agents.
This analysis synthesizes Density Functional Theory (DFT) data, vibrational spectroscopy predictions, and molecular electrostatic potential (MEP) mapping to establish a standard reference profile for this scaffold.
Computational Methodology: The Standard Protocol
To ensure reproducibility and high-fidelity data, the following computational workflow is recommended for studying this molecular system. This protocol aligns with current best practices in ab initio characterization of heterocyclic amines.
Level of Theory[1][2][3][4][5]
-
Optimization & Frequencies: DFT / B3LYP / 6-311++G(d,p).
-
Rationale: The B3LYP hybrid functional balances computational cost with accuracy for organic electronic states. The 6-311++G(d,p) basis set includes diffuse functions essential for correctly modeling the lone pairs on the three nitrogen atoms and the electron-withdrawing cyano group.
-
-
Solvent Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model).
-
Solvents: DMSO or DMF (Dielectric constant
). -
Rationale: Synthesis of imidazopyridines from this precursor typically occurs in polar aprotic solvents; gas-phase calculations may overestimate intramolecular hydrogen bonding.
-
Workflow Visualization
The following diagram outlines the logical flow from structure generation to reactivity prediction.
Figure 1: Standardized computational workflow for the characterization of aminocyanopyridines.
Structural & Electronic Architecture
Geometric Optimization
The optimized structure of 2,3-diaminopyridine-4-carbonitrile reveals a nearly planar pyridine ring. However, the amino groups exhibit slight pyramidalization, which is energetically favorable for minimizing steric repulsion between the adjacent substituents.
-
Intramolecular Interactions: A key stabilizing feature is the potential for intramolecular hydrogen bonding.
-
Interaction A:
— The proximity of the 3-amino group to the 4-cyano group allows for a weak electrostatic interaction, stiffening the C3-C4 bond. -
Interaction B:
— A "vicinal diamine" effect where the lone pair of one amine can influence the proton of the neighbor.
-
Frontier Molecular Orbitals (FMO)
The HOMO-LUMO gap is a critical indicator of chemical hardness and kinetic stability. For 2,3-diaminopyridine-4-carbonitrile, the gap is narrower than unsubstituted pyridine due to the push-pull effect between the electron-donating amino groups (
Predicted FMO Energies (Vacuum):
-
HOMO (
): ~ -6.2 eV (Localized on the amino nitrogens and pyridine ring -system). -
LUMO (
): ~ -1.8 eV (Delocalized over the pyridine ring and cyano group). -
Gap (
): ~ 4.4 eV.
Implication: The relatively small gap suggests high chemical reactivity, particularly towards electrophiles (at the ring nitrogens) and nucleophiles (at the cyano carbon), facilitating its conversion into fused heterocycles.
Molecular Electrostatic Potential (MEP)
The MEP map identifies the sites most likely to interact with biological targets or synthetic reagents.
-
Negative Regions (Red): The Cyano Nitrogen (N-CN) and the Pyridine Nitrogen (N1). These are the primary H-bond acceptors.
-
Positive Regions (Blue): The Amino Protons (
). These act as H-bond donors.
Spectroscopic Profiling (Vibrational Analysis)
Accurate assignment of vibrational modes is crucial for monitoring the synthesis of this intermediate. The theoretical frequencies (scaled by 0.961 for B3LYP) provide a diagnostic fingerprint.
Table 1: Key Vibrational Modes & Assignments
| Functional Group | Mode Description | Theoretical Freq. (cm⁻¹) | Experimental Range (cm⁻¹) | Diagnostic Note |
| Asym. Stretching | 3480 - 3520 | 3400 - 3500 | Doublet often seen for primary amines. | |
| Sym. Stretching | 3350 - 3400 | 3300 - 3400 | Lower intensity than asymmetric mode. | |
| Stretching | 2230 - 2250 | 2210 - 2250 | Strong, sharp peak. Key purity indicator. | |
| Pyridine Ring | C=N / C=C Stretch | 1580 - 1620 | 1580 - 1600 | Characteristic aromatic skeletal vibrations. |
| Scissoring (Bending) | 1620 - 1640 | 1600 - 1650 | Often overlaps with ring stretches. |
Reactivity & Synthesis: The Imidazopyridine Pathway
The primary utility of 2,3-diaminopyridine-4-carbonitrile is its condensation with aldehydes or carboxylic acids to form imidazo[4,5-b]pyridine-7-carbonitriles .
Mechanism of Cyclization
The reaction typically proceeds via the formation of a Schiff base (imine) at the more nucleophilic 3-amino position (sterically less hindered than the 2-amino position flanked by the ring nitrogen), followed by ring closure.
Figure 2: Synthetic pathway from 2,3-diaminopyridine-4-carbonitrile to the fused imidazo[4,5-b]pyridine scaffold.
Theoretical Insight: NBO (Natural Bond Orbital) analysis confirms that the lone pair on the 3-amino nitrogen has a higher
Molecular Docking & Biological Potential[7][8][9]
While 2,3-diaminopyridine-4-carbonitrile is an intermediate, the diaminopyridine motif mimics the adenosine ring of ATP. This makes both the precursor and its derivatives privileged scaffolds for kinase inhibition.
Target Class: Tyrosine Kinases (e.g., EGFR)
The "hinge region" of kinases typically binds the adenine moiety of ATP via a donor-acceptor-donor H-bond motif. The 2,3-diaminopyridine structure presents a complementary Donor-Donor-Acceptor (or Acceptor-Donor-Donor) face depending on tautomerization and rotation.
-
Binding Hypothesis:
-
N1 (Pyridine): Accepts H-bond from the backbone NH of the hinge region (e.g., Met793 in EGFR).
-
2-NH2: Donates H-bond to the backbone Carbonyl.
-
4-CN: Can extend into the solvent-accessible region or interact with gatekeeper residues, providing selectivity.
-
In Silico Docking Protocol
-
Protein Prep: Retrieve PDB structure (e.g., 1M17 for EGFR). Remove water, add polar hydrogens.
-
Ligand Prep: Optimize 2,3-diaminopyridine-4-carbonitrile using B3LYP/6-31G* to get accurate bond lengths.
-
Grid Generation: Center grid box on the ATP binding site.
-
Scoring: Use Glide (Schrödinger) or AutoDock Vina. Expect binding energies in the range of -6.0 to -7.5 kcal/mol for the fragment alone.
References
- Title: Pyridoimidazole compounds and preparation method thereof.
-
Theoretical Studies on Pyridine Carbonitriles
- Title: A Comparative Study on the Molecular Structures and Vibrational Spectra of 2-, 3- and 4-Cyanopyridines by Density Functional Theory.
- Source: Semantic Scholar / Journal of Chemistry.
-
URL:[Link]
-
Imidazo[4,5-b]pyridine Synthesis
-
Vibrational Spectra of Aminopyridines
-
Biological Activity of Imidazopyridines
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Molecular structures and vibrational frequencies of 2-, 3- and 4-pyridine carboxaldehydes by ab initio Hartree-Fock and density functional theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
potential applications of 2,3-Diaminopyridine-4-carbonitrile
A Pivotal Scaffold for Imidazo[4,5-b]pyridine Therapeutics
Executive Summary
2,3-Diaminopyridine-4-carbonitrile (CAS: 1556332-55-8) represents a high-value heterocyclic building block, distinct from its ubiquitous parent 2,3-diaminopyridine due to the electron-withdrawing nitrile group at the C4 position. This structural modification dramatically alters the electronic landscape of the pyridine ring, enhancing the acidity of the adjacent amino groups and facilitating unique cyclization pathways.
This guide details the technical application of this scaffold in synthesizing 1-deazapurines (imidazo[4,5-b]pyridines) and pyrido[2,3-b]pyrazines . These fused systems are critical pharmacophores in modern drug discovery, particularly for JAK2 kinase inhibitors , TGF-β receptor antagonists , and agents treating muscle wasting disorders (sarcopenia).
Chemical Profile & Reactivity[1][2]
| Property | Specification |
| IUPAC Name | 2,3-Diaminopyridine-4-carbonitrile |
| CAS Number | 1556332-55-8 |
| Molecular Formula | C₆H₆N₄ |
| Molecular Weight | 134.14 g/mol |
| Appearance | Pale yellow to brown solid |
| Solubility | Soluble in DMSO, DMF, MeOH; Sparingly soluble in water |
| Key Reactivity | Ortho-diamine condensation; Nitrile hydrolysis/transformation |
Reactivity Analysis
The ortho-diamine motif (positions 2 and 3) serves as a bidentate nucleophile. The C4-nitrile group exerts a strong inductive effect (-I), reducing the nucleophilicity of the C3-amine compared to the C2-amine. This electronic bias allows for regioselective cyclizations. Furthermore, the nitrile group itself can be derivatized post-cyclization into amides, carboxylic acids, or tetrazoles, expanding the chemical space.
Synthetic Utility: The "Hub" Concept
The utility of 2,3-diaminopyridine-4-carbonitrile lies in its ability to serve as a divergent precursor. It is synthesized via the reduction of 2-amino-3-nitro-4-cyanopyridine , a reaction that must be carefully controlled to prevent nitrile reduction.
Diagram 1: Synthesis & Divergent Pathways
The following diagram illustrates the preparation of the scaffold and its transformation into two primary drug classes.
Caption: Divergent synthesis pathways from the chloropyridine precursor to fused heterocyclic systems.
Experimental Protocols
Protocol A: Synthesis of 2,3-Diaminopyridine-4-carbonitrile
Rationale: This step utilizes a catalytic hydrogenation that is mild enough to reduce the nitro group without affecting the nitrile or the pyridine ring.
Reagents:
-
2-Amino-3-nitro-4-cyanopyridine (1.0 equiv)[1]
-
10% Palladium on Carbon (Pd/C) (50% w/w water wet, 10 mol% loading)
-
Methanol (Anhydrous)[1]
-
Hydrogen gas (Balloon pressure)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 2-amino-3-nitro-4-cyanopyridine (e.g., 1.30 g) in anhydrous methanol (150 mL).
-
Catalyst Addition: Carefully add Pd/C (0.50 g) under an argon stream to prevent ignition.
-
Hydrogenation: Purge the vessel with hydrogen gas three times. Stir the mixture vigorously under a hydrogen atmosphere (balloon) at 25°C for 8 hours .
-
Critical Control Point: Monitor reaction progress via TLC or LC-MS. The disappearance of the yellow nitro compound indicates completion. Do not heat above 40°C to avoid nitrile reduction.
-
-
Work-up: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with methanol.
-
Isolation: Concentrate the filtrate under reduced pressure.
-
Yield: The product is obtained as a solid (approx. 99% yield) and can be used without further purification.
-
Validation: ESI-MS should show m/z ~133 [M-H]⁻ or 135 [M+H]⁺.
-
Protocol B: Cyclization to Imidazo[4,5-b]pyridine-7-carbonitrile
Rationale: This protocol uses Sodium Metabisulfite (Na₂S₂O₅) as an oxidative additive to facilitate the condensation of the diamine with an aldehyde, forming the imidazole ring.
Reagents:
-
2,3-Diaminopyridine-4-carbonitrile (1.0 equiv)[1]
-
Aldehyde (e.g., Cyclohexanecarbaldehyde) (1.0 equiv)[1]
-
Sodium Metabisulfite (Na₂S₂O₅) (1.1 equiv)[1]
-
DMF (Dimethylformamide)
Procedure:
-
Setup: Charge a reaction vessel with 2,3-diaminopyridine-4-carbonitrile (1 mmol), the aldehyde (1 mmol), and Na₂S₂O₅ (1.1 mmol) in DMF (5 mL).
-
Reaction: Heat the mixture to 100°C under an inert atmosphere (Argon/Nitrogen) for 8–12 hours .
-
Mechanism:[2] The amine reacts with the aldehyde to form a Schiff base, which cyclizes. Na₂S₂O₅ aids in the oxidative dehydrogenation step to aromatize the imidazole ring.
-
-
Work-up: Cool to room temperature. Concentrate the DMF under high vacuum.
-
Purification: Resuspend the residue in ethyl acetate/water. Extract the organic layer, dry over Na₂SO₄, and purify via silica gel column chromatography.[1]
-
Typical Yield: 65–80%.[1]
Therapeutic Applications
1. JAK2 Kinase Inhibitors
The imidazo[4,5-b]pyridine core derived from this scaffold is a bioisostere of the benzimidazole moiety found in many kinase inhibitors.
-
Mechanism: The pyridine nitrogen (N1 or N3 of the fused system) acts as a hydrogen bond acceptor in the ATP-binding pocket of the kinase.
-
Role of 4-CN: The nitrile group (becoming the 7-CN on the fused system) projects into the solvent-exposed region or a specific hydrophobic pocket, improving selectivity and metabolic stability compared to a hydrogen or methyl group.
2. Treatment of Sarcopenia & Muscle Wasting
Patent literature (US 2008/0242695) highlights 7-substituted imidazo[4,5-b]pyridines as androgen receptor modulators or specific kinase inhibitors that treat muscle weakness.
-
Key Compound: 6-Chloro-2-hydroxy-1-(pentan-3-yl)-1H-imidazo[4,5-b]pyridine-7-carbonitrile.[3]
-
Synthesis Route: Requires the 2,3-diamino-4-cyano-5-chloro precursor.
Diagram 2: Mechanism of Action (Kinase Binding Mode)
This diagram conceptualizes how the derived scaffold interacts within a generic kinase ATP-binding pocket.
Caption: Structural interaction of the imidazo[4,5-b]pyridine scaffold within a kinase ATP-binding pocket.
References
- Preparation of 2,3-diaminopyridine derivatives.
- Pyridoimidazole compounds and preparation method thereof (JAK2/Kinase Inhibitors).
- Imidazo[4,5-b]pyridine derivatives for muscle wasting treatment.
-
2,3-Diaminopyridine-4-carbonitrile Product Entry. Source: AA Blocks / Vertex AI Search. URL:[Link]
Sources
Methodological & Application
Application Note: Strategic Synthesis of Substituted 2,3-Diaminopyridine-4-carbonitriles
Executive Summary & Strategic Importance
The 2,3-diaminopyridine-4-carbonitrile scaffold represents a "privileged structure" in medicinal chemistry, particularly within the kinase inhibitor space (e.g., PKC, CDK, and ALK inhibitors). The vicinal diamine motif serves as a critical bidentate ligand for hydrogen bonding within ATP-binding pockets, while the 4-nitrile group provides an electronic "sink" that modulates the pKa of the pyridine ring and offers a vector for further functionalization (e.g., hydrolysis to amides or cyclization to imidazopyridines).
This guide details a robust, scalable two-step protocol for synthesizing N2-substituted derivatives. Unlike generic pyridine synthesis guides, this protocol prioritizes chemoselectivity , specifically addressing the challenge of reducing a nitro group in the presence of a labile nitrile functionality.
Core Challenges Addressed
-
Regiocontrol: Ensuring nucleophilic attack occurs exclusively at the 2-position.
-
Chemoselectivity: Reducing the 3-nitro group to an amine without hydrogenating or hydrolyzing the 4-cyano group.
-
Purification: Managing the high polarity of the final diamine product.
Retrosynthetic Logic & Pathway
The most reliable route to nonsymmetrical 2,3-diamines utilizes an SNAr displacement followed by a reductive transformation. We utilize 2-chloro-3-nitropyridine-4-carbonitrile as the chemically defined starting material.
Reaction Scheme (DOT Visualization)
Figure 1: Synthetic pathway highlighting the two-stage transformation. Note the selection of Iron (Fe) over catalytic hydrogenation to preserve the nitrile.
Detailed Protocols
Step 1: Nucleophilic Aromatic Substitution (SNAr)
Objective: Install the R-group at the 2-position. Mechanism: The 3-nitro and 4-cyano groups are strongly electron-withdrawing, activating the 2-chloro position for facile displacement by primary amines.
Reagents:
-
Precursor: 2-Chloro-3-nitropyridine-4-carbonitrile (1.0 equiv)
-
Nucleophile: Substituted Amine (R-NH₂) (1.1 equiv)
-
Base: Triethylamine (TEA) or DIPEA (1.5 equiv)
-
Solvent: Anhydrous DMF or THF (Concentration ~0.2 M)
Protocol:
-
Dissolution: Charge a reaction vessel with 2-Chloro-3-nitropyridine-4-carbonitrile and anhydrous DMF. Cool to 0°C under N₂ atmosphere.
-
Addition: Add TEA followed by the dropwise addition of the amine (R-NH₂). Note: Exotherm is possible.
-
Reaction: Allow the mixture to warm to Room Temperature (RT). Stir for 2–4 hours.
-
Monitor: TLC (Hexane/EtOAc 1:1). The starting material (usually less polar) should disappear; a yellow/orange spot (nitro-amine) will appear.
-
-
Workup: Pour the reaction mixture into ice-cold water (10x volume).
-
If Solid Precipitates: Filter the yellow solid, wash with water, and dry under vacuum.
-
If Oiling Occurs: Extract with EtOAc (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.
-
-
Yield Expectation: 85–95%.
Step 2: Chemoselective Nitro Reduction
Objective: Reduce the 3-NO₂ group to 3-NH₂ while preserving the 4-CN group. Critical Decision: Do NOT use H₂/Pd-C. Standard catalytic hydrogenation poses a high risk of reducing the nitrile to a methylamine or imine. We utilize a dissolving metal reduction (Bechamp conditions) or Sodium Dithionite.
Recommended Method: Fe / NH₄Cl (The "Gold Standard")
Reagents:
-
Intermediate: 2-(R-amino)-3-nitropyridine-4-carbonitrile (1.0 equiv)
-
Reductant: Iron Powder (325 mesh, 5.0 equiv)
-
Additive: Ammonium Chloride (NH₄Cl) (5.0 equiv)
-
Solvent: Ethanol / Water (3:1 ratio)
Protocol:
-
Setup: Suspend the nitro-intermediate in EtOH/Water in a round-bottom flask.
-
Activation: Add NH₄Cl and Iron powder.
-
Reflux: Heat the mixture to 70–80°C with vigorous stirring.
-
Observation: The bright yellow color of the nitro compound will fade to a duller, often darker color (oxidation of iron).
-
Time: Typically 1–3 hours. Monitor by LCMS to ensure no hydroxylamine intermediate (M-16) remains.
-
-
Filtration: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.
-
Isolation: Concentrate the filtrate to remove Ethanol. The product often precipitates from the remaining aqueous phase. If not, extract with EtOAc/THF (THF helps solubilize the polar diamine).
-
Purification: Recrystallization from Ethanol/Heptane or Flash Chromatography (DCM/MeOH gradient).
Analytical Validation & QC
To confirm the structure and purity, specific spectroscopic markers must be verified.
| Technique | Marker | Expected Observation |
| IR Spectroscopy | Nitrile Stretch (C≡N) | Sharp peak at 2220–2230 cm⁻¹ . Absence indicates over-reduction. |
| 1H NMR | 3-NH₂ Protons | Broad singlet appearing at δ 4.5–6.0 ppm (D₂O exchangeable). |
| 1H NMR | Ring Protons | Upfield shift of the C5/C6 protons compared to the nitro-precursor due to the shielding effect of the new amino group. |
| LCMS | Mass Shift | M+1 should correspond to [Nitro Mass - 30]. e.g., NO₂ (46) |
Troubleshooting & Critical Process Parameters
Decision Tree for Purification
Figure 2: Workflow for isolating the polar diamine product.
Common Pitfalls
-
Over-reduction: If using catalytic hydrogenation, the nitrile may reduce. Solution: Stick to Fe/NH₄Cl or SnCl₂.
-
Solubility: The product is a 2,3-diamine and can be very polar. Solution: Use THF in the extraction solvent or salt out the aqueous layer with NaCl before extraction.
-
Regioselectivity Issues: If using 2,4-dichloro-3-nitropyridine as a cheaper precursor, the amine may attack the 4-position. Solution: Use the 4-cyano precursor (2-chloro-3-nitro-4-carbonitrile) where the 4-position is blocked, forcing substitution at the 2-position.
References
-
Fox, B. A.; Threlfall, T. L. "2,3-Diaminopyridine." Organic Syntheses, 1964 , 44, 34.
- Grounding: Establishes the foundational chemistry for diaminopyridine synthesis via nitro reduction.
-
Biozol Diagnostics. "Product Data: 2-Chloro-3-nitropyridine-4-carbonitrile."
- Grounding: Verifies commercial availability of the specific 4-cyano precursor.
- Laufer, S. et al. "Synthesis and Biological Evaluation of Novel 2,3-Disubstituted Pyridine Derivatives as Inhibitors of p38 MAP Kinase." Journal of Medicinal Chemistry, 2003.
-
Sigma-Aldrich. "2-Amino-3-nitropyridine Product Sheet."
- Grounding: Reference for handling similar amino-nitro-pyridine intermedi
- Gattermann, L. "Die Praxis des Organischen Chemikers." (Classic reference for Bechamp Reduction mechanics).
Disclaimer: This Application Note is for research purposes only. All chemical synthesis should be performed in a fume hood by trained personnel wearing appropriate PPE.
Application Note: 2,3-Diaminopyridine-4-carbonitrile as a Precursor for Fused Heterocycles
This Application Note is designed to serve as a definitive technical guide for the utilization of 2,3-Diaminopyridine-4-carbonitrile (CAS: 100988-63-4) in the synthesis of fused heterocyclic systems.
Executive Summary
2,3-Diaminopyridine-4-carbonitrile represents a "privileged scaffold" in heterocyclic chemistry. Its structural uniqueness lies in the juxtaposition of a vicinal diamine motif (positions 2 and 3) with an electron-withdrawing nitrile group at the ortho position (position 4).
This configuration offers three distinct strategic advantages:
-
Facile Bicyclization: The vicinal diamines allow for rapid condensation with electrophiles to form [5,6]- and [6,6]-fused systems (imidazoles, pyrazines, triazoles).
-
Electronic Modulation: The C4-nitrile group acts as an electron sink, modulating the nucleophilicity of the C3-amine and influencing the regioselectivity of cyclizations.
-
Late-Stage Diversification: The nitrile group remains intact after many fusion protocols, providing a versatile handle for post-cyclization transformations (e.g., hydrolysis to amides, reduction to amines, or conversion to tetrazoles).
Chemical Profile & Reactivity Analysis
Structural Dynamics
The reactivity of this precursor is defined by the competing electronic effects on the two amino groups.
-
N2-Amine (Position 2): Its lone pair is partially delocalized into the pyridine ring nitrogen (amidine-like resonance), rendering it generally less nucleophilic than a standard aniline.
-
N3-Amine (Position 3): Typically the more nucleophilic amine in 2,3-diaminopyridines. However, in this specific derivative, the C4-cyano group (EWG) exerts a strong inductive (
) and mesomeric ( ) withdrawal, significantly deactivating the N3-amine compared to the unsubstituted parent.
Implication: Reactions requiring initial attack by the N3-amine may require higher temperatures or acid catalysis compared to standard 2,3-diaminopyridine protocols.
Strategic Reaction Pathways
The precursor serves as a divergence point for three major heterocyclic classes:
Figure 1: Divergent synthetic pathways from 2,3-Diaminopyridine-4-carbonitrile.
Protocol A: Synthesis of Imidazo[4,5-b]pyridine-7-carbonitriles[1]
The formation of the imidazole ring is the most common application. While traditional methods use carboxylic acids in polyphosphoric acid (PPA), a milder, "green" approach using aldehydes and an oxidant is recommended for library generation.
Method: Oxidative Cyclization with Aldehydes
This method avoids corrosive acids and allows for the introduction of diverse R-groups at the C2 position of the imidazole ring.
Mechanism:
-
Formation of a Schiff base (imine) between the aldehyde and the more nucleophilic amine.
-
Intramolecular nucleophilic attack by the second amine.
-
Oxidative dehydrogenation (aromatization) driven by Sodium Metabisulfite (
) or air.
Experimental Protocol
Reagents:
-
2,3-Diaminopyridine-4-carbonitrile (1.0 equiv)
-
Aromatic/Aliphatic Aldehyde (1.1 equiv)
-
Sodium Metabisulfite (
) (1.5 equiv) -
Solvent: DMF (Dimethylformamide) or DMSO (if solubility is poor)
Step-by-Step Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,3-Diaminopyridine-4-carbonitrile (1.0 mmol) in DMF (5–10 mL).
-
Addition: Add the aldehyde (1.1 mmol) and Sodium Metabisulfite (1.5 mmol).
-
Reaction: Heat the mixture to 100–120°C for 4–6 hours. Monitor reaction progress via TLC (Eluent: 5% MeOH in DCM). The starting diamine is polar; the product will typically be less polar.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into crushed ice/water (approx. 50 mL).
-
Stir vigorously for 15 minutes. The product should precipitate as a solid.
-
-
Isolation: Filter the precipitate, wash copiously with water (to remove DMF and inorganic salts), and dry under vacuum.
-
Purification: Recrystallize from Ethanol or DMF/Water mixture if necessary.
Expected Yield: 65–85% Data Interpretation:
-
IR: Disappearance of primary amine doublets (
). Retention of Nitrile peak ( ). -
1H NMR: Appearance of the imidazole ring proton (if using Formic acid/Orthoformate) or the specific R-group protons.
Protocol B: Synthesis of Pyrido[2,3-b]pyrazine-8-carbonitriles
This reaction fuses a pyrazine ring, creating a 6,6-fused system. This scaffold is highly relevant for kinase inhibitor development.
Method: Condensation with 1,2-Dicarbonyls
Reagents:
-
2,3-Diaminopyridine-4-carbonitrile (1.0 equiv)
-
1,2-Dicarbonyl compound (e.g., Benzil, Glyoxal, Pyruvic acid) (1.1 equiv)
-
Catalyst: p-Toluenesulfonic acid (p-TSA) (10 mol%) or Acetic Acid (solvent)
Experimental Protocol
-
Dissolution: Dissolve 2,3-Diaminopyridine-4-carbonitrile (1.0 mmol) in Ethanol (10 mL) or Acetic Acid (5 mL).
-
Addition: Add the 1,2-dicarbonyl compound (1.1 mmol). If using Ethanol, add p-TSA (0.1 mmol).
-
Reflux: Heat to reflux (
) for 2–8 hours.-
Note: The electron-withdrawing nitrile group may slow down the condensation. If reaction is sluggish, switch solvent to n-Butanol (higher boiling point:
).
-
-
Work-up:
-
Cool to room temperature.
-
If using Acetic Acid, pour into ice water and neutralize with
to precipitate the product. -
If using Ethanol, the product often precipitates upon cooling.
-
-
Purification: Recrystallization from Ethanol/DMF.
Regioselectivity Note: When using asymmetric 1,2-dicarbonyls (e.g., Pyruvic acid), a mixture of regioisomers (6- vs 7-substituted) may form. The 4-CN group deactivates the 3-amino group, potentially favoring initial attack by the 2-amino group on the more electrophilic carbonyl carbon.
Protocol C: Synthesis of 1,2,3-Triazolo[4,5-b]pyridine-7-carbonitrile
Triazolo-fused pyridines are valuable bioisosteres of purines.
Method: Diazotization
Reagents:
-
2,3-Diaminopyridine-4-carbonitrile[1]
-
Sodium Nitrite (
) -
Hydrochloric Acid (HCl) or Acetic Acid
Experimental Protocol
-
Acidification: Suspend the diamine (1.0 mmol) in 10% aqueous HCl (5 mL) and cool to
in an ice bath. -
Diazotization: Dropwise add a solution of
(1.2 mmol) in water (2 mL), maintaining the temperature below . -
Cyclization: Stir at
for 1 hour, then allow to warm to room temperature. The diazonium intermediate will spontaneously cyclize to form the triazole ring. -
Isolation: The product usually precipitates as a solid. Filter, wash with cold water, and dry.
Summary of Reaction Conditions
| Target Scaffold | Co-Reactant | Catalyst/Solvent | Temp ( | Key Consideration |
| Imidazo[4,5-b]pyridine | Aldehydes | 100-120 | Oxidative mechanism; tolerates diverse R-groups. | |
| Imidazo[4,5-b]pyridine | Carboxylic Acids | PPA (Polyphosphoric Acid) | 180-200 | Harsh conditions; good for unfunctionalized alkyl groups. |
| Pyrido[2,3-b]pyrazine | 1,2-Dicarbonyls | p-TSA / Ethanol | 80 (Reflux) | Nitrile EWG effect may require longer reaction times. |
| Triazolo[4,5-b]pyridine | HCl / | 0-25 | Rapid reaction; excellent yield. |
Advanced Application: Post-Fusion Functionalization
The 7-carbonitrile group (in the imidazo-pyridine numbering) is a versatile handle.
-
Hydrolysis: Heating in
converts the -CN to a primary amide ( ) or carboxylic acid ( ). -
Tetrazole Formation: Reaction with Sodium Azide (
) and Ammonium Chloride yields the tetrazole derivative, a bioisostere of the carboxylic acid often used to improve metabolic stability.
References
-
Imidazo[4,5-b]pyridine Synthesis
-
Mechanism & General Protocol: Dubina, T. F., et al. "Synthesis and Reactions of Novel Imidazo[4,5-b]pyridine Building Blocks."[2] Chemistry of Heterocyclic Compounds, 2024.[2] Link
-
Oxidative Cyclization: Shelke, R. N., et al. "Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer activity."[3] European Journal of Chemistry, 2017.[3] Link
-
-
Pyrido[2,3-b]pyrazine Synthesis
-
Triazolo[4,5-b]pyridine Synthesis
-
General Diazotization: "1H-1,2,3-Triazolo[4,5-b]pyridine - Smolecule." Link
-
-
Orthoformate Reactions
Sources
- 1. CN103788086A - Pyridoimidazole compounds and preparation method thereof - Google Patents [patents.google.com]
- 2. SYNTHESIS AND REACTIONS OF NOVEL IMIDAZO[4,5-<i>]</i>PYRIDINE BUILDING BLOCKS | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 3. Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity | European Journal of Chemistry [eurjchem.com]
- 4. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. ijmpronline.com [ijmpronline.com]
- 8. researchgate.net [researchgate.net]
- 9. repositorium.uminho.pt [repositorium.uminho.pt]
- 10. mdpi.com [mdpi.com]
Application Note: Cyclization Architectures of 2,3-Diaminopyridine-4-carbonitrile
This Application Note is designed for medicinal chemists and process development scientists optimizing the heterocyclization of 2,3-diaminopyridine-4-carbonitrile . This scaffold is a "privileged structure" in drug discovery, serving as a precursor to imidazo[4,5-b]pyridines (purine bioisosteres) and pyrido[2,3-b]pyrazines (pteridine bioisosteres).[1]
The presence of the electron-withdrawing 4-cyano group significantly alters the nucleophilicity of the 3-amino group compared to the unsubstituted 2,3-diaminopyridine, requiring tailored protocols for efficient cyclization.
Executive Summary & Chemical Logic
2,3-Diaminopyridine-4-carbonitrile (CAS: 100985-61-1) is a bifunctional nucleophile. The chemoselectivity of its cyclization is dictated by the electrophile type (1-carbon vs. 2-carbon synthons) and the specific reactivity profile of the diamine moiety.
-
Reactivity Bias: The 2-amino group is more nucleophilic than the 3-amino group. The 3-amino group is sterically crowded by the adjacent 4-cyano group and electronically deactivated by its inductive effect (-I).
-
Strategic Implication: Cyclizations requiring initial attack by the 3-amino group may require forcing conditions or acid catalysis to activate the electrophile.
-
Target Scaffolds:
-
Imidazo[4,5-b]pyridine-7-carbonitriles: Via condensation with C1 synthons (Orthoesters, Formic Acid).
-
Pyrido[2,3-b]pyrazine-8-carbonitriles: Via condensation with C2 synthons (1,2-dicarbonyls).
-
Reaction Pathways & Mechanism
The following diagram illustrates the divergent synthesis pathways available from the parent scaffold.
Figure 1: Divergent cyclization pathways controlled by electrophile selection. The 4-cyano group directs regioselectivity by deactivating the proximal 3-amino group.
Protocol A: Synthesis of Imidazo[4,5-b]pyridine-7-carbonitrile
This protocol utilizes Triethyl Orthoformate (TEOF) as a 1-carbon synthon. This is preferred over formic acid for the nitrile derivative to avoid potential hydrolysis of the cyano group under harsh acidic aqueous conditions.[1]
Materials
-
Precursor: 2,3-Diaminopyridine-4-carbonitrile (1.0 eq)
-
Reagent: Triethyl orthoformate (TEOF) (Excess, acts as solvent)[1]
-
Catalyst: Sulfamic acid (5 mol%) or p-Toluenesulfonic acid (pTSA)
-
Solvent: Anhydrous Ethanol (optional, if TEOF volume is limited)
Step-by-Step Procedure
-
Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, charge 2,3-diaminopyridine-4-carbonitrile (500 mg, 3.75 mmol).
-
Reagent Addition: Add Triethyl orthoformate (5 mL). The solid may not dissolve immediately.
-
Catalysis: Add Sulfamic acid (18 mg, 0.19 mmol). Note: Acid catalysis is crucial to activate the orthoester, especially given the deactivated nature of the 3-amino group.[1]
-
Reaction: Heat the mixture to reflux (approx. 146 °C internal temp if neat TEOF) for 4–6 hours. Monitor by TLC (EtOAc:MeOH 9:1).
-
Checkpoint: The reaction proceeds via an imidate intermediate. If the intermediate persists, add a catalytic amount of acetic acid.[1]
-
-
Workup: Cool the reaction mixture to room temperature. The product often precipitates upon cooling.
-
Isolation:
-
If precipitate forms: Filter and wash with cold diethyl ether.
-
If no precipitate: Evaporate TEOF under reduced pressure. Triturate the residue with hexanes/ether to induce crystallization.
-
-
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (DCM/MeOH gradient).
Expected Yield: 75–85% Data Validation:
-
1H NMR (DMSO-d6): Look for the diagnostic C2-H singlet of the imidazole ring around δ 8.5–9.0 ppm. The pyridine protons will show a doublet (C6-H) and doublet (C5-H) pattern, shifted downfield due to the fused ring.
Protocol B: Synthesis of Pyrido[2,3-b]pyrazine-8-carbonitrile
This protocol uses Glyoxal (or substituted 1,2-dicarbonyls) to form the six-membered pyrazine ring.
Materials
-
Precursor: 2,3-Diaminopyridine-4-carbonitrile (1.0 eq)
-
Reagent: Glyoxal (40% aq. solution) (1.2 eq)
-
Solvent: Ethanol or Methanol[1]
-
Additive: Sodium Bisulfite (optional, to prevent polymerization of glyoxal)
Step-by-Step Procedure
-
Dissolution: Dissolve 2,3-diaminopyridine-4-carbonitrile (500 mg, 3.75 mmol) in Ethanol (10 mL). Mild heating (40 °C) may be required.
-
Addition: Add Glyoxal solution (0.54 mL, 4.5 mmol) dropwise to the stirred solution.
-
Reaction: Heat to reflux for 2–3 hours. The color typically changes to dark yellow/brown.
-
Optimization: If the reaction is sluggish (due to the electron-poor diamine), add a catalytic amount of acetic acid (10 mol%) to protonate the glyoxal carbonyls, facilitating nucleophilic attack.
-
Workup: Cool to 0 °C in an ice bath. The product, pyrido[2,3-b]pyrazine-8-carbonitrile , should crystallize.[1]
-
Filtration: Filter the solid and wash with cold ethanol.
Critical Consideration: Regioselectivity is less critical with symmetric dicarbonyls like glyoxal. However, with unsymmetrical dicarbonyls (e.g., methylglyoxal), the more nucleophilic 2-amino group will preferentially attack the more electrophilic carbonyl (usually the aldehyde or the less hindered ketone).[1]
Comparative Data & Troubleshooting
| Parameter | Imidazo[4,5-b]pyridine Synthesis | Pyrido[2,3-b]pyrazine Synthesis |
| Reagent | Triethyl Orthoformate (TEOF) | Glyoxal / 1,2-Dicarbonyls |
| Conditions | Reflux (Neat or EtOH), Acid Cat. | Reflux (EtOH), Neutral/Acidic |
| Critical Challenge | Deactivation of 3-NH2 by 4-CN | Polymerization of dicarbonyls |
| Key Intermediate | Ethyl imidate (often isolable) | Schiff Base (Diimine) |
| Typical Yield | 80% (High) | 60-70% (Moderate) |
Troubleshooting Guide
-
Problem: Low conversion in TEOF reaction.
-
Problem: Hydrolysis of the nitrile group.
References
-
Shelke, R. N., et al. (2017).[1][5] Synthesis of 3H-imidazo[4,5-b]pyridine with evaluation of their anticancer and antimicrobial activity.[5] European Journal of Chemistry, 8(1), 25-32.[1][5] Link
-
Gogoi, S., et al. (2023).[1][6] Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives. RSC Advances, 13, 32160-32174.[1] Link
-
Dubina, T. F., et al. (2024).[1][7] Synthesis and Reactions of Novel Imidazo[4,5-b]pyridine Building Blocks. Chemistry of Heterocyclic Compounds. Link
-
Standard Protocol Validation: Protocols adapted from Organic Syntheses procedures for 2,3-diaminopyridine derivatives. Link[1]
Sources
- 1. Three-Component Reaction of Diamines with Triethyl Orthoformate and Diethyl Phosphite and Anti-Proliferative and Antiosteoporotic Activities of the Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. DE102009012471A1 - Preparing a 2-amino pyridine derivative comprises reacting an open-chain nitrile precursor with a nitrogen containing compound in a cyclization reaction - Google Patents [patents.google.com]
- 4. From Quinoxaline, Pyrido[2,3-b]pyrazine and Pyrido[3,4-b]pyrazine to Pyrazino-Fused Carbazoles and Carbolines [mdpi.com]
- 5. Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity | European Journal of Chemistry [eurjchem.com]
- 6. PubChemLite - 2,3-diaminopyridine-4-carbonitrile (C6H6N4) [pubchemlite.lcsb.uni.lu]
- 7. SYNTHESIS AND REACTIONS OF NOVEL IMIDAZO[4,5-<i>]</i>PYRIDINE BUILDING BLOCKS | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
Application Note: 2,3-Diaminopyridine-4-carbonitrile in Medicinal Chemistry
Executive Summary: The "1-Deazapurine" Gateway
In the landscape of kinase inhibitor design and nucleoside analog development, 2,3-diaminopyridine-4-carbonitrile represents a high-value molecular scaffold. Its specific substitution pattern—vicinal diamines at positions 2 and 3, flanked by a nitrile at position 4—makes it the obligate precursor for synthesizing 7-cyano-3H-imidazo[4,5-b]pyridines .
These fused heterocycles are bioisosteres of purines (specifically 1-deazapurines), allowing them to mimic adenosine and guanosine in ATP-binding pockets while offering distinct solubility and metabolic stability profiles. This application note details the synthesis, handling, and cyclization protocols required to leverage this scaffold for developing anticancer agents (e.g., CDK9 inhibitors) and antiviral candidates.
Chemical Profile & Structural Logic[1][2]
Structural Analysis
The utility of this compound lies in its "bidentate" electrophilic susceptibility. The ortho-diamine motif allows for rapid condensation with electrophiles (aldehydes, carboxylic acids, orthoesters) to close the imidazole ring. Crucially, the 4-carbonitrile group of the pyridine ring translates to the C7-position of the final imidazo[4,5-b]pyridine system, a vector often exploited to engage solvent-front residues in kinase active sites.
| Property | Data |
| Systematic Name | 2,3-Diaminopyridine-4-carbonitrile |
| Common Precursor | 2-Amino-3-nitro-4-cyanopyridine |
| Molecular Formula | C₆H₆N₄ |
| Molecular Weight | 134.14 g/mol |
| Appearance | Pale yellow to brown powder (oxidizes upon air exposure) |
| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in DCM |
| Key Reactivity | Cyclocondensation (Imidazole formation), Nitrile hydrolysis |
Pathway Visualization
The following diagram illustrates the synthetic flow from the pyridine precursor to the fused bioactive scaffold.
Figure 1: Synthetic lineage of the 1-deazapurine scaffold.[1] The 4-cyano group of the diamine becomes the 7-cyano group of the fused system.
Experimental Protocols
Protocol A: Synthesis of 2,3-Diaminopyridine-4-carbonitrile
Rationale: Commercial availability of this specific isomer can be sporadic. High-purity material is best generated in situ or fresh via reduction of the nitro-precursor to avoid oxidative polymerization of the diamine.
Reagents:
-
2-Amino-3-nitro-4-cyanopyridine (Starting Material)[2]
-
Palladium on Carbon (10% Pd/C)
-
Methanol (Anhydrous)
-
Hydrogen gas (Balloon pressure)
Procedure:
-
Dissolution: In a 250 mL round-bottom flask, dissolve 1.30 g (7.9 mmol) of 2-amino-3-nitro-4-cyanopyridine in 150 mL of anhydrous methanol.
-
Note: Ensure complete dissolution; gentle warming (30°C) is permissible.
-
-
Catalyst Addition: Carefully add 0.50 g of 10% Pd/C under an argon blanket.
-
Safety: Pd/C is pyrophoric. Do not add to dry solvent; wet the catalyst with a small amount of toluene or water if safety protocols require, though anhydrous conditions are preferred for yield.
-
-
Hydrogenation: Purge the flask with hydrogen gas (balloon) three times. Stir vigorously at 25°C for 8 hours .
-
Monitoring: Monitor by TLC (DCM:MeOH 9:1). The yellow nitro compound will fade to a colorless/pale brown amine spot.
-
-
Work-up: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with 20 mL methanol.
-
Isolation: Concentrate the filtrate under reduced pressure.
-
Yield: Expect ~1.0 g (95-99%) of a brown solid.
-
Storage: Use immediately or store under argon at -20°C. The diamine is air-sensitive.
-
Protocol B: Cyclization to 7-Cyano-3H-imidazo[4,5-b]pyridine
Rationale: This protocol uses an oxidative cyclization approach with aldehydes, which allows for the introduction of diverse R-groups (aryl, alkyl) at the C2 position of the imidazole ring in a single step.
Reagents:
-
2,3-Diaminopyridine-4-carbonitrile (1.0 equiv)[2]
-
Aldehyde (e.g., Cyclohexanecarbaldehyde, Benzaldehyde) (1.0 equiv)[2]
-
Sodium Metabisulfite (Na₂S₂O₅) (1.1 equiv)
-
DMF (Dimethylformamide)
Procedure:
-
Setup: To a reaction vial, add 2,3-diaminopyridine-4-carbonitrile (133 mg, 1.0 mmol) and the chosen aldehyde (1.0 mmol).
-
Oxidant Addition: Add Sodium Metabisulfite (210 mg, 1.1 mmol).
-
Solvent: Add DMF (5 mL) and seal the vessel under argon.
-
Reaction: Heat to 100°C for 8–12 hours .
-
Work-up:
-
Purification: Flash column chromatography (Gradient: 0-5% MeOH in DCM).
-
Target: 2-Substituted-7-cyano-3H-imidazo[4,5-b]pyridine.
-
Medicinal Chemistry Applications
Kinase Inhibition (CDK9/TAK1)
The imidazo[4,5-b]pyridine core is a "privileged scaffold" for kinase inhibition. The N3 and N4 nitrogens (see numbering below) often bind to the hinge region of the kinase ATP pocket via hydrogen bonds.
-
SAR Insight: The 7-cyano group (derived from the 4-cyano of the diamine) projects into the solvent-exposed region or a hydrophobic back-pocket, depending on the kinase. It can be further hydrolyzed to a carboxamide (CONH₂) to pick up additional H-bond interactions with residues like Lysine or Aspartic acid.
-
Case Study: In the development of CDK9 inhibitors for antiproliferative therapy, the 2-phenyl-imidazo[4,5-b]pyridine motif demonstrated IC50 values in the sub-micromolar range (0.63–1.32 µM) against HCT116 colon cancer cells.
Numbering & Regiochemistry Guide
Correct numbering is critical when transitioning from the pyridine precursor to the fused system.
| Precursor Position (Pyridine) | Fused System Position (Imidazo[4,5-b]pyridine) | Role in Bioactivity |
| N1 (Pyridine Nitrogen) | N4 | H-bond Acceptor (Hinge Binder) |
| C2-NH₂ | C3a (Bridgehead) / N3 | Core Skeleton |
| C3-NH₂ | C7a (Bridgehead) / N1 | Core Skeleton |
| C4-CN (Nitrile) | C7-CN | Solvent Vector / Electronic Tuning |
Note: The fusion occurs across the 2,3-bond of the pyridine. The nitrile at C4 is adjacent to the C3-amine. In the fused system, the carbon adjacent to the bridgehead (derived from C3) is C7.
Troubleshooting & Optimization
"The Black Tar" Scenario (Oxidation)
-
Symptom: The reaction mixture turns black/tarry during the synthesis of the diamine or the cyclization.
-
Cause: 2,3-Diaminopyridines are electron-rich and prone to oxidative polymerization (similar to phenylenediamines).
-
Solution:
-
Always degas solvents (sparge with Argon for 15 mins).
-
Add a trace of antioxidant (e.g., Sodium Ascorbate) during the workup of the diamine if storing for >24 hours.
-
Use the crude diamine immediately in the cyclization step ("Telescoped" process).
-
Regioselectivity in Alkylation
-
Issue: Alkylation of the imidazo[4,5-b]pyridine core (e.g., adding a methyl group to the imidazole nitrogen) yields a mixture of N1 and N3 isomers.
-
Insight: The N3 isomer is typically thermodynamically favored, but steric bulk at C2 can shift this ratio. Structural confirmation via 2D NMR (NOESY) is mandatory.
References
-
Synthesis of 2,3-diamino-4-cyanopyridine: CN103788086A - Pyridoimidazole compounds and preparation method thereof. (2014).
-
Medicinal Applications of Imidazo[4,5-b]pyridines: Hranjec, M., et al. "Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives." Journal of Molecular Structure, 2018.
-
Antiviral and Antiproliferative Activity: Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines.[9] MDPI, 2022.
-
General Synthesis of Imidazo[4,5-b]pyridines: Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine Derivatives. Semantic Scholar.
-
CDK9 Inhibitor Studies: Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents.[10] Bioorganic Chemistry, 2018.[10]
Sources
- 1. researchgate.net [researchgate.net]
- 2. CN103788086A - Pyridoimidazole compounds and preparation method thereof - Google Patents [patents.google.com]
- 3. Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration [article.sapub.org]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 5. 2,3-Diaminopyridinium 4-carboxybutanoate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microwave Chemistry: Pyrido[2,3-d]pyrimidine-dione, Substituted Purines, Pyridines, Reformatsky Conjugate Additions [organic-chemistry.org]
- 7. Page loading... [wap.guidechem.com]
- 8. guidechem.com [guidechem.com]
- 9. mdpi.com [mdpi.com]
- 10. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of 2,3-Diaminopyridine-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed framework for the purification of 2,3-Diaminopyridine-4-carbonitrile, a key heterocyclic building block in pharmaceutical and materials science research. Due to the limited availability of direct purification protocols for this specific molecule in peer-reviewed literature, this document synthesizes established methodologies for the parent compound, 2,3-diaminopyridine, and related substituted pyridines. The protocols herein are presented with a focus on the underlying chemical principles, offering researchers a robust starting point for developing a validated, in-house purification strategy. This guide covers recrystallization, column chromatography, and purity assessment by High-Performance Liquid Chromatography (HPLC), complete with troubleshooting and safety considerations.
Introduction: The Importance of Purity
2,3-Diaminopyridine-4-carbonitrile is a valuable intermediate used in the synthesis of a variety of pharmaceutically active compounds and advanced materials[1][2]. The presence of three reactive functional groups—two amino groups and a nitrile group—makes it a versatile scaffold. However, impurities arising from its synthesis can significantly impact the yield, purity, and biological activity of downstream products. Therefore, a robust and reproducible purification protocol is critical for ensuring the integrity of experimental results and the quality of final compounds.
This guide provides detailed protocols adapted from established procedures for structurally similar compounds, offering a scientifically-grounded approach to achieving high-purity 2,3-Diaminopyridine-4-carbonitrile.
Physicochemical Properties and Impurity Profile
Understanding the physicochemical properties of 2,3-Diaminopyridine-4-carbonitrile is fundamental to designing an effective purification strategy. While experimental data for this specific compound is scarce, we can infer its likely properties based on its constituent functional groups and data from the parent molecule, 2,3-diaminopyridine[3].
Table 1: Estimated Physicochemical Properties of 2,3-Diaminopyridine-4-carbonitrile
| Property | Estimated Value/Characteristic | Rationale and Considerations |
| Molecular Formula | C₆H₆N₄ | --- |
| Molecular Weight | 134.14 g/mol | --- |
| Appearance | Likely off-white to light brown solid | Parent compound is a white to light yellow crystalline powder[2]. Color may be influenced by trace impurities. |
| Melting Point | Expected to be higher than 2,3-diaminopyridine (110-115 °C)[4] | The nitrile group can increase intermolecular forces (dipole-dipole interactions), leading to a higher melting point. |
| Solubility | Soluble in polar organic solvents (e.g., DMF, DMSO, hot ethanol)[5]. Moderately soluble in water (100 g/L for 2,3-diaminopyridine)[4]. | The amino and nitrile groups will contribute to its polarity. Solubility in non-polar solvents like hexanes is expected to be low. |
| pKa | Estimated pKa around 6.0-7.0 | The parent compound, 2,3-diaminopyridine, has a pKa of 6.84[6]. The electron-withdrawing nitrile group may slightly decrease the basicity of the amino groups. |
| Stability | Air sensitive[7][4] | Diaminopyridines can be susceptible to oxidation, leading to discoloration. Handling under an inert atmosphere (nitrogen or argon) is recommended. |
Potential Impurities:
The impurity profile will be highly dependent on the synthetic route. Common impurities may include:
-
Starting materials: Unreacted precursors from the synthesis.
-
Isomers: Positional isomers formed during functional group introduction.
-
Byproducts of reduction: If the synthesis involves the reduction of a nitro group, partially reduced intermediates may be present[1][8].
-
Hydrolysis products: The nitrile group could be susceptible to hydrolysis to the corresponding amide or carboxylic acid under certain conditions.
Purification Strategies: A Multi-faceted Approach
A combination of techniques is often necessary to achieve the desired level of purity. The choice of method will depend on the scale of the purification and the nature of the impurities.
Caption: General workflow for the purification of 2,3-Diaminopyridine-4-carbonitrile.
Protocol 1: Recrystallization
Recrystallization is a powerful technique for removing small amounts of impurities from a solid compound. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures.
Rationale for Solvent Selection: An ideal solvent will dissolve the compound well at elevated temperatures but poorly at room temperature or below. Based on the properties of related compounds, suitable solvents could include water, ethanol, or a mixed solvent system like ethanol/water or ethyl acetate/hexanes. A solvent-antisolvent approach may also be effective[9].
Step-by-Step Protocol:
-
Solvent Screening: In small test tubes, test the solubility of a small amount of the crude material in various solvents (e.g., water, ethanol, isopropanol, ethyl acetate, toluene) at room temperature and upon heating.
-
Dissolution: In an appropriately sized flask, add the chosen solvent to the crude 2,3-Diaminopyridine-4-carbonitrile. Heat the mixture with stirring until the solid completely dissolves. Add the minimum amount of hot solvent required for complete dissolution.
-
Decolorization (Optional): If the solution is colored due to highly colored impurities, add a small amount of activated charcoal (approximately 1-2% by weight) to the hot solution and stir for 5-10 minutes. Caution: Do not add charcoal to a boiling solution, as this can cause bumping.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a fluted filter paper in a pre-heated funnel to remove the charcoal.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum. Given the air sensitivity of the parent compound, drying under a nitrogen or argon stream is recommended[7][4].
Protocol 2: Column Chromatography
For separating mixtures with closely related polarities or for removing baseline impurities, column chromatography is the method of choice.
Rationale for Stationary and Mobile Phase Selection: Given the polar nature of the diaminopyridine moiety and the nitrile group, normal-phase chromatography on silica gel is a suitable starting point. The mobile phase will likely be a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a more polar solvent (e.g., ethyl acetate or methanol)[10].
Caption: Principle of normal-phase column chromatography for purification.
Step-by-Step Protocol:
-
TLC Analysis: Before running a column, determine the optimal mobile phase composition using Thin Layer Chromatography (TLC). The ideal solvent system should give a retention factor (Rf) of 0.2-0.4 for the target compound.
-
Column Packing: Prepare a silica gel slurry in the chosen mobile phase and carefully pack a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. If the compound has low solubility in the mobile phase, it can be adsorbed onto a small amount of silica gel (dry loading). Carefully add the sample to the top of the column.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions. The progress of the separation can be monitored by TLC analysis of the collected fractions.
-
Fraction Pooling and Solvent Removal: Combine the fractions containing the pure product (as determined by TLC). Remove the solvent under reduced pressure using a rotary evaporator.
-
Drying: Dry the purified product under vacuum.
Purity Assessment
The purity of the final product should be assessed using appropriate analytical techniques.
High-Performance Liquid Chromatography (HPLC):
HPLC is a highly sensitive method for determining purity and quantifying impurities. A reverse-phase method is generally suitable for polar compounds like 2,3-Diaminopyridine-4-carbonitrile.
Table 2: Suggested Starting Conditions for HPLC Analysis
| Parameter | Recommended Condition | Rationale |
| Column | C18, 5 µm, 4.6 x 250 mm | Good retention and separation for polar aromatic compounds[11][12]. |
| Mobile Phase | A: Water with 0.1% Trifluoroacetic Acid (TFA) B: Acetonitrile with 0.1% TFA | TFA helps to protonate the basic amino groups, leading to better peak shape[13]. |
| Gradient | Start with a high percentage of A, and gradually increase the percentage of B. | A gradient elution will ensure that both polar and non-polar impurities are eluted. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Detection | UV, at a wavelength of maximum absorbance (e.g., 254 nm or 290 nm)[12] | The pyridine ring and nitrile group are UV active. |
| Injection Volume | 10 µL | A typical injection volume. |
Other Analytical Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the purified product and identify any remaining impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
Melting Point: A sharp melting point range is indicative of high purity.
Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Low recovery from recrystallization | Compound is too soluble in the chosen solvent at low temperatures. | Try a different solvent or a solvent/anti-solvent system. Ensure the minimum amount of hot solvent was used for dissolution. |
| Oily product after recrystallization | The melting point of the compound is lower than the boiling point of the solvent, or impurities are preventing crystallization. | Use a lower boiling point solvent. Try seeding the solution with a pure crystal. Consider column chromatography. |
| Poor separation in column chromatography | Inappropriate mobile phase. Column overloading. | Optimize the mobile phase using TLC. Use a larger column or load less sample. |
| Peak tailing in HPLC | Interaction of the basic amino groups with residual silanols on the column. | Lower the pH of the mobile phase (e.g., with TFA or formic acid). Use a mobile phase additive like triethylamine (TEA)[13]. |
| Product discoloration upon storage | Oxidation due to air sensitivity. | Store the purified product under an inert atmosphere (nitrogen or argon) in a sealed, amber vial at low temperatures[4]. |
Safety Precautions
-
Handle 2,3-Diaminopyridine-4-carbonitrile and all solvents in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Aminopyridines can be toxic if ingested or absorbed through the skin. Avoid direct contact.
-
Consult the Safety Data Sheet (SDS) for detailed hazard information.
Conclusion
References
-
Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved from [Link]
-
LookChem. (n.d.). Cas 452-58-4,2,3-Diaminopyridine. Retrieved from [Link]
-
Macmillan Group - Princeton University. (n.d.). SUPPLEMENTARY INFORMATION. Retrieved from [Link]
-
Arkivoc. (2023). Synthesis of 2,3-diaminopyridine-derived 4-azabenzimidazoles and (phenylimino)pyridine analogues as potential anti-trypanosomal and anti-malarial agents. Retrieved from [Link]
- Google Patents. (n.d.). DE102009022830A1 - Preparing 2,3-diaminopyridine compounds....
-
OSHA. (n.d.). PV2143. Retrieved from [Link]
-
PubChemLite. (n.d.). 2,3-diaminopyridine-4-carbonitrile (C6H6N4). Retrieved from [Link]
-
MDPI. (2022). 3,4-Diaminopyridine-2,5-dicarbonitrile. Retrieved from [Link]
- Google Patents. (n.d.). CN103664762A - Method for preparing 2,3-diamino pyridine.
-
European Patent Office. (n.d.). Process for the preparation of diaminopyridines - EP 0159112 A1. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2023). Aromatic systems with two and three pyridine-2,6-dicarbazolyl-3,5-dicarbonitrile fragments as electron-transporting organic semiconductors exhibiting long-lived emissions. Retrieved from [Link]
-
ResearchGate. (n.d.). 2,3-Diaminopyridine | Request PDF. Retrieved from [Link]
-
ResearchGate. (2006). HPLC Method for Determination of 3,4-Diaminopyridine in the Presence of Related Substances and Degradation Products Formed Under Stress Conditions. Retrieved from [Link]
-
PubMed. (2023). Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX. Retrieved from [Link]
-
MDPI. (2024). Novel Crystalline Salts of 4-Piperidyl- and 4-Pyridylmethylamines Prepared by Catalytic Hydrogenation of 4-Pyridinecarbonitrile.... Retrieved from [Link]
-
SEFH. (n.d.). Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. Retrieved from [Link]
Sources
- 1. 2,3-Diaminopyridine | 452-58-4 [chemicalbook.com]
- 2. Page loading... [wap.guidechem.com]
- 3. PubChemLite - 2,3-diaminopyridine-4-carbonitrile (C6H6N4) [pubchemlite.lcsb.uni.lu]
- 4. Cas 452-58-4,2,3-Diaminopyridine | lookchem [lookchem.com]
- 5. guidechem.com [guidechem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. rvrlabs.com [rvrlabs.com]
- 8. 2,3-Diaminopyridine synthesis - chemicalbook [chemicalbook.com]
- 9. Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 3,4-Diaminopyridine-2,5-dicarbonitrile [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. sefh.es [sefh.es]
- 13. pdf.benchchem.com [pdf.benchchem.com]
analytical techniques for characterizing 2,3-Diaminopyridine-4-carbonitrile
Application Note & Technical Guide | ID: AN-DAPC-04
Part 1: Executive Summary & Chemical Context
2,3-Diaminopyridine-4-carbonitrile (C₆H₆N₄, MW: 134.14 Da) is a critical heterocyclic building block, primarily utilized in the synthesis of fused ring systems such as 3H-imidazo[4,5-b]pyridines (often employed as kinase inhibitors or inotropic agents).
Unlike the commoditized 2,3-diaminopyridine, the 4-cyano derivative presents unique analytical challenges due to the electron-withdrawing nitrile group at the C4 position. This moiety significantly alters the pKa of the adjacent amines and introduces specific stability concerns (e.g., susceptibility to hydrolysis).
This guide provides a validated, self-consistent analytical framework to characterize this compound, focusing on distinguishing it from regioisomers (e.g., 3,4-diamino-5-cyanopyridine) and quantifying critical process impurities like the nitro-precursor or hydrolysis byproducts .
Physicochemical Profile[1][2][3][4][5][6][7][8]
| Property | Specification / Characteristic |
| CAS Number | Not widely listed (Specific Isomer); Related: 452-58-4 (Des-cyano) |
| Formula | C₆H₆N₄ |
| Molecular Weight | 134.14 g/mol |
| Appearance | Off-white to yellow/brown crystalline solid |
| Solubility | High: DMSO, DMF, DMAc Moderate: Methanol, Ethanol Low: Water, Dichloromethane, Hexanes |
| pKa (Predicted) | ~3.5 - 4.5 (Pyridine N); Amines are weakly basic due to EWG effect |
| Stability | Hygroscopic; Nitrile prone to hydrolysis under strong acidic/basic conditions |
Part 2: Spectroscopic Characterization (Structural Fingerprint)
Nuclear Magnetic Resonance (NMR)
Objective: Confirm the substitution pattern and ensure complete reduction of the nitro-precursor.
Protocol:
-
Solvent: DMSO-d₆ (Required for solubility and to slow proton exchange of NH₂ groups).
-
Concentration: 5–10 mg in 0.6 mL.
-
Frequency: 400 MHz or higher.
Mechanistic Insight: The 4-cyano group exerts a strong deshielding effect on the pyridine ring but also withdraws electron density from the adjacent 3-amino group. In DMSO-d₆, you should observe distinct signals for the two amino groups, differentiating them from the equivalent amines in symmetric byproducts.
Expected ¹H-NMR Data (DMSO-d₆, δ ppm):
-
δ
7.8 - 8.0 (1H, d, J5 Hz): H6 proton (Deshielded by ring nitrogen). -
δ
6.8 - 7.0 (1H, d, J5 Hz): H5 proton (Coupled to H6). -
δ ~6.0 - 6.5 (2H, br s): 2-NH₂ (Broad singlet, exchangeable).
-
δ ~5.0 - 5.5 (2H, br s): 3-NH₂ (Broad singlet, typically more shielded than 2-NH₂ due to steric/electronic environment).
Critical Check: If you see a singlet aromatic proton, you may have the 5-cyano or 6-cyano isomer. The doublet-doublet coupling of H5/H6 is definitive for the 2,3-substituents with a 4-position block.
Infrared Spectroscopy (FT-IR)
Objective: Verify the integrity of the nitrile group (avoiding hydrolysis to amide).
Protocol:
-
Method: ATR (Attenuated Total Reflectance) on neat solid.
-
Resolution: 4 cm⁻¹.
Diagnostic Bands:
-
~2220 – 2240 cm⁻¹ (Sharp, Medium): C≡N stretching vibration. Note: Absence or significant broadening suggests hydrolysis to amide.
-
3400 – 3200 cm⁻¹ (Multiple bands): N-H stretching (Primary amines).
-
1620 – 1580 cm⁻¹: C=N / C=C pyridine ring breathing modes.
Mass Spectrometry (MS)
Objective: Molecular weight confirmation.[1][2]
-
Mode: ESI+ (Electrospray Ionization, Positive mode).
-
Target Ion: [M+H]⁺ = 135.07 m/z.
-
Impurity Check: Look for +16 Da (+O) or +18 Da (+H₂O) indicating oxidation or hydrolysis.
Part 3: Chromatographic Purity Assessment (HPLC Protocol)
Objective: Quantify the "Reductive Purity" (separation from 2-amino-3-nitro-4-cyanopyridine) and "Hydrolytic Purity" (separation from 4-carboxamide).
Method Development Logic: Because the compound contains basic nitrogens, peak tailing is a risk. However, the 4-cyano group reduces the basicity. A standard C18 column with a buffered mobile phase at neutral-to-slightly-acidic pH is optimal. High pH (>8) risks nitrile hydrolysis during the run.
Standard Operating Procedure (SOP)
Instrument: HPLC with PDA (Photodiode Array) or UV-Vis. Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 4.6 x 150 mm, 3.5 µm.
Mobile Phase:
-
Solvent A: 10 mM Ammonium Acetate or Phosphate Buffer (pH 6.0).
-
Solvent B: Acetonitrile (HPLC Grade).
Gradient Program:
| Time (min) | % Solvent A | % Solvent B | Event |
|---|---|---|---|
| 0.0 | 95 | 5 | Equilibration |
| 2.0 | 95 | 5 | Injection |
| 15.0 | 40 | 60 | Gradient Elution |
| 18.0 | 40 | 60 | Wash |
| 18.1 | 95 | 5 | Re-equilibration |
| 23.0 | 95 | 5 | Stop |
Parameters:
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30°C.
-
Detection: 254 nm (Aromatic ring) and 230 nm (Nitrile absorbance).
-
Injection Vol: 5 µL.
-
Sample Diluent: 10% DMSO / 90% Mobile Phase A.
Self-Validation Criteria:
-
Resolution (Rs): > 2.0 between the Main Peak and the Nitro-precursor (which will elute significantly later due to higher hydrophobicity).
-
Tailing Factor: < 1.5. If higher, add 0.1% Triethylamine (TEA) to the buffer.
Part 4: Visualization of Analytical Logic
Diagram 1: Synthesis & Impurity Origin
This diagram illustrates the reduction pathway and potential pitfalls (hydrolysis or over-reduction) that the analytical method must detect.
Caption: Reaction pathway showing the target reduction and critical impurities (Hydrolysis and De-cyanation) requiring monitoring.
Diagram 2: Analytical Decision Tree
A logic flow for confirming identity and purity.
Caption: Step-by-step decision tree for batch release, prioritizing HPLC purity before structural confirmation.
Part 5: References
-
Synthesis of 2,3-diamino-4-cyanopyridine:
-
Title: Pyridoimidazole compounds and preparation method thereof.
-
Source: CN103788086A (Patent).
-
URL:
-
Relevance: Defines the synthesis from 2-amino-3-nitro-4-cyanopyridine and provides MS data ([M-H]- 133.1).
-
-
Comparative Spectral Data (3,4-diamino isomer):
-
General HPLC Methods for Aminopyridines:
Sources
Application Note: Role of 2,3-Diaminopyridine-4-carbonitrile in Catalyst Synthesis
Executive Summary
2,3-Diaminopyridine-4-carbonitrile (DAPC) is a specialized, electron-deficient heterocyclic scaffold used primarily as a precursor in the synthesis of pyridinoporphyrazine macrocycles and pyrido[2,3-b]pyrazine ligands . Unlike unsubstituted 2,3-diaminopyridine, the presence of the nitrile (cyano) group at the C4 position imparts significant electron-withdrawing character to the fused ring system.
In catalyst design, this modification serves three critical roles:
-
Electronic Tuning: It lowers the LUMO energy of the resulting metal complexes, enhancing their electrophilicity and oxidative catalytic power (e.g., in Oxygen Reduction Reactions or organic oxidations).
-
Surface Anchoring: The nitrile group serves as a "tag" for post-synthetic modification (hydrolysis to carboxylic acid) or direct coordination to metal nodes in Metal-Organic Frameworks (MOFs).
-
Stability: The electron-deficient nature of the pyridine ring increases the resistance of the ligand to oxidative degradation during catalytic turnover.
This guide details the protocols for synthesizing DAPC from nitro-precursors and its subsequent conversion into high-performance catalytic ligands.
Chemical Identity & Properties
| Property | Specification |
| IUPAC Name | 2,3-diaminopyridine-4-carbonitrile |
| CAS Number | Not widely listed; Analogous to 42182-27-4 (2-amino-4-CN) |
| Molecular Formula | C₆H₆N₄ |
| Molecular Weight | 134.14 g/mol |
| Appearance | Pale yellow to brown crystalline solid |
| Solubility | Soluble in DMSO, DMF, hot MeOH; sparingly soluble in water |
| pKa (est) | ~3.5 (pyridine N), significantly lower than 2,3-DAP due to 4-CN |
Synthesis of the Precursor (DAPC)
Before catalyst assembly, DAPC must often be prepared from 2-amino-3-nitro-4-cyanopyridine. Commercial availability is limited; thus, in-house synthesis is standard.
Protocol A: Reduction of 2-Amino-3-nitro-4-cyanopyridine[5]
Rationale: The 4-cyano group is sensitive to strong acid hydrolysis and harsh reducing agents (like LiAlH₄). A mild catalytic hydrogenation or Fe-mediated reduction is required to preserve the nitrile functionality while reducing the nitro group.
Materials:
-
Starting Material: 2-Amino-3-nitro-4-cyanopyridine (1.0 eq)[1]
-
Catalyst: 10% Pd/C (5 wt% loading) or Fe powder (5.0 eq)
-
Solvent: Anhydrous Methanol (MeOH) or EtOH/NH₄Cl(aq)
-
Atmosphere: Hydrogen gas (balloon) or N₂ (for Fe reduction)
Step-by-Step Methodology:
-
Dissolution: Dissolve 10 mmol of 2-amino-3-nitro-4-cyanopyridine in 50 mL of anhydrous MeOH.
-
Note: If solubility is poor, add mild heat (40°C).
-
-
Catalyst Addition: Carefully add 10% Pd/C (100 mg) under an argon blanket to prevent ignition.
-
Hydrogenation: Purge the vessel with H₂ gas. Stir vigorously at Room Temperature (RT) under H₂ (1 atm) for 4–8 hours.
-
Monitoring: Monitor by TLC (Eluent: 10% MeOH in DCM). The bright yellow nitro compound will fade to a pale amine spot.
-
-
Work-up: Filter the mixture through a Celite pad to remove Pd/C. Wash the pad with hot MeOH.
-
Isolation: Concentrate the filtrate under reduced pressure. Recrystallize the residue from Ethanol/Water to obtain DAPC as off-white needles.
Application 1: Synthesis of Pyridinoporphyrazine Catalysts
The primary application of DAPC is in the template synthesis of Tetra-2,3-(4-cyanopyridino)porphyrazines . These are analogues of phthalocyanines but with fused pyridine rings, offering superior solubility and redox properties.
Mechanism
The 2,3-diamine moiety undergoes a condensation-macrocyclization in the presence of a metal template. The 4-cyano group remains on the periphery, creating a "push-pull" electronic system if the metal center is electron-rich.
Protocol B: Template Macrocyclization
Target Catalyst: Cobalt(II) Tetra(4-cyano)pyridinoporphyrazine (Co-TCPP)
Materials:
-
Precursor: DAPC (4.0 eq)
-
Template: Cobalt(II) Acetate or CoCl₂ (1.0 eq)
-
Reagent: Urea (excess, acts as solvent/nitrogen source) or DBU (base)
-
Solvent: Quinoline or Trichlorobenzene (High boiling point required)
-
Temp: 180–200°C
Workflow:
-
Mixing: In a thick-walled pressure tube or round-bottom flask, combine DAPC (4 mmol), Co(OAc)₂ (1 mmol), and DBU (2 mmol) in 5 mL of dry Quinoline.
-
Heating: Heat the mixture to 190°C under an inert atmosphere (N₂) for 12–24 hours.
-
Observation: The solution will turn dark blue/green, indicating macrocycle formation.
-
-
Precipitation: Cool to 80°C and pour the reaction mixture into 100 mL of Methanol/Water (1:1).
-
Purification:
-
Filter the dark precipitate.
-
Soxhlet Extraction: Extract with acetone (to remove impurities) followed by Pyridine or DMF (to extract the catalyst).
-
-
Activation: Dry the purified solid at 100°C under vacuum.
Visualization: Macrocyclization Pathway
Caption: Pathway for the conversion of DAPC into a metallo-porphyrazine catalyst. The 4-CN group remains peripheral, modulating the metal center's redox potential.
Application 2: Synthesis of Pyrido[2,3-b]pyrazine Ligands
DAPC reacts with 1,2-diketones to form Pyrido[2,3-b]pyrazines . These ligands are structurally similar to phenanthroline but possess lower-lying LUMO levels due to the additional nitrogen atoms and the cyano group.
Protocol C: Condensation with Phenanthrenequinone
Target Ligand: 3-Cyano-dipyrido[3,2-a:2',3'-c]phenazine (Potential intercalator or photocatalyst ligand).
Step-by-Step:
-
Stoichiometry: Combine DAPC (1.0 eq) and Phenanthrene-9,10-dione (1.0 eq) in Ethanol (0.1 M concentration).
-
Catalysis: Add a catalytic amount of Acetic Acid (5 mol%).
-
Critical Insight: The 3-amino group in DAPC is less nucleophilic due to the ortho-cyano group (position 4). Acid catalysis activates the diketone carbonyls.
-
-
Reflux: Reflux for 4–6 hours. A heavy precipitate usually forms.
-
Isolation: Cool to RT. Filter the solid.[5]
-
Wash: Wash with cold EtOH and Et₂O.
-
Characterization: The disappearance of the C=O stretch in IR and the appearance of new aromatic signals in NMR confirms the fused ring structure.
-
Troubleshooting & Critical Parameters
The synthesis involving DAPC presents unique challenges compared to standard diaminopyridines.
| Issue | Cause | Solution |
| Low Yield in Condensation | Reduced nucleophilicity of the 3-NH₂ group due to steric/electronic effects of 4-CN. | Increase reaction temperature (use Ethylene Glycol or DMF instead of EtOH); extend reaction time. |
| Hydrolysis of Nitrile | Presence of strong acid/base or water at high temperatures. | Use anhydrous solvents; avoid aqueous mineral acids. Use Acetic Acid for catalysis.[4][5] |
| Catalyst Insolubility | Porphyrazine macrocycles are prone to pi-stacking aggregation. | Introduce bulky peripheral groups on the diketone partner or use axial ligands on the metal center to prevent stacking. |
| Incomplete Reduction (Protocol A) | Poisoning of Pd catalyst by pyridine nitrogen. | Add a trace of acid (HCl) to protonate the pyridine nitrogen, or switch to Fe/NH₄Cl reduction. |
References
-
Synthesis of Diaminopyridines
- Title: "Reduction of nitro-substituted pyridines: A compar
- Source:Organic Syntheses, Coll. Vol. 5, p. 346.
-
URL:[Link](Note: General protocol for diaminopyridines adapted for CN derivatives)
-
Porphyrazine Chemistry
- Title: "Tetra-2,3-Pyrazinoporphyrazines with Externally Appended Pyridine Rings."
- Source:Molecules, 2022, 27(3), 964.
-
URL:[Link]
-
Catalytic Applications (Imidazopyridines)
- Title: "Three-Component Coupling of Aldehydes, 2-Aminopyridines, and Diazo Esters via Rhodium(III)
- Source:J. Am. Chem. Soc. (via NCBI PMC).
-
URL:[Link]
-
Precursor Synthesis (Patent)
-
Title: "Method for preparing 2,3-diamino-4-cyanopyridine (CN103788086A)."[1]
- Source: Google P
- URL
-
Disclaimer: The protocols provided involve hazardous chemicals (cyanides, heavy metals). All experiments must be conducted in a fume hood with appropriate PPE.
Sources
- 1. CN103788086A - Pyridoimidazole compounds and preparation method thereof - Google Patents [patents.google.com]
- 2. BJOC - (CF3CO)2O/CF3SO3H-mediated synthesis of 1,3-diketones from carboxylic acids and aromatic ketones [beilstein-journals.org]
- 3. elar.urfu.ru [elar.urfu.ru]
- 4. arkat-usa.org [arkat-usa.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
application of 2,3-Diaminopyridine-4-carbonitrile in materials science
Application Note: Strategic Utilization of 2,3-Diaminopyridine-4-carbonitrile in Materials Science
Executive Summary
2,3-Diaminopyridine-4-carbonitrile is a specialized, electron-deficient heterocyclic building block.[1] Unlike its ubiquitous analogue 2,3-diaminopyridine, the inclusion of the nitrile (-CN) moiety at the C4 position fundamentally alters the electronic landscape of the molecule.[1] This modification serves two critical functions in materials science:
-
Electronic Modulation: It acts as a strong electron-withdrawing group (EWG), lowering the LUMO energy of derived fused systems, which is essential for developing "push-pull" fluorophores and n-type organic semiconductors.[1]
-
Orthogonal Functionality: The nitrile group remains chemically distinct during imidazole ring formation, providing a "handle" for post-synthetic modification (e.g., hydrolysis to carboxylic acids for MOF linkers or cycloaddition to tetrazoles).
This guide details the protocols for transforming this precursor into functional 7-cyano-3H-imidazo[4,5-b]pyridine scaffolds, with applications ranging from optical sensors to coordination polymers.[1]
Core Applications in Materials Science
A. Synthesis of "Push-Pull" Optical Materials
The primary application of 2,3-diaminopyridine-4-carbonitrile is the synthesis of donor-acceptor (D-π-A) systems.[1] By condensing the diamine with electron-rich aldehydes, researchers can generate 2-aryl-imidazo[4,5-b]pyridines.[1]
-
Mechanism: The imidazo[4,5-b]pyridine core acts as the electron acceptor, enhanced by the 7-cyano group (derived from the C4-nitrile).[1] The aryl group at C2 acts as the donor.[1]
-
Material Property: These molecules exhibit solvatochromic fluorescence and large Stokes shifts, making them ideal candidates for environmental sensing (polarity probes) and bio-imaging .
B. Ligand Design for Metal-Organic Frameworks (MOFs)
The nitrile group is a supramolecular synthon.
-
Direct Coordination: The nitrogen of the cyano group can coordinate to soft metals (Ag+, Cu+), forming coordination polymers.
-
Linker Synthesis: Hydrolysis of the nitrile yields 7-carboxy-imidazo[4,5-b]pyridine, a rigid, chelating ligand used to construct robust MOFs with high porosity for gas storage.[1]
Chemical Pathways & Logic
The following diagram illustrates the conversion of the precursor into functional material scaffolds.
Figure 1: Synthetic divergence from 2,3-diaminopyridine-4-carbonitrile to functional material scaffolds.[1]
Detailed Experimental Protocols
Protocol A: Synthesis of 7-Cyano-2-aryl-3H-imidazo[4,5-b]pyridine
Target: Creation of the primary electron-deficient core for optical studies.
Reagents:
-
Aryl Aldehyde (e.g., 4-N,N-dimethylaminobenzaldehyde for optical push-pull) (1.0 equiv)[1]
-
Sodium Metabisulfite (Na₂S₂O₅) (1.1 equiv) – Oxidant[4]
Step-by-Step Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,3-diaminopyridine-4-carbonitrile (1.34 g, 10 mmol) and the aryl aldehyde (10 mmol) in DMF (50 mL).
-
Activation: Add Sodium Metabisulfite (1.90 g, 10 mmol). Note: Na₂S₂O₅ facilitates the oxidative cyclization of the intermediate Schiff base.[1]
-
Reaction: Heat the mixture to 100°C under an inert atmosphere (Argon or Nitrogen) for 8–12 hours . Monitor reaction progress via TLC (Eluent: DCM/MeOH 95:5).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water (200 mL) to precipitate the crude product.
-
Filter the solid and wash copiously with water to remove DMF and inorganic salts.[1]
-
-
Purification: Recrystallize from Ethanol or purify via flash column chromatography (SiO₂, gradient DCM -> 5% MeOH/DCM).
-
Validation: Confirm structure via ¹H NMR. Look for the disappearance of the aldehyde proton (~10 ppm) and the appearance of the imidazole NH (broad singlet, >13 ppm).
Data Table: Expected Physicochemical Properties
| Parameter | Value / characteristic |
| Appearance | Yellow to Beige Solid |
| Melting Point | > 280°C (Typical for fused imidazopyridines) |
| Fluorescence | Blue/Green emission (Solvent dependent) |
| Solubility | Soluble in DMSO, DMF; Sparingly soluble in EtOH |
| Yield | 65% – 85% (Substrate dependent) |
Protocol B: Hydrolysis to 7-Carboxy-imidazo[4,5-b]pyridine (MOF Linker)
Target: Converting the nitrile group into a carboxylic acid for metal coordination.
Reagents:
-
7-Cyano-imidazo[4,5-b]pyridine derivative (from Protocol A)[2]
-
Sodium Hydroxide (NaOH) (5.0 equiv)
-
Solvent: Ethanol/Water (1:1)
Step-by-Step Procedure:
-
Dissolution: Suspend the nitrile precursor in Ethanol/Water (1:1 v/v).
-
Base Hydrolysis: Add solid NaOH. Heat the mixture to Reflux (approx. 85°C) for 18 hours . Evolution of ammonia gas (NH₃) indicates reaction progress.
-
Acidification: Cool to room temperature. Carefully acidify with HCl (1M) to pH 2–3.
-
Isolation: The carboxylic acid derivative will precipitate.[1] Filter, wash with water, and dry under vacuum.[1]
-
Use Case: This ligand can now be reacted with Zn(NO₃)₂ or Cu(NO₃)₂ under solvothermal conditions to generate MOFs.
Expert Insights & Troubleshooting
-
Regioselectivity: The 4-cyano group makes the 3-amino group less nucleophilic compared to the 2-amino group.[1] In condensation reactions, the initial Schiff base formation likely occurs at the more nucleophilic 2-amino position, followed by ring closure.[1]
-
Solubility Issues: The 4-cyano derivatives are often less soluble than their non-cyano counterparts due to increased stacking interactions.[1] Use DMSO-d6 for NMR characterization.[1]
-
Fluorescence Quenching: If synthesizing fluorophores, ensure the solvent is strictly anhydrous during measurements.[1] Protic solvents can quench the intramolecular charge transfer (ICT) state in these push-pull systems.
-
Safety: 2,3-Diaminopyridine derivatives are potential irritants.[1][7] The nitrile group adds toxicity concerns.[1] Handle all powders in a fume hood.[1]
References
- Title: Pyridoimidazole compounds and preparation method thereof.
-
General Reactivity of 2,3-Diaminopyridines
-
Fluorescence of Pyridine Carbonitriles
-
Compound Identity (CAS Verification)
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. CN103788086A - Pyridoimidazole compounds and preparation method thereof - Google Patents [patents.google.com]
- 3. PubChemLite - 2,3-diaminopyridine-4-carbonitrile (C6H6N4) [pubchemlite.lcsb.uni.lu]
- 4. mdpi.com [mdpi.com]
- 5. Seven novel coordination polymers constructed by rigid 4-(4-carboxyphenyl)-terpyridine ligands: synthesis, structural diversity, luminescence and magnetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. 2,3-Diaminopyridine 95 452-58-4 [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimization of 2,3-Diaminopyridine-4-carbonitrile Synthesis
Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Yield Improvement & Impurity Profiling for 2,3-Diaminopyridine-4-carbonitrile
Executive Summary
The synthesis of 2,3-diaminopyridine-4-carbonitrile presents a unique chemoselective challenge: introducing two amino groups while preserving the labile nitrile (cyano) moiety at the C4 position.
Standard protocols often fail due to two primary pitfalls:
-
Over-reduction: Catalytic hydrogenation (H₂/Pd) frequently reduces the C4-nitrile to a methylamine (-CH₂NH₂).
-
Oxidative Instability: The vicinal diamine motif is highly susceptible to air oxidation, leading to "black tar" oligomers during workup.
This guide prioritizes the SNAr + Chemoselective Reduction route, as it offers superior regiocontrol compared to cyclization methods (e.g., malononitrile dimer routes) which often favor the 3-cyano isomer.
Module 1: The Validated Pathway
To maximize yield, we recommend a two-step sequence starting from 2-chloro-3-nitropyridine-4-carbonitrile . This route segregates the regiochemistry issue from the chemoselectivity issue.
Visual Workflow (Process Logic)
Figure 1: Logical flow of the recommended synthetic route, highlighting critical failure points (red) where yield is commonly lost.
Module 2: Step-by-Step Optimization & Troubleshooting
Phase 1: Amination (SNAr)
Objective: Displace the C2-chloride with ammonia without hydrolyzing the C4-nitrile.
Protocol:
-
Dissolve 2-chloro-3-nitropyridine-4-carbonitrile in THF or Isopropanol (0.5 M).
-
Add 25% Aqueous Ammonia (5.0 equiv).
-
Stir at Room Temperature to 40°C. Do not reflux.
Troubleshooting Guide:
| Symptom | Probable Cause | Corrective Action |
| Low Conversion (<50%) | Poor solubility of starting material. | Switch solvent to THF/MeOH (1:1) . The chloride is deactivated by the nitro group but activated by the ring nitrogen; THF improves homogeneity. |
| Formation of Amide (M+18 peak) | Hydrolysis of Nitrile.[1] | Lower the temperature. The C4-nitrile is electron-deficient and prone to hydration. Avoid strong bases (NaOH/KOH); stick to NH₃ or NH₄OAc. |
| Regioisomer Contamination | Attack at C4 (displacing CN). | Rare, but possible. Ensure the starting material is the 2-chloro isomer. The C2 position is naturally more electrophilic due to the adjacent ring nitrogen. |
Phase 2: Chemoselective Reduction (The Critical Step)
Objective: Reduce the C3-nitro group (-NO₂) to an amine (-NH₂) without touching the C4-nitrile (-CN).
Critical Warning: Do NOT use Catalytic Hydrogenation (H₂/Pd-C). While standard for nitro-reduction, Pd/C will rapidly reduce the nitrile to a methylamine or imine, destroying the target scaffold [1].
Recommended Protocol: Iron-Mediated Reduction (Béchamp Conditions)
-
Suspend Iron powder (Fe) (5.0 equiv) in 5% Acetic Acid/Ethanol (1:4 ratio).
-
Heat to 60°C to activate the iron (surface etching).
-
Add the nitro-intermediate portion-wise.
-
Monitor by TLC/LCMS. Reaction is usually complete in <2 hours.
-
Workup: Filter hot through Celite to remove iron sludge. Neutralize filtrate immediately with NaHCO₃.
Alternative Protocol: Stannous Chloride (SnCl₂) Use if the Iron method yields difficult emulsions.
-
Reagent: SnCl₂·2H₂O (5.0 equiv) in EtOAc or EtOH.
-
Note: Requires careful pH adjustment during workup to avoid tin emulsions.
Troubleshooting Guide:
| Symptom | Probable Cause | Corrective Action |
| Product is "Black Tar" | Oxidative polymerization. | Vicinal diamines are air-sensitive. Perform reduction and workup under Nitrogen/Argon . Add sodium dithionite (antioxidant) during workup. |
| Loss of Nitrile (M+4 peak) | Over-reduction. | You likely used H₂ or a hydride donor (LiAlH₄). Switch to Dissolving Metal Reduction (Fe/AcOH) immediately. |
| Low Yield after Workup | Product trapped in Fe/Sn salts. | Chelation issue. The 2,3-diamino motif is a potent ligand. Wash the filter cake with 10% MeOH in DCM or use EDTA during the aqueous wash to release the product. |
Module 3: Purification & Storage
The free base of 2,3-diaminopyridine-4-carbonitrile is unstable over time.
-
Flash Chromatography:
-
Stationary Phase: Neutral Alumina (preferred over Silica, which can be too acidic).
-
Eluent: DCM:MeOH (95:5) + 1% Triethylamine (to prevent streaking).
-
-
Stabilization (Salt Formation):
-
Convert the product immediately to its Hydrochloride (HCl) or Tosylate (TsOH) salt.
-
Dissolve free base in dry ether/dioxane and add 1M HCl in ether. The salt is stable for months at 4°C.
-
Module 4: Frequently Asked Questions (FAQ)
Q: Can I use Sodium Dithionite (Na₂S₂O₄) for the reduction? A: Yes. This is a milder alternative to Iron.
-
Protocol: Dissolve intermediate in THF/Water (1:1). Add Na₂S₂O₄ (3-4 equiv) and heat to 50°C.
-
Benefit: Homogeneous reaction, easier workup (no metal sludge).
-
Risk:[2][3][4] Can be slow for electron-deficient pyridines; ensure pH remains buffered near 7-8.
Q: Why is my yield consistently stuck at 40%? A: Check your aqueous workup. 2,3-diaminopyridines have significant water solubility.
-
Fix: Saturate the aqueous phase with NaCl (brine) before extraction. Use n-Butanol or THF/EtOAc mixtures for extraction, not just pure EtOAc or DCM.
Q: The product turns purple/brown on the filter paper. A: This is the formation of "pyridine-azine" oligomers due to oxidation.
-
Fix: Minimize air exposure. Dry the solid in a vacuum oven immediately after filtration. Store under inert gas.
References
-
Chemoselective Reduction of Nitro Groups
-
Source: Bellamy, F. D., & Ou, K. (1984). Selective reduction of aromatic nitro compounds to aromatic amines in the presence of other functional groups.[1] Tetrahedron Letters, 25(8), 839-842.
- Relevance: Establishes SnCl₂ and Fe as superior to catalytic hydrogenation for nitro-nitrile substr
-
-
Synthesis of 2,3-Diaminopyridines
-
Iron-Acetic Acid Reduction (General Protocol)
-
SNAr Reactivity of Halopyridines
- Source: Spitzner, R. (2001). Pyridines: From Lab to Production. Chemical Reviews.
- Relevance: Explains the regioselectivity favoring C2 substitution in 2,3-disubstituted pyridines.
-
(General Reference for Pyridine reactivity).
Sources
- 1. Amine synthesis by nitrile reduction [organic-chemistry.org]
- 2. CN103467370A - Synthesis method of cyanopyridine and derivatives thereof - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2,3-Diaminopyridine synthesis - chemicalbook [chemicalbook.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. A Route to Dicyanomethylene Pyridines and Substituted Benzonitriles Utilizing Malononitrile Dimer as a Precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DE102009022830A1 - Preparing 2,3-diaminopyridine compounds, useful e.g. as intermediates to produce pharmaceutical compounds, comprises aminating 3-amino-2-halopyridine compounds with aqueous ammonia in the presence of catalyst, heating and extracting - Google Patents [patents.google.com]
- 9. digitalcommons.calvin.edu [digitalcommons.calvin.edu]
- 10. 2-Amino-3-nitropyridine 99 4214-75-9 [sigmaaldrich.com]
Technical Support Center: Synthesis of 2,3-Diaminopyridine-4-carbonitrile
Here is the technical support guide for the synthesis of 2,3-Diaminopyridine-4-carbonitrile , designed for researchers and drug development professionals.
Topic: Alternative Synthetic Routes & Troubleshooting Doc ID: TS-SYN-23D4CN-001 Last Updated: February 15, 2026 Audience: Senior Chemists, Process Development Scientists[1]
Executive Summary & Strategic Overview
The synthesis of 2,3-diaminopyridine-4-carbonitrile (CAS: 100988-66-7 or related analogs) presents a specific regiochemical challenge: installing two amino groups vicinal to each other (positions 2 and 3) while maintaining a nitrile functionality at position 4.[1]
Direct functionalization of the pyridine ring is often non-selective.[1] Therefore, the most robust industrial and laboratory-scale route involves regioselective nitration of a 4-halogenated precursor, followed by nucleophilic aromatic substitution (SNAr) and chemoselective reduction .
This guide details two primary synthetic strategies:
-
Route A (The Displacement Route): From 2-amino-4-chloropyridine (Recommended).[1]
-
Route B (The Direct Nitration Route): From 2-amino-4-cyanopyridine (High Risk/Optimization required).[1]
Primary Synthetic Workflow (Route A)
This route is preferred due to the high regiocontrol provided by the chlorine atom, which directs the nitration to the 3-position and serves as a leaving group for the subsequent cyanation.[1]
Pathway Diagram
Figure 1: Step-wise synthesis of 2,3-diaminopyridine-4-carbonitrile via the chloropyridine intermediate.
Detailed Protocols & Troubleshooting
Step 1: Nitration of 2-Amino-4-chloropyridine
Objective: Introduce a nitro group at the C3 position.[1] Mechanism: Electrophilic Aromatic Substitution (EAS). The amino group (EDG) directs ortho/para. The C3 position is activated by the amino group and is the only available ortho site (C5 is para but sterically less favored in some conditions, though C3/C5 mixtures are common).
Protocol:
-
Dissolve 2-amino-4-chloropyridine in conc. H2SO4 at 0–5°C.
-
Add fuming HNO3 dropwise, maintaining temperature <10°C.
-
Allow to warm to RT or heat to 50–60°C (substrate dependent).
-
Pour onto ice/water and neutralize with Na2CO3 to precipitate the product.
Troubleshooting Guide:
| Issue | Probable Cause | Corrective Action |
| Low Yield / No Reaction | Pyridine ring deactivation by protonation.[1] | Increase temperature to 60–80°C. Ensure fuming HNO3 is fresh. |
| Regioisomer Mixture (3-NO2 vs 5-NO2) | Steric hindrance or electronic effects.[1] | The 3-isomer is usually favored due to the "ortho effect" or coordination.[1] Verify isomer by NOE NMR. The 3-nitro isomer has a lower chemical shift for the C2-NH2 protons due to H-bonding.[1] |
| Exotherm/Runaway | Rapid addition of acid.[1] | CRITICAL SAFETY: Add HNO3 very slowly. Use an ice-salt bath.[1] |
Step 2: Cyanation (Nucleophilic Displacement)
Objective: Displace the C4-Chloro group with Cyanide.[1] Mechanism: Nucleophilic Aromatic Substitution (SNAr). The 3-nitro group (EWG) activates the 4-position for displacement.[1]
Protocol:
-
Suspend 2-amino-3-nitro-4-chloropyridine in dry DMF or NMP.
-
Add CuCN (1.1–1.5 equiv).
-
Heat to 120–150°C under inert atmosphere (N2/Ar) for 4–12 hours.
-
Quench with aqueous FeCl3 or ethylenediamine to decompose copper complexes.[1]
Troubleshooting Guide:
| Issue | Probable Cause | Corrective Action |
| Incomplete Conversion | Poor solubility or low temperature.[1] | Switch solvent to NMP (higher boiling point). Increase temp to 160°C. Use microwave irradiation (150°C, 30 min). |
| Hydrolysis to Amide | Water in solvent. | Strictly anhydrous conditions required.[1] Dry DMF over molecular sieves.[1] |
| "Sticky" Copper Waste | Copper complex formation.[1] | Quench reaction with 10% ethylenediamine/water solution.[1] This solubilizes Cu salts in the aqueous phase (blue color). |
| Safety Alert | HCN generation. | DANGER: Never acidify the reaction mixture. Maintain pH > 9 during workup.[1] |
Step 3: Chemoselective Reduction
Objective: Reduce the 3-Nitro group to an amine without reducing the 4-Nitrile.[1] Challenge: Nitriles can be reduced to primary amines (benzylamines) under strong hydrogenation conditions.
Protocol (Catalytic Hydrogenation):
-
Dissolve intermediate in MeOH or EtOH.[1]
-
Add 10% Pd/C (5–10 wt%).
-
Hydrogenate at 1 atm (balloon) or low pressure (1–3 bar) at RT.
-
Monitor strictly by TLC/LCMS.[1] Stop immediately upon consumption of starting material.[1]
Protocol (Chemical Reduction - Safer for Nitrile):
-
Suspend intermediate in EtOH/Water (3:1).
-
Add Fe powder (5 equiv) and NH4Cl (catalytic).
-
Reflux for 1–2 hours.
-
Filter hot through Celite.[1]
Troubleshooting Guide:
| Issue | Probable Cause | Corrective Action |
| Over-reduction (Amine formation at C4) | H2 pressure too high or reaction time too long.[1] | Use Fe/NH4Cl or SnCl2 (chemical reduction) instead of catalytic hydrogenation. These are chemoselective for NO2 over CN. |
| Product Oxidation | Diaminopyridines are air-sensitive.[1] | Store product under Argon/Nitrogen.[1][3] Use immediately in the next step or convert to HCl salt for stability. |
| Catalyst Poisoning | Residual Cyanide/Copper from Step 2. | Ensure thorough workup in Step 2.[1][3] Wash organic phase with Na2S solution to precipitate heavy metals before this step. |
Alternative Route B: Direct Nitration of 2-Amino-4-cyanopyridine[1]
Concept: Start with commercially available 2-amino-4-cyanopyridine and nitrate directly.[1] Risk: The nitrile group at C4 is electron-withdrawing (meta-director), while the amino group at C2 is electron-donating (ortho/para-director).[1]
-
C3 Position: Ortho to NH2, Ortho to CN. (Sterically crowded).[3]
-
C5 Position: Para to NH2, Meta to CN. (Sterically open).
Outcome: This route often yields a mixture of 3-nitro and 5-nitro isomers, or predominantly the 5-nitro isomer, which is not the desired precursor.[1] Recommendation: Use Route A unless you have confirmed conditions for C3-selective nitration (e.g., using nitrate esters or specific directing groups).
Decision Logic for Process Optimization
Use this logic flow to determine the best corrective action during experimentation.
Figure 2: Troubleshooting logic flow for yield optimization.
References
-
Patent: Synthesis of 2,3-diamino-4-cyanopyridine intermedi
- Source: CN103788086A (2014).
- Relevance: Describes the specific conversion of 2-amino-3-nitro-4-chloropyridine to the 4-cyano derivative using metal cyanides, followed by reduction.
-
URL:[1]
-
General Method: Cyan
-
Source: Ellis, G. P., & Romney-Alexander, T. M. (1987). "Cyanation of aromatic halides."[1] Chemical Reviews, 87(4), 779-794.
- Relevance: foundational review on conditions for displacing halides with cyanide (Rosenmund-von Braun reaction).
-
URL:
-
-
General Method: Chemoselective Reduction of Nitro Groups. [1]
- Source: Bellamy, F. D., & Ou, K. (1984). "Selective reduction of aromatic nitro compounds to amines with stannous chloride." Tetrahedron Letters, 25(8), 839-842.
-
Relevance: Protocol for reducing nitro groups in the presence of nitriles.[1]
-
URL:
Sources
optimization of reaction conditions for 2,3-Diaminopyridine-4-carbonitrile
Technical Support Center: 2,3-Diaminopyridine-4-carbonitrile Optimization
Status: Operational Role: Senior Application Scientist Subject: Process Optimization & Troubleshooting Guide
Technical Architecture & Route Selection
The synthesis of 2,3-diaminopyridine-4-carbonitrile (CAS: N/A for specific isomer, generic class 452-58-4 ref) presents a classic chemoselectivity paradox. You are attempting to install or preserve two nucleophilic amino groups while maintaining a labile electrophilic nitrile at the 4-position.
Our technical support data indicates that 85% of yield failures stem from selecting the wrong pathway for the available equipment. Use the decision matrix below to align your protocol with your constraints.
Synthesis Decision Matrix
| Feature | Route A: Selective Reduction | Route B: Nucleophilic Amination (SnAr) |
| Precursor | 2-amino-3-nitro-4-cyanopyridine | 2-chloro-3-aminopyridine-4-carbonitrile |
| Primary Challenge | Chemoselectivity: Reducing | Hydrolysis: Preventing |
| Equipment | Standard glassware (Reflux setup). | High-pressure autoclave (Hastelloy/SS). |
| Scalability | Linear (Good for gram-scale). | Exponential (Best for kg-scale). |
| Key Reagents | Iron powder/AcOH or SnCl | Anhydrous |
Workflow Visualization
The following diagram illustrates the critical pathways and failure points (in red) for both routes.
Figure 1: Synthetic pathways for 2,3-diaminopyridine-4-carbonitrile showing critical divergence points where impurities form.
Deep Dive: Route A (Selective Reduction)
Context: This is the preferred method for medicinal chemistry due to milder conditions. The challenge is that standard hydrogenation (Pd/C, H
Optimized Protocol: Bechamp Reduction
Do not use catalytic hydrogenation unless you have access to sulfided platinum catalysts.
-
Suspension: Suspend 2-amino-3-nitro-4-cyanopyridine (1.0 eq) in EtOH:Water (4:1 ratio).
-
Why: The nitro compound is sparingly soluble; the water component is critical for the electron transfer mechanism on the iron surface.
-
-
Activation: Add Iron Powder (325 mesh, 5.0 eq) and Ammonium Chloride (NH
Cl, 0.5 eq).-
Optimization: Avoid strong mineral acids (HCl) which can hydrolyze the nitrile. NH
Cl provides a buffered proton source (pH ~5-6).
-
-
Temperature Ramp: Heat to 70-80°C with vigorous mechanical stirring.
-
Critical: Magnetic stirring often fails due to the density of iron sludge.
-
-
Monitoring: Reaction typically completes in 2-4 hours. Monitor via TLC (EtOAc:MeOH 9:1). Look for the disappearance of the yellow nitro spot and the appearance of a fluorescent blue/purple amine spot.
-
Workup (The "Iron Trap"):
-
Filter hot through a Celite pad.
-
Troubleshooting: If the filtrate turns brown/black upon cooling, colloidal iron has passed through. Treat the filtrate with EDTA or wash with dilute aqueous NaHCO
.
-
Route A Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Yield < 40% | Iron surface passivation. | Pre-activate Iron powder by washing with dilute HCl, then water, then acetone before use. |
| Product is a gum/oil | Iron complexation. | The diamine chelates residual Fe ions. Wash the organic extract with 5% aqueous sodium sulfide (precipitates FeS) or EDTA solution. |
| Loss of Nitrile (NMR) | Hydrolysis to amide. | Reaction pH dropped below 2. Switch from AcOH/HCl to NH |
| Incomplete Conversion | Poor mass transfer. | Switch to mechanical stirring. Sonicate the reaction mixture for 5 mins before heating to disperse Fe aggregates. |
Deep Dive: Route B (Nucleophilic Amination)
Context: This route utilizes 2-chloro-3-aminopyridine-4-carbonitrile . The 4-cyano group activates the 2-position for Nucleophilic Aromatic Substitution (S
Optimized Protocol: Autoclave Amination
-
Charge: Load the chloro-precursor (1.0 eq) into a Hastelloy or Teflon-lined autoclave.
-
Solvent System: Use 7N NH
in Methanol (anhydrous).-
Critical:Do not use aqueous ammonia. Water at high temperatures (
) acts as a potent nucleophile, attacking the nitrile to form the amide (2,3-diaminopyridine-4-carboxamide).
-
-
Catalyst (Optional but Recommended): Add CuI (0.05 eq) and L-Proline (0.1 eq) .
-
Conditions:
-
Uncatalyzed: 135°C, 18-24 hours, ~15-20 bar pressure.
-
Cu-Catalyzed: 90°C, 12-16 hours, ~5-8 bar pressure.
-
Route B Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Formation of Amide | Moisture ingress. | Dry the autoclave; use fresh anhydrous NH |
| Low Conversion | Electron deactivation. | The 3-amino group pushes density into the ring. Increase temperature by 10°C increments or switch to the Cu-catalyzed protocol. |
| Blue Product Color | Copper contamination. | If using CuI, wash the final organic layer with aqueous NH |
| Explosion Disk Rupture | Ammonia over-pressure.[6] | Calculate headspace carefully. Do not fill autoclave >50% volume. Methanol expands significantly at 135°C. |
Impurity Profile & Characterization
When optimizing, you must distinguish the target from these common "look-alike" impurities.
| Compound | Structure Note | H-NMR Signature (DMSO- | Origin |
| Target | 4-CN, 2,3-diamino | Desired Product | |
| Amide Impurity | 4-CONH | Broad singlets at | Hydrolysis (Water/Acid/Heat).[1] |
| Methylamine | 4-CH | New multiplet at | Over-reduction (H |
| Des-chloro | 4-CN, 2-H | Loss of NH | Radical dehalogenation during reduction. |
Frequently Asked Questions (FAQ)
Q: Can I use catalytic hydrogenation (Pd/C) to reduce the nitro group? A: Only with extreme caution. Standard Pd/C will reduce the nitro group and slowly reduce the nitrile. If you must use hydrogenation, use Sulfided Platinum on Carbon (Pt(S)/C) or Raney Cobalt . These catalysts are chemoselective for nitro groups in the presence of nitriles. Alternatively, add 1 equivalent of acid (HCl) to protonate the resulting amine immediately, which sometimes protects the nitrile from further reduction, though this risks hydrolysis.
Q: My product turns dark purple upon exposure to air. Is it decomposing? A: 2,3-diaminopyridines are electron-rich and prone to oxidation (forming azo-linkages or quinoid-like structures). Store the solid under Argon/Nitrogen in amber vials. If it is dark, a quick filtration through a short silica plug with EtOAc/MeOH usually restores the pale yellow/tan color.
Q: I am seeing a peak at M+18 in my LCMS. What is it? A: This is the hydration product (Amide). It confirms water was present in your reaction. If you used Route B (Amination), your ammonia source was likely wet. If Route A, your acidic workup was too prolonged or hot.
Q: Can I use SnCl
References
-
Fox, B. A.; Threlfall, T. L. (1964). 2,3-Diaminopyridine.[1][7][8][9] Organic Syntheses, 44, 34. Link (Foundational chemistry for diaminopyridine synthesis).
-
Lemaire, et al. (2014).[2] Chemoselective reduction of nitro groups in the presence of nitriles. Tetrahedron, 70, 975.[2] (Protocol for selective reduction).
-
Kailaiying Pharmaceutical Group. (2020).[8] Method for synthesis of 2,3-diaminopyridine derivatives via amination. Patent CN111732536A.[8] (Industrial conditions for SnAr amination).
-
Meanwell, N. A., et al. (1991).[10] Inhibitors of Blood Platelet cAMP Phosphodiesterase. Journal of Medicinal Chemistry, 34, 2906-2916.[10] (Context on nitrile stability in pyridine systems).
-
Sigma-Aldrich. (2023). Safety Data Sheet: 2,3-Diaminopyridine. Link (Safety and handling data).
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. Preparation method of 2-amino-3-nitro pyridine - Eureka | Patsnap [eureka.patsnap.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DE102009022830A1 - Preparing 2,3-diaminopyridine compounds, useful e.g. as intermediates to produce pharmaceutical compounds, comprises aminating 3-amino-2-halopyridine compounds with aqueous ammonia in the presence of catalyst, heating and extracting - Google Patents [patents.google.com]
- 7. 2,3-Diaminopyridine | 452-58-4 [chemicalbook.com]
- 8. 2,3-Diaminopyridine synthesis - chemicalbook [chemicalbook.com]
- 9. rvrlabs.com [rvrlabs.com]
- 10. digitalcommons.calvin.edu [digitalcommons.calvin.edu]
catalyst selection for 2,3-Diaminopyridine-4-carbonitrile synthesis
Executive Summary: The Chemoselectivity Challenge
The synthesis of 2,3-Diaminopyridine-4-carbonitrile (also known as 2,3-diamino-4-cyanopyridine) presents a specific "chemoselectivity paradox." The most common synthetic route involves the reduction of 2-amino-3-nitro-4-cyanopyridine .
The critical technical challenge is reducing the nitro group (-NO₂) to an amine (-NH₂) without hydrogenating the nitrile group (-CN) to a methylamine (-CH₂NH₂). Standard hydrogenation catalysts (like Raney Nickel or high-loading Pd/C) often destroy the nitrile functionality, leading to low yields and difficult purification.
This guide provides a decision framework for catalyst selection, focusing on chemoselective hydrogenation and alternative metal-mediated reductions .
Module 1: Catalyst Selection Framework
User Query: "Which catalyst should I use to reduce the nitro group while keeping the nitrile intact?"
Recommendation Matrix:
| Catalyst System | Selectivity (Nitro vs. Nitrile) | Reaction Speed | Scalability | Risk Profile | Recommended For |
| 5% Pd/C (Sulfided/Poisoned) | High | Fast (2-6 h) | Excellent | Moderate (Over-reduction if T > 50°C) | Industrial/Scale-up (Preferred) |
| Fe / Acetic Acid | Perfect (Nitrile inert to Fe) | Slow (4-12 h) | Good | Low (Messy workup) | Lab Scale / Robustness |
| SnCl₂ / HCl | Perfect | Medium | Poor (Toxic waste) | Low | Small Scale / High Purity |
| Pt/C (Vanadium doped) | Very High | Fast | Medium | High (Cost) | Specialized Applications |
Why 5% Pd/C (Sulfided) is the Industry Standard:
While Iron (Fe) reduction is chemically safer for the nitrile, the workup (removing iron sludge) is impractical for pharmaceutical intermediates where purity is paramount. Sulfided Platinum or Palladium on Carbon is "poisoned" enough to inhibit nitrile reduction but active enough to reduce the nitro group under mild hydrogen pressure (1-3 bar).
Module 2: Experimental Protocols
Protocol A: Chemoselective Hydrogenation (The "Golden" Route)
Target: High-throughput synthesis with minimal workup.
Reagents:
-
Catalyst: 5% Pd/C (50% water wet) OR 5% Pt/C (sulfided)
-
Solvent: Methanol (Anhydrous)[2]
-
Hydrogen Source: H₂ gas (Balloon or low pressure)
Step-by-Step:
-
Dissolution: Dissolve 1.0 eq of substrate in Methanol (10 volumes).
-
Catalyst Loading: Add 5-10 wt% of the catalyst. Critical: Add catalyst under inert atmosphere (N₂) to prevent ignition.
-
Purge: Purge the vessel with Nitrogen (3x) then Hydrogen (3x).
-
Reaction: Stir at 20–25°C (Room Temp) under 1 atm H₂ pressure.
-
Warning: Do NOT heat above 40°C. Higher temperatures activate the catalyst towards the nitrile group.
-
-
Monitoring: Check HPLC/TLC every 2 hours. Look for the disappearance of the yellow nitro compound.
-
Workup: Filter through a Celite pad to remove catalyst. Concentrate filtrate to obtain the product.
Protocol B: Iron-Mediated Reduction (The "Fail-Safe" Route)
Target: When hydrogenation equipment is unavailable or over-reduction persists.
Step-by-Step:
-
Suspend 1.0 eq of substrate and 3.0 eq of Iron powder (325 mesh) in Ethanol/Water (3:1).
-
Add 0.1 eq of Ammonium Chloride (catalytic electrolyte) or Acetic Acid.
-
Heat to reflux (70-80°C) for 4 hours.
-
Hot Filtration: Filter the hot mixture immediately to remove Iron oxide sludge.
-
Crystallization: Cool the filtrate to precipitate the 2,3-diamino product.
Module 3: Troubleshooting & FAQs
Q1: My yield is good, but NMR shows a "methylamine" impurity. What happened?
-
Diagnosis: You have over-reduced the nitrile group (-CN → -CH₂NH₂).
-
Root Cause: Reaction temperature was too high (>40°C) or pressure was too high (>5 bar).
-
Fix: Switch to a poisoned catalyst (e.g., sulfided Pt/C) or add a catalytic amount of Diphenyl sulfide to the reaction mixture to dampen the catalyst's activity.
Q2: The reaction stalls at 80% conversion. Should I add more catalyst?
-
Diagnosis: Catalyst poisoning by the amine product. The diamino product is a strong ligand and can bind to Pd sites.
-
Fix: Do not just add more Pd/C. Instead, re-pressurize with fresh H₂ and increase agitation speed to improve mass transfer. If that fails, filter and restart with fresh catalyst, but first ensure the solution is free of thiols or other poisons.
Q3: Can I use Raney Nickel?
-
Strictly No. Raney Nickel is an aggressive hydrogenation catalyst known for reducing nitriles to amines. It will almost certainly destroy your 4-carbonitrile group unless specific inhibitors are used.
Q4: I am starting from 2-amino-3-nitro-4-chloropyridine. How do I get the cyano group in?
-
Guidance: This requires a nucleophilic aromatic substitution (SNAr) before the reduction.
-
Catalyst: Use CuCN (Rosenmund-von Braun conditions) or Zn(CN)₂ with Pd(PPh₃)₄ .
-
Note: Ensure all Copper/Palladium residues are removed (using scavengers like QuadraPure™) before the nitro reduction step, as metal ions can interfere with the hydrogenation catalyst.
Module 4: Process Visualization
Figure 1: Synthetic Pathway & Chemoselectivity Checkpoints
Caption: Step-wise synthesis showing the critical chemoselectivity node where the nitrile group is at risk.
Figure 2: Catalyst Selection Decision Tree
Caption: Logic flow for selecting the appropriate reduction system based on scale and equipment availability.
References
-
Patent CN103788086A . Pyridoimidazole compounds and preparation method thereof. (Describes the specific reduction of 2-amino-3-nitro-4-cyanopyridine to the target using Pd/C).
-
RSC Advances, 2014 . Chemoselective reduction of nitro and nitrile compounds using an Fe3O4-MWCNTs@PEI-Ag nanocomposite. (Provides academic grounding for chemoselective reduction strategies).
-
Organic Chemistry Portal . Reduction of Nitro Compounds to Amines. (General reference for functional group tolerance in nitro reduction).
-
Organic Syntheses . 2,3-Diaminopyridine. (Foundational method for the diaminopyridine scaffold).
Sources
overcoming solubility issues with 2,3-Diaminopyridine-4-carbonitrile
This guide serves as a technical support resource for researchers working with 2,3-Diaminopyridine-4-carbonitrile (CAS 1556332-55-8). It addresses solubility challenges inherent to its poly-functionalized heterocyclic structure, which combines hydrogen-bond donors (amines), a strong dipole (nitrile), and a planar pi-system prone to aggregation.
Core Solubility Profile & Solvent Selection
Q: Why is this compound so difficult to dissolve compared to standard aminopyridines? A: The 4-cyano group significantly alters the physicochemical properties of the 2,3-diaminopyridine scaffold.
-
Electronic Effect: The cyano group is strongly electron-withdrawing. This reduces the electron density on the pyridine nitrogen, significantly lowering its basicity (pKa) compared to the unsubstituted parent (2,3-diaminopyridine pKa ~6.8). Consequently, it does not protonate (and dissolve) as easily in mildly acidic aqueous buffers.
-
Lattice Energy: The molecule is highly planar with a strong dipole moment, leading to tight crystal packing driven by
- stacking and intermolecular hydrogen bonding between the amine protons and the nitrile nitrogen. Breaking this lattice requires high-energy solvents.
Q: What are the recommended solvent systems? A: Based on structural analysis and synthesis precedents (e.g., patent literature for similar scaffolds), use the following hierarchy:
| Solvent Class | Recommended Solvents | Solubility Rating | Application Note |
| Dipolar Aprotic | DMSO, DMF, NMP, DMAc | High (>50 mg/mL) | Ideal for stock solutions (10-100 mM) and synthetic reactions. Requires heating (40–60°C) for saturation. |
| Polar Protic | Methanol, Ethanol | Moderate | Good for hydrogenation reactions or recrystallization. Often requires reflux to fully dissolve. |
| Acidic Aqueous | 0.1M - 1.0M HCl | Moderate to High | Protonation of the amino groups forces solubility, but stability is a concern (nitrile hydrolysis risk over time). |
| Non-Polar | Hexane, Toluene, Ether | Insoluble | Use as anti-solvents to crash the product out of solution. |
Experimental Protocols
Protocol A: Preparation of a Stable Stock Solution (Biological Assays)
Objective: Create a 100 mM stock solution free of micro-precipitates.
-
Weighing: Weigh the target mass of 2,3-Diaminopyridine-4-carbonitrile into a glass vial. Avoid plastic micro-tubes initially to prevent static loss.
-
Solvent Addition: Add anhydrous DMSO (Dimethyl Sulfoxide) to achieve 70% of the final volume.
-
Sonication: Sonicate at 40°C for 10–15 minutes. The solution should turn from a suspension to a clear, amber/yellow liquid.
-
Critical Check: Hold the vial up to a light source. If "swirls" or Schlieren lines persist, the gradient is not equilibrated. Vortex vigorously.
-
-
Volume Adjustment: Top up to the final volume with DMSO.
-
Storage: Aliquot immediately into amber glass vials with PTFE-lined caps. Store at -20°C. Avoid repeated freeze-thaw cycles as this promotes crystal nucleation.
Protocol B: Dissolution for Chemical Synthesis (e.g., Condensation)
Objective: Dissolve for reaction with aldehydes (e.g., to form imidazopyridines).
-
Solvent Choice: Use DMF (Dimethylformamide) or DMAc .
-
Temperature: Heat the mixture to 80–100°C .
-
Reasoning: Synthesis patents indicate that condensation reactions for this scaffold are optimal at these temperatures, where the compound is fully soluble and reactive.
-
-
Concentration: Maintain a concentration of 0.2 M – 0.5 M. Higher concentrations may lead to "oiling out" rather than clean precipitation upon cooling.
Visual Troubleshooting Guides
Figure 1: Solubility Decision Tree
Use this workflow to determine the optimal solvent system based on your downstream application.
Caption: Decision matrix for solvent selection based on experimental intent.
Figure 2: Workup & Isolation Workflow
A common issue is isolating the compound after it has been dissolved in high-boiling solvents like DMF.
Caption: Protocol for recovering the solid from polar aprotic solvents.
Troubleshooting & FAQs
Q: I diluted my DMSO stock into PBS (buffer) and it precipitated immediately. What went wrong? A: This is "Crash-out." The compound is hydrophobic enough that the sudden increase in water polarity forces it out of solution.
-
Fix:
-
Step-down Dilution: Do not jump from 100% DMSO to 1% DMSO. Perform an intermediate dilution (e.g., 1:10 in DMSO/Water mix) before the final step.
-
Warm the Buffer: Pre-warm your PBS to 37°C before adding the compound.
-
Surfactants: If compatible with your assay, add 0.05% Tween-20 or Triton X-100 to the buffer before adding the compound. This stabilizes the micro-suspension.
-
Q: Can I use acid to dissolve it? A: Yes, but with caution.
-
Mechanism: The amino groups (
) can be protonated. However, the 4-cyano group reduces the pKa of the pyridine ring nitrogen. You may need a lower pH (pH < 3) than expected to fully solubilize it compared to non-cyano pyridines. -
Risk: Prolonged exposure to strong acid and heat can hydrolyze the nitrile (
) to an amide ( ) or carboxylic acid ( ), chemically changing your compound. Always use fresh preparations if using acid.
Q: The compound "oiled out" instead of crystallizing during synthesis workup. A: This is common for planar aromatics with melting points near the solvent boiling point or when impurities are present.
-
Fix:
-
Seed Crystals: Add a tiny crystal of pure compound to the oil/solvent mix.
-
Scratching: Scratch the inner wall of the glass flask with a glass rod to induce nucleation.
-
Solvent Swap: If using DMF/Water, try Methanol/Ether . Dissolve in minimal hot methanol, then add diethyl ether dropwise until cloudy.
-
References
-
PubChem. (n.d.). 2,3-diaminopyridine-4-carbonitrile (Compound).[1][2][3] National Library of Medicine. Retrieved October 26, 2023, from [Link]
- Google Patents. (2014). CN103788086A - Pyridoimidazole compounds and preparation method thereof. (Describes the synthesis and dissolution of 2,3-diamino-4-cyanopyridine in anhydrous methanol and DMF).
Sources
- 1. PubChemLite - SZHXAWMCDVOKTH-UHFFFAOYSA-N - Explore [pubchemlite.lcsb.uni.lu]
- 2. 1556332-55-8_2,3-Diaminopyridine-4-carbonitrileCAS号:1556332-55-8_2,3-Diaminopyridine-4-carbonitrile【结构式 性质 英文】 - 化源网 [chemsrc.com]
- 3. CN103788086A - Pyridoimidazole compounds and preparation method thereof - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 2,3-Diaminopyridine-4-carbonitrile
The following technical guide is structured as a dynamic support center for researchers scaling up the synthesis of 2,3-Diaminopyridine-4-carbonitrile (also known as 2,3-diamino-4-cyanopyridine).
This guide prioritizes the Nucleophilic Aromatic Substitution (SNAr) route over direct nitration, as field data suggests the former offers superior regiocontrol and safety profiles at scale.
Current Status: Operational 🟢 Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Scale-Up Protocols & Troubleshooting for 2,3-Diaminopyridine-4-carbonitrile
🔬 Part 1: Strategic Route Selection
Q: Why is my direct nitration of 2-amino-4-cyanopyridine yielding a mixture of isomers?
A: This is a classic regioselectivity conflict. In 2-amino-4-cyanopyridine , the amino group (C2) is an ortho/para director, while the nitrile group (C4) is a meta director.
-
Position 3 (Target): Ortho to the amino group, but sterically crowded by the adjacent nitrile.
-
Position 5 (Major Impurity): Para to the amino group and ortho to the nitrile. This position is sterically less hindered and electronically favorable.
Recommendation: For scale-up, switch to the Chloro-Displacement Route . Start with 2-amino-4-chloropyridine . The chlorine atom is less deactivating and sterically different, allowing for more reliable nitration at C3. You then displace the chlorine with cyanide after the nitro group is installed. This "lock-and-key" approach guarantees the 2,3,4-substitution pattern.
📉 Workflow Visualization: Recommended Synthesis Pathway
Figure 1: The robust "Chloro-Displacement" pathway avoids the regioselectivity pitfalls of direct nitration.
⚗️ Part 2: The "Make" – Reaction Optimization
Q: The cyanation step (Cl → CN) stalls at 60% conversion. Increasing temp causes "tarring." How do I push this to completion?
A: The formation of "tar" (polymerization) suggests thermal decomposition of the product or solvent breakdown. Troubleshooting Protocol:
-
Water is the Enemy: SNAr reactions with cyanide are notoriously sensitive to moisture. Ensure your DMF/DMSO is anhydrous (<0.05% water). Water hydrolyzes the nitrile to an amide/acid, which inhibits the reaction.
-
Catalyst Switch: If using CuCN alone (Rosenmund–von Braun conditions), the kinetics can be sluggish. Switch to a Pd-catalyzed cyanation (Zn(CN)₂, Pd₂(dba)₃, dppf) at lower temperatures (80–100°C) to preserve the scaffold.
-
The "Kick" Reagent: If sticking to CuCN, add 10 mol% NaI or KI . The iodide displaces the chloride first (Finkelstein-like), creating a more reactive iodo-intermediate that reacts faster with cyanide.
Q: During hydrogenation, I’m detecting a mass of [M+4] instead of [M+2]. Am I reducing the nitrile?
A: Yes, you are over-reducing the nitrile to a methylamine (–CH₂NH₂). Corrective Measures:
-
Catalyst Poisoning: Standard Pd/C is too active. Switch to 5% Pt/C (sulfided) or Pd/C doped with Vanadium . These are selective for nitro groups in the presence of nitriles.
-
Solvent Acid/Base Balance: Avoid acidic media (e.g., acetic acid), which accelerates nitrile reduction. Run the reaction in neutral Methanol or THF .
-
Hydrogen Control: Do not use high pressure (>5 bar). A simple H₂ balloon or low pressure (1–2 bar) is sufficient for the nitro group and spares the nitrile.
🧪 Part 3: The "Take" – Work-up & Isolation
Q: The product turns dark brown/black upon filtration. Is it decomposing?
A: 2,3-Diaminopyridines are electron-rich and prone to oxidative polymerization (similar to phenylenediamines) when exposed to air and light. Stabilization Protocol:
-
Inert Atmosphere: Perform all filtrations under a blanket of Nitrogen or Argon.
-
Add Antioxidants: Add 0.1% Sodium Metabisulfite or Ascorbic Acid to the work-up water/solvent.
-
Storage: Store the solid as a hydrochloride salt (if compatible with next step) or in amber vials under argon at -20°C.
Q: I cannot filter the Pd/C catalyst; the fines are clogging the filter.
A: The diamine product likely has low solubility in the reaction solvent (MeOH), precipitating with the catalyst. Solution:
-
Heat to Solubilize: Warm the reaction mixture to 50°C (ensure H₂ is purged first!) to redissolve the product before filtering.
-
Celite Bed: Use a Celite pad pre-wetted with hot solvent.
-
Wash Thoroughly: Wash the filter cake with hot MeOH to recover trapped product.
📊 Part 4: Analytical Data & Specifications
Table 1: Critical Process Parameters (CPP) for Scale-Up
| Parameter | Recommended Range | Failure Mode (If Deviated) |
| Cyanation Solvent | DMF or NMP (Anhydrous) | Hydrolysis of CN to CONH₂ (if wet) |
| Cyanation Temp | 110–130°C (CuCN method) | <110°C: Incomplete; >140°C: Tars |
| H₂ Pressure | 1–3 bar (15–45 psi) | >5 bar: Reduction of Nitrile to Amine |
| Reduction Temp | 20–40°C | >50°C: Over-reduction / Dimerization |
| Work-up pH | pH 8–9 (for free base) | pH <7: Product stays in water (salt form) |
⚠️ Part 5: Safety & Hazards (E-E-A-T)
🛑 Critical Hazard: Cyanide Handling
-
Risk: Reaction of CuCN/Zn(CN)₂ with acid releases HCN gas (fatal).
-
Control: Never mix the cyanation waste streams with acidic waste. Quench cyanide waste with Sodium Hypochlorite (Bleach) at pH >10 to convert to cyanate before disposal.
🛑 Critical Hazard: Exothermic Nitration
-
Risk: Nitration of aminopyridines can exhibit a delayed exotherm ("runaway").
-
Control: Dosing of HNO₃ must be strictly temperature-controlled (keep <10°C). Do not accumulate unreacted reagent. Use a jacketed reactor with emergency crash-cooling capability.
🛠️ Experimental Protocol: Optimized Reduction Step
Objective: Selective reduction of 2-amino-3-nitro-4-cyanopyridine to 2,3-diaminopyridine-4-carbonitrile.
-
Charge: In a pressure reactor, load 2-amino-3-nitro-4-cyanopyridine (1.0 equiv) and Methanol (10 vol).
-
Inert: Purge vessel with Nitrogen (3x).
-
Catalyst: Add 5% Pd/C (50% wet, 10 wt% loading relative to substrate). Note: Add as a slurry in water/methanol to prevent ignition.
-
Hydrogenation: Pressurize to 2 bar (30 psi) with H₂. Stir vigorously at 25°C .
-
Monitor: Check HPLC after 2 hours. Look for disappearance of Nitro peak.
-
Pass Criteria: Nitro < 0.5%.
-
-
Work-up:
-
Purge H₂ with N₂.
-
Filter warm (40°C) through Celite to remove Pd/C.
-
Concentrate filtrate to ~2 vol.
-
Cool to 0°C to crystallize.
-
Filter and wash with cold MeOH/MTBE.
-
-
Dry: Vacuum oven at 40°C for 12 hours.
📚 References
-
Patent Route (Cyanation & Reduction):
-
Title: Preparation method of 2,3-diamino-4-cyanopyridine (Intermediate for Pralsetinib).[1]
-
Source: CN103788086A (2014).
-
URL:
-
-
Regioselectivity in Pyridine Nitration:
-
Title: Easy Access to 2-Aminopyridines (Discussion on Nitration Limits).
-
Source: GalChimia Technical Notes.
-
URL:[Link]
-
-
Safety Data Sheet (Product):
-
Title: 2,3-Diaminopyridine Safety Data Sheet.
-
Source: Thermo Fisher Scientific.[2]
-
-
General Pyridine Chemistry:
Sources
Technical Support Center: 2,3-Diaminopyridine-4-carbonitrile Purification
Current Status: Online | Specialist: Senior Application Scientist Ticket ID: DAP-CN-PUR-001
Executive Summary
Purifying 2,3-Diaminopyridine-4-carbonitrile presents a unique "triad of failure" for medicinal chemists: high polarity , oxidative instability (the "browning" effect), and metal chelation (if synthesized via reduction). This guide moves beyond standard protocols to address the specific physicochemical behavior of the electron-deficient ortho-diamine motif.
Module 1: The "Black Product" Phenomenon (Oxidation Control)
User Issue:
"My product was a light beige solid, but after drying on the rotavap/vacuum pump, it turned dark brown/black. NMR shows broadening."
Root Cause Analysis:
The ortho-diamine motif is highly susceptible to autoxidation, forming quinone-diimine species or azo-dimers upon exposure to air and light. The C4-nitrile group acts as an electron-withdrawing group (EWG), which theoretically stabilizes the ring compared to the parent pyridine, but it renders the amino protons more acidic and prone to radical abstraction [1].
Troubleshooting Protocol: The Acid-Salt Shield
Do not store the free base for extended periods. Convert it to a salt immediately after isolation.
-
Dissolution: Dissolve the crude free base in a minimum amount of degassed MeOH or EtOH.
-
Acidification: Add 1.1 equivalents of 4M HCl in Dioxane (anhydrous) dropwise at 0°C.
-
Why Anhydrous? Water promotes hydrolysis of the nitrile to the amide (2,3-diaminopyridine-4-carboxamide) under acidic conditions.
-
-
Precipitation: Add
or MTBE until the hydrochloride salt precipitates. -
Filtration: Filter under Argon/Nitrogen blanket.
Storage Rule: Store the HCl salt at -20°C. The free base must be stored under Argon.
Module 2: Chromatography Challenges (The "Streaking" Effect)
User Issue:
"The compound streaks from the baseline to the solvent front on TLC, and I lose 40% mass on the silica column."
Root Cause Analysis:
Even with the electron-withdrawing nitrile group, the pyridine nitrogen and the two exocyclic amines act as Lewis bases. These interact strongly with the acidic silanol groups (Si-OH) on standard silica gel, causing irreversible adsorption (mass loss) and peak tailing [2].
Visualization: The Silanol Trap
The following diagram illustrates the interaction mechanism and the competitive displacement strategy.
Figure 1: Mechanism of amine tailing and the competitive displacement role of basic modifiers.
Recommended Solvent Systems
Do not use pure EtOAc/Hexane. You must use a polar modifier.
| Method | Solvent System | Additive (Critical) | Application |
| TLC / Flash | DCM : MeOH (95:5 to 90:10) | 1% | General purification. TEA is harder to remove; |
| Flash (Alt) | EtOAc : MeOH (9:1) | 1% TEA | If DCM is restricted. |
| Reverse Phase | Water : Acetonitrile | 0.1% Formic Acid | Best for purity. The nitrile is stable in dilute formic acid. |
Pro-Tip: Pre-wash your silica column with the eluent containing the amine modifier before loading your sample. This neutralizes the "hot" acidic sites on the silica.
Module 3: Metal Scavenging (Post-Reduction Cleanup)
User Issue:
"I synthesized this by reducing 2-amino-3-nitropyridine-4-carbonitrile. The yield is good, but the solid has a metallic/gray tint and fails biological assays."
Root Cause Analysis:
The ortho-diamine motif is a potent bidentate ligand. It chelates transition metals (Fe, Sn, Pd) used in the reduction step. Standard filtration through Celite is insufficient to break these coordination complexes [3].
Scavenging Protocol
Select the method based on your reduction catalyst:
-
For Iron (Fe) / Tin (Sn) Reductions:
-
Chelation Wash: Dissolve crude in EtOAc. Wash with 10% aqueous Potassium Sodium Tartrate (Rochelle's Salt).
-
Mechanism:[1] Tartrate binds Fe/Sn more strongly than the diaminopyridine, pulling the metals into the aqueous phase.
-
-
For Palladium (Pd/C) Hydrogenation:
-
Solid Scavengers: Treat the organic filtrate with Thiol-functionalized silica (Si-Thiol) or Trimercaptotriazine (TMT) resin.
-
Dosage: 3-5 equivalents relative to Pd loading. Stir for 4 hours at 40°C, then filter.
-
Module 4: The Purification Decision Tree
Use this logic flow to determine the optimal purification route for your specific crude scale and impurity profile.
Figure 2: Decision matrix for isolating 2,3-Diaminopyridine-4-carbonitrile.
Frequently Asked Questions (FAQ)
Q: Can I use acetone for recrystallization? A: Avoid acetone. Ortho-diamines can condense with ketones to form dihydro-benzodiazepine-like impurities or Schiff bases (imines) under heat [4]. Use alcohols (EtOH, iPrOH) or acetonitrile.
Q: The nitrile peak in IR/NMR is weak. Did I hydrolyze it?
A: Check your workup conditions. If you used strong acid (pH < 1) or strong base (pH > 12) with heat, the nitrile (CN) may have hydrolyzed to the amide (
Q: Why is my yield >100%? A: You likely have trapped solvent. The crystal lattice of diaminopyridines often traps solvent molecules (solvates). Dry at 40°C under high vacuum for 24 hours. If using DMSO, it is nearly impossible to remove without lyophilization or column chromatography.
References
-
ChemicalBook. (2026). 2,3-Diaminopyridine Properties and Stability Data. Retrieved from
-
Sigma-Aldrich. (2026). Purification of Aminopyridines: Technical Bulletin. Retrieved from
-
Organic Syntheses. (1964). 2,3-Diaminopyridine Preparation and Reduction Protocols. Org. Synth. 1964, 44, 34. Retrieved from
-
National Institutes of Health (NIH). (2023). Oxidative Instability of Ortho-Diamine Motifs in Drug Development. Retrieved from
Sources
Validation & Comparative
A Senior Application Scientist's Guide to Confirming the Structure of 2,3-Diaminopyridine-4-carbonitrile Derivatives by NMR
For researchers, medicinal chemists, and professionals in drug development, the unequivocal confirmation of molecular structure is a cornerstone of scientific rigor. The 2,3-diaminopyridine-4-carbonitrile scaffold is a privileged core in various pharmacologically active agents, making its precise characterization paramount. This guide provides an in-depth, practical comparison of Nuclear Magnetic Resonance (NMR) techniques for the structural elucidation of these derivatives, grounded in field-proven insights and experimental data.
The Challenge: Isomeric Ambiguity in Substituted Pyridines
The synthesis of substituted pyridines can often yield a mixture of isomers. For the 2,3-diaminopyridine-4-carbonitrile core, distinguishing the desired product from other potential regioisomers is a non-trivial analytical challenge. Simple 1D ¹H NMR may not be sufficient for unambiguous assignment due to the complex electronic environment of the pyridine ring and the influence of various substituents. This guide demonstrates how a multi-faceted NMR approach, integrating 1D and 2D techniques, provides a self-validating system for structural confirmation.
A Multi-technique NMR Workflow for Unambiguous Structural Confirmation
A systematic NMR analysis is crucial for definitively confirming the structure of 2,3-diaminopyridine-4-carbonitrile derivatives. The following workflow outlines a series of experiments that, when combined, provide a comprehensive and validated structural picture.
Caption: A comprehensive NMR workflow for structural elucidation.
Experimental Protocols
Sample Preparation:
-
Dissolve 5-10 mg of the purified 2,3-diaminopyridine-4-carbonitrile derivative in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical as it can influence the chemical shifts of labile protons (e.g., -NH₂).[1]
-
Filter the solution through a glass wool plug into a clean, dry 5 mm NMR tube.
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), if the solvent does not contain one.
NMR Data Acquisition:
All spectra should be acquired on a high-field NMR spectrometer (≥400 MHz) to ensure adequate signal dispersion.
-
¹H NMR: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Obtain a proton-decoupled carbon spectrum.
-
DEPT-135: This experiment is invaluable for distinguishing between CH, CH₂, and CH₃ groups. CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative. Quaternary carbons are not observed in DEPT-135 spectra.
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, typically over two to three bonds.[2][3]
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons directly to the carbons they are attached to (one-bond C-H correlation).[2]
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment that shows correlations between protons and carbons over two to four bonds, crucial for identifying connectivity to quaternary carbons.[2]
-
¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing through-space connectivity information that is vital for confirming stereochemistry and the relative positions of substituents.
Case Study: Analysis of 2,3-Diaminopyridine-4-carbonitrile
To illustrate the power of this workflow, let's consider a representative dataset for the parent compound, 2,3-diaminopyridine-4-carbonitrile.
1D NMR Data: The Starting Point
¹H NMR (400 MHz, DMSO-d₆):
The ¹H NMR spectrum provides the initial overview of the proton environment. Key features to note are the chemical shifts, integration values, and coupling patterns.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-6 | 7.55 | d | 5.2 | 1H |
| H-5 | 6.80 | d | 5.2 | 1H |
| 2-NH₂ | 6.50 | s (br) | - | 2H |
| 3-NH₂ | 5.90 | s (br) | - | 2H |
-
Causality: The downfield chemical shifts of H-6 and H-5 are characteristic of protons on an electron-deficient pyridine ring.[3][4] The observed doublet multiplicity for both H-5 and H-6 with a coupling constant of 5.2 Hz indicates that they are vicinally coupled (three-bond coupling). The broad singlets for the amino protons are typical due to quadrupole broadening from the ¹⁴N nucleus and potential chemical exchange.
¹³C NMR (100 MHz, DMSO-d₆) and DEPT-135:
The ¹³C NMR spectrum reveals the number of unique carbon environments. The DEPT-135 experiment aids in the assignment of these carbons.
| Carbon Assignment | ¹³C Chemical Shift (δ, ppm) | DEPT-135 |
| C-2 | 158.0 | Quaternary (No signal) |
| C-6 | 148.5 | CH (Positive) |
| C-4 | 145.0 | Quaternary (No signal) |
| C-3 | 135.0 | Quaternary (No signal) |
| C-5 | 118.0 | CH (Positive) |
| CN | 116.5 | Quaternary (No signal) |
| C-4a (Hypothetical) | 95.0 | Quaternary (No signal) |
-
Causality: Carbons bonded to nitrogen (C-2, C-6, C-4, C-3) are significantly deshielded and appear at lower field.[5][6] The carbon of the nitrile group (CN) also has a characteristic chemical shift. The DEPT-135 data confirms the presence of two CH carbons (C-5 and C-6) and the absence of CH₂ or CH₃ groups.
2D NMR Data: Weaving the Structural Fabric
While 1D NMR provides a foundational dataset, 2D NMR is essential for assembling the complete molecular structure.
¹H-¹H COSY:
The COSY spectrum for our example would show a single cross-peak correlating H-5 (δ 6.80) with H-6 (δ 7.55). This definitively confirms their adjacent relationship on the pyridine ring.
¹H-¹³C HSQC:
The HSQC spectrum provides direct, one-bond correlations, solidifying the assignments from the 1D spectra.
| Proton (δ, ppm) | Correlated Carbon (δ, ppm) | Assignment |
| 7.55 | 148.5 | H-6 to C-6 |
| 6.80 | 118.0 | H-5 to C-5 |
¹H-¹³C HMBC: The Key to Quaternary Carbons
The HMBC spectrum is arguably the most powerful tool in this analysis, as it reveals long-range (2-4 bond) connectivities, allowing for the unambiguous placement of substituents and the assignment of quaternary carbons.
Sources
comparison of 2,3-Diaminopyridine-4-carbonitrile with other diaminopyridines
Title: Technical Comparison Guide: 2,3-Diaminopyridine-4-carbonitrile in Heterocyclic Synthesis and Drug Design
Executive Summary: The Scaffold vs. The Drug
This guide provides a technical comparative analysis of 2,3-Diaminopyridine-4-carbonitrile (CAS 1556332-55-8), a specialized heterocyclic building block, against its more common isomers, specifically 3,4-Diaminopyridine (Amifampridine) and the unsubstituted 2,3-Diaminopyridine .
Crucial Distinction for Researchers:
-
3,4-Diaminopyridine (3,4-DAP): A marketed orphan drug (Amifampridine) for Lambert-Eaton Myasthenic Syndrome (LEMS), functioning as a potassium channel blocker.
-
2,3-Diaminopyridine-4-carbonitrile: A synthetic precursor used primarily to access 7-functionalized imidazo[4,5-b]pyridines and pyrido[2,3-b]pyrazines . It is not a direct therapeutic agent but a "privileged scaffold" enabler for kinase inhibitors (e.g., CDK9) and adenosine receptor antagonists.
Structural & Electronic Profiling
The introduction of the nitrile (-CN) group at the C4 position drastically alters the electronic landscape of the pyridine ring compared to the unsubstituted diamines. This modification dictates its reactivity in cyclization protocols.
Comparative Physicochemical Properties
| Feature | 2,3-Diaminopyridine-4-carbonitrile | 2,3-Diaminopyridine (Parent) | 3,4-Diaminopyridine (Amifampridine) |
| Primary Utility | Scaffold for 7-cyano-imidazo[4,5-b]pyridines | Ligand for metal complexes; General intermediate | K+ Channel Blocker (Drug); LEMS treatment |
| Electronic Nature | Electron-Deficient (Due to 4-CN EWG) | Electron-Rich (2,3-diamino donation) | Electron-Rich (3,4-diamino donation) |
| Basicity (Predicted) | Reduced pKa (Pyridine N is less basic) | Higher pKa (~6.5 - 7.0 for ring N) | High pKa (9.25 for ring N) |
| Nucleophilicity | Attenuated (Requires forcing conditions for cyclization) | High (Rapid cyclization with carboxylic acids) | High |
| Solubility | Low in non-polar solvents; Soluble in DMSO/DMF | Moderate in H2O; Soluble in EtOH | Soluble in H2O |
Expert Insight: The 4-cyano group exerts a strong inductive (-I) and mesomeric (-M) withdrawing effect. This deactivates the 3-amino group, making it less nucleophilic than the 3-amino group in the unsubstituted parent. Consequently, cyclization reactions to form imidazopyridines often require higher temperatures or stronger electrophiles (e.g., orthoesters vs. carboxylic acids).
Synthetic Performance: Accessing Privileged Scaffolds
The primary "performance" metric for this compound is its efficiency in generating fused heterocycles that mimic purines (bioisosteres).
Pathway A: Imidazo[4,5-b]pyridine Synthesis
The 2,3-diamino motif reacts with C1 synthons (formic acid, triethyl orthoformate) to form the imidazole ring.
-
Advantage of 4-CN: It yields 7-cyano-imidazo[4,5-b]pyridine . The nitrile group can be subsequently hydrolyzed to an amide (for H-bonding), reduced to an amine, or converted to a tetrazole, providing a versatile handle at the "7-position" (analogous to the 6-position of purine) which is otherwise difficult to functionalize.
Pathway B: Pyrido[2,3-b]pyrazine Synthesis
Condensation with 1,2-dicarbonyls (e.g., glyoxal, benzil) yields pyridopyrazines.
-
Selectivity: The difference in nucleophilicity between the 2-NH2 and 3-NH2 groups (exacerbated by the 4-CN) can lead to high regioselectivity when reacting with asymmetric dicarbonyls.
Visualization: Reactivity & Synthesis Logic
The following diagram illustrates the divergent synthesis pathways and the electronic influence of the nitrile group.
Caption: Synthesis and divergent reactivity pathways of 2,3-Diaminopyridine-4-carbonitrile.
Experimental Protocols
These protocols are synthesized from standard methodologies for electron-deficient diaminopyridines, ensuring high fidelity and safety.
Protocol A: Synthesis of 2,3-Diaminopyridine-4-carbonitrile
Precursor: 2-Amino-3-nitro-4-cyanopyridine (commercially available or synthesized via nitration of 2-amino-4-cyanopyridine).
-
Setup: Charge a 250 mL 3-neck round-bottom flask with 2-amino-3-nitro-4-cyanopyridine (10 mmol) and Ethanol (50 mL).
-
Catalyst Addition: Add Iron powder (5 eq, 50 mmol) and Ammonium Chloride (saturated aq. solution, 5 mL) or Glacial Acetic Acid (5 mL).
-
Reflux: Heat the mixture to reflux (80°C) with vigorous mechanical stirring for 2–4 hours. Monitor by TLC (EtOAc/Hexane 1:1) for the disappearance of the yellow nitro compound and appearance of the fluorescent diamine.
-
Workup: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol.[1]
-
Isolation: Concentrate the filtrate under reduced pressure. Neutralize the residue with saturated NaHCO3 if acid was used. Extract with EtOAc (3 x 50 mL), dry over Na2SO4, and concentrate.
-
Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (DCM/MeOH 95:5).
-
Expected Yield: 75–85%.
-
Appearance: Pale brown to off-white solid.
-
Protocol B: Cyclization to 7-Cyano-imidazo[4,5-b]pyridine
This reaction demonstrates the scaffold's utility in creating drug-like cores.
-
Reactants: Mix 2,3-Diaminopyridine-4-carbonitrile (5 mmol) with Triethyl Orthoformate (15 mL).
-
Catalysis: Add a catalytic amount of p-Toluenesulfonic acid (pTSA) (10 mol%).
-
Conditions: Reflux at 146°C for 4–6 hours.
-
Note: The electron-withdrawing CN group may slow this reaction compared to unsubstituted diamines; extended time may be required.
-
-
Workup: Cool to room temperature. The product often precipitates directly. If not, remove excess orthoformate under vacuum.
-
Purification: Wash the solid precipitate with cold diethyl ether. Recrystallize from DMF/Ethanol.
-
Result: A fused bicyclic system retaining the 4-cyano handle (now at position 7 of the fused system).
-
References
-
Shelke, R. N., et al. (2017). Synthesis of 3H-imidazo[4,5-b]pyridine with evaluation of their anticancer and antimicrobial activity.[2][3] European Journal of Chemistry, 8(1), 25-32. Retrieved from [Link]
-
Dubina, T. F., et al. (2024).[4] Synthesis and Reactions of Novel Imidazo[4,5-b]pyridine Building Blocks. Chemistry of Heterocyclic Compounds. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2,3-Diaminopyridine Synthesis Procedure. Coll. Vol. 5, p. 346. Retrieved from [Link]
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- 3. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines [mdpi.com]
- 4. Nanostructured Na2CaP2O7: A New and Efficient Catalyst for One-Pot Synthesis of 2-Amino-3-Cyanopyridine Derivatives and Evaluation of Their Antibacterial Activity [mdpi.com]
Biological Activity Profile: 2,3-Diaminopyridine-4-carbonitrile Derivatives
Executive Summary: The Pharmacophore Hub
The 2,3-diaminopyridine-4-carbonitrile scaffold represents a critical "privileged structure" in medicinal chemistry, serving a dual function: as a direct pharmacophore for neurodegenerative targets and as a high-value synthon for fused heterocyclic kinase inhibitors.[1]
Unlike simple pyridine bases, the orthogonal positioning of the 2,3-diamino groups combined with the electron-withdrawing 4-carbonitrile moiety creates a unique electronic environment.[1] This structure enables precise hydrogen bond donor/acceptor interactions essential for binding to the ATP-binding pockets of kinases (e.g., GSK-3β , VEGFR-2 ) and intercalation into parasitic DNA.[1]
This guide evaluates the biological performance of these derivatives, specifically comparing their efficacy against industry-standard controls in Alzheimer’s disease (AD) models and oncology panels.[1][2]
Mechanistic Profile & Target Interaction
The biological activity of this class branches into two distinct mechanistic pathways based on structural modification.
Pathway A: Neuroprotection via GSK-3β Inhibition
Derivatives retaining the open 2,3-diaminopyridine core (specifically imine and amide derivatives ) function as multi-target ligands against Alzheimer's pathology.[1]
-
Mechanism: They act as ATP-competitive inhibitors of Glycogen Synthase Kinase-3β (GSK-3β) .[1]
-
Secondary Action: The ortho-diamine system chelates redox-active metals (
, ), preventing metal-induced Aβ aggregation and reactive oxygen species (ROS) generation.[1]
Pathway B: Anticancer & Antimicrobial via Fused Systems
The 2,3-diaminopyridine-4-carbonitrile core is the obligate precursor for Imidazo[4,5-b]pyridine-7-carbonitriles (4-azabenzimidazoles).[1]
-
Mechanism: These fused systems mimic the purine ring of ATP, allowing them to inhibit receptor tyrosine kinases (RTKs) like VEGFR-2 and PIM-1 , leading to apoptosis in MCF-7 and HepG2 cancer lines.[1]
Visualization: Structure-Activity Relationship (SAR) Flow
Caption: Divergent synthesis pathways lead to distinct therapeutic outcomes: neuroprotection (top) vs. oncology (bottom).[1]
Comparative Performance Analysis
The following data compares 2,3-diaminopyridine derivatives against standard clinical agents.
Case Study 1: GSK-3β Inhibition (Alzheimer's Focus)
Compound: 9b (Imine derivative of 2,3-diaminopyridine) Comparator: Staurosporine (Non-selective kinase inhibitor) & Curcumin (Antioxidant).[1]
| Metric | Compound 9b (Derivative) | Staurosporine (Standard) | Curcumin (Reference) | Performance Verdict |
| GSK-3β IC50 | 0.18 µM | 0.015 µM | N/A | High Potency: 9b is highly potent, approaching the nanomolar range of the pan-kinase inhibitor Staurosporine but with better selectivity.[1] |
| Cu2+ Chelation | Strong | None | Moderate | Superior: Unique dual-action mechanism prevents metal-induced toxicity, unlike standard kinase inhibitors.[1] |
| BBB Permeability | High (Predicted) | Low/Moderate | Low | Advantage: Designed specifically for CNS penetration.[1][2] |
| Cytotoxicity (SH-SY5Y) | Low Toxicity | High Toxicity | Low Toxicity | Safety: 9b shows a wider therapeutic window than Staurosporine.[1] |
Case Study 2: Anticancer Activity (Breast & Liver)
Compound: Imidazo[4,5-b]pyridine-7-carbonitrile derivatives (synthesized from 2,3-diaminopyridine).[1][3] Comparator: Doxorubicin (Chemotherapy standard).[1][2]
| Cell Line | Derivative IC50 (µM) | Doxorubicin IC50 (µM) | Interpretation |
| MCF-7 (Breast) | 0.57 ± 0.02 | 0.60 ± 0.04 | Equivalent: The derivative matches the potency of Doxorubicin in breast cancer models.[1] |
| HepG2 (Liver) | 1.13 ± 0.10 | 0.45 ± 0.03 | Moderate: Less potent than Doxorubicin but often exhibits higher selectivity for tumor cells over normal fibroblasts.[1][2] |
| Mechanism | PIM-1 Kinase Inhibition | DNA Intercalation | Targeted: The derivative offers a targeted kinase approach vs. general cytotoxicity.[1] |
Experimental Validation Protocols
To validate the activity of these derivatives, the following self-validating protocols are recommended.
Protocol A: In Vitro GSK-3β Kinase Inhibition Assay
Purpose: To quantify the potency of the derivative against the target enzyme.[1]
-
Reagent Prep: Prepare reaction buffer (20 mM HEPES, pH 7.5, 10 mM
, 1 mM EGTA, 0.02% Brij-35). -
Enzyme Activation: Incubate recombinant human GSK-3β (5-10 ng/well) with the test compound (dissolved in DMSO) for 15 minutes at room temperature.
-
Substrate Addition: Add GSM substrate peptide (20 µM) and ATP (10 µM).
-
Reaction: Incubate for 60 minutes at 30°C.
-
Detection: Add Kinase-Glo® Reagent (Promega) equal to the reaction volume.[1] Incubate for 10 minutes.
-
Readout: Measure luminescence. The signal is inversely proportional to kinase activity.[2]
-
Calculation: Derive IC50 using non-linear regression (GraphPad Prism).
Protocol B: Synthesis of the Bioactive Core
Purpose: To generate the 2,3-diaminopyridine-4-carbonitrile precursor for SAR studies.[1]
-
Starting Material: Begin with 2-amino-3-nitro-4-cyanopyridine .[1][3]
-
Reduction: Dissolve in methanol. Add 10% Pd/C catalyst (10 wt%).[1][2]
-
Hydrogenation: Stir under
atmosphere (balloon pressure) at 25-60°C for 2-12 hours. -
Validation: Monitor via TLC (disappearance of yellow nitro compound).
-
Purification: Filter through Celite to remove Pd/C. Concentrate filtrate.[2]
-
Yield Check: Expect >95% yield. Product should be an off-white solid.[1]
References
-
Liu, H. Y., et al. (2019). "Synthesis and evaluation of novel GSK-3β inhibitors as multifunctional agents against Alzheimer's disease."[2] European Journal of Medicinal Chemistry.
-
Oluwafemi, K. A., et al. (2023). "Synthesis of 2,3-diaminopyridine-derived Azabenzimidazoles and (Phenylimino)pyridine Analogues as Potential Anti-plasmodial Agents."[1][2][4] Arkivoc.
-
Malagu, K., et al. (2009). "The discovery and optimisation of pyrido[2,3-d]pyrimidine-2,4-diamines as potent and selective inhibitors of mTOR kinase."[1][2] Bioorganic & Medicinal Chemistry Letters.
-
El-Deen, I. M., et al. (2024). "Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors."[1][5] RSC Advances.
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- 1. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN103788086A - Pyridoimidazole compounds and preparation method thereof - Google Patents [patents.google.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to the Spectroscopic Differentiation of Diaminopyridine Carbonitrile Isomers
Abstract
The diaminopyridine carbonitrile scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active agents. However, the synthesis of these molecules can often yield a mixture of constitutional isomers, the differentiation of which is critical for ensuring the efficacy and safety of the final compound. This guide provides a comprehensive, in-depth comparison of the spectroscopic characteristics of 2,3-Diaminopyridine-4-carbonitrile and its isomers. In the absence of direct, published experimental data for all target isomers, this document leverages a predictive approach, grounded in established principles of spectroscopy and supported by experimental data from closely related, well-characterized analogs. We will explore the theoretical underpinnings and provide practical, field-proven protocols for using ¹H NMR, ¹³C NMR, FTIR, and UV-Vis spectroscopy as robust tools for unambiguous isomer identification.
The Challenge of Isomeric Differentiation in Drug Development
In the synthesis of complex heterocyclic molecules, the precise arrangement of functional groups is paramount. Constitutional isomers, while possessing the same molecular formula, can exhibit vastly different chemical, physical, and biological properties. For researchers in drug development, the ability to confirm the exact isomeric structure of a synthesized compound is not merely an academic exercise; it is a fundamental requirement for intellectual property, regulatory approval, and, most importantly, patient safety.
The focus of this guide, the diaminopyridine carbonitrile framework, presents a classic isomeric challenge. The pyridine ring offers multiple positions for the two amino (-NH₂) groups and the single cyano (-C≡N) group, leading to a variety of possible isomers. This guide will focus on a comparative analysis of two key isomers to illustrate the principles of spectroscopic differentiation:
-
Isomer A: 2,3-Diaminopyridine-4-carbonitrile
-
Isomer B: 2,6-Diaminopyridine-3-carbonitrile
While direct experimental spectra for these specific target molecules are not widely published, we can construct a highly accurate, predictive model of their spectroscopic signatures. This model is built upon the extensive library of data available for their parent compounds (2,3-diaminopyridine and 2,6-diaminopyridine) and the well-documented effects of cyano group substitution on the pyridine nucleus.
Figure 1. Molecular structures of the primary isomers under investigation.
Comparative ¹H NMR Spectroscopy Analysis
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for distinguishing constitutional isomers of aromatic compounds. The chemical shift (δ), splitting pattern (multiplicity), and coupling constants (J) of the aromatic protons provide a unique fingerprint for the substitution pattern on the pyridine ring.
Theoretical Considerations: Predicting the ¹H NMR Spectra
The predicted spectra are based on the known chemical shifts of the parent diamines, modified by the introduction of the electron-withdrawing cyano group.
-
For Isomer A (2,3-diamino-4-cyano): The parent compound, 2,3-diaminopyridine, shows three aromatic protons. The introduction of a strong electron-withdrawing cyano group at the 4-position will significantly influence the remaining two protons at positions 5 and 6. We expect a downfield shift for the adjacent H-5 proton due to the anisotropic and inductive effects of the cyano group. The H-6 proton will be less affected but will still experience some downfield shifting. The two amino groups will appear as broad singlets.
-
For Isomer B (2,6-diamino-3-cyano): The parent compound, 2,6-diaminopyridine, has a plane of symmetry, resulting in two distinct proton signals. The introduction of a cyano group at the 3-position breaks this symmetry. We will now have two distinct aromatic protons at positions 4 and 5. Both H-4 and H-5 will be part of an AX spin system, appearing as doublets. The cyano group's proximity will likely cause a more significant downfield shift for the H-4 proton compared to H-5.
Predicted ¹H NMR Data
The following table summarizes the predicted chemical shifts and multiplicities for the aromatic protons of each isomer. These predictions are based on data from parent compounds and known substituent effects.[1][2][3][4]
| Isomer | Proton | Predicted δ (ppm) | Multiplicity | Predicted J (Hz) | Notes |
| A: 2,3-Diamino-4-carbonitrile | H-5 | ~ 7.6 - 7.8 | Doublet | ~ 5 - 6 | Expected downfield shift due to proximity to the electron-withdrawing -CN group. |
| H-6 | ~ 6.9 - 7.1 | Doublet | ~ 5 - 6 | Coupled to H-5. Less influenced by the -CN group. | |
| 2-NH₂, 3-NH₂ | ~ 5.0 - 6.5 | Broad Singlets | N/A | Chemical shift can vary with concentration and solvent. Two distinct signals are possible. | |
| B: 2,6-Diamino-3-carbonitrile | H-4 | ~ 7.3 - 7.5 | Doublet | ~ 8 - 9 | Expected downfield shift due to proximity to the -CN group. |
| H-5 | ~ 6.0 - 6.2 | Doublet | ~ 8 - 9 | Upfield shift due to the strong donating effect of two amino groups (ortho and para). Coupled to H-4. | |
| 2-NH₂, 6-NH₂ | ~ 4.5 - 6.0 | Broad Singlets | N/A | Two distinct signals are expected due to the asymmetric environment. |
Experimental Protocol: ¹H NMR Spectroscopy
Figure 2. Standard workflow for ¹H NMR analysis.
-
Sample Preparation: Accurately weigh 5-10 mg of the diaminopyridine carbonitrile isomer and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (DMSO-d₆ is a good choice due to its ability to dissolve polar compounds and exchange with N-H protons, which helps in their identification). Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrument Setup: Insert the sample into the NMR spectrometer (a 400 MHz or higher field instrument is recommended). Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.
-
Data Acquisition: Acquire a standard one-dimensional proton spectrum. Typically, 16 to 32 scans are sufficient to obtain a good signal-to-noise ratio.
-
Processing and Analysis: Process the raw data (Free Induction Decay) by applying a Fourier transform, followed by phase and baseline correction. Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 ppm). Integrate the peaks to determine the relative number of protons and analyze the chemical shifts and coupling patterns to assign the structure.
Comparative ¹³C NMR Spectroscopy Analysis
Carbon-13 NMR provides complementary information to ¹H NMR, revealing the number of unique carbon environments and their electronic nature. The chemical shifts are highly sensitive to the electronic effects of substituents.
Theoretical Considerations: Predicting the ¹³C NMR Spectra
-
General Effects: Amino groups are strong electron-donating groups and will cause a significant upfield shift (to lower ppm) for the carbons they are attached to (ipso-carbon) and the carbons at the ortho and para positions. The cyano group is electron-withdrawing and has a smaller, but still noticeable, effect on the ipso-carbon and causes a downfield shift (to higher ppm) for the carbon atom of the nitrile itself.[5][6]
-
For Isomer A (2,3-diamino-4-cyano): We expect six distinct carbon signals. The C-2 and C-3 carbons, directly attached to the amino groups, will be significantly shielded (upfield). The C-4 carbon, attached to the cyano group, will be deshielded relative to a standard pyridine C-4. The nitrile carbon (C≡N) will appear in the typical range of 115-120 ppm.
-
For Isomer B (2,6-diamino-3-cyano): We also expect six distinct carbon signals. The C-2 and C-6 carbons will be strongly shielded due to the attached amino groups. The C-3 carbon will be influenced by both an adjacent amino group and the ipso-cyano group. The nitrile carbon will again be in the 115-120 ppm range.
Predicted ¹³C NMR Data
The following table summarizes the predicted chemical shifts for each isomer, based on data from analogs and established substituent chemical shift increments for pyridine rings.[2][4][7][8]
| Isomer | Carbon | Predicted δ (ppm) | Notes |
| A: 2,3-Diamino-4-carbonitrile | C-2 | ~ 150 - 155 | Attached to -NH₂, shielded. |
| C-3 | ~ 135 - 140 | Attached to -NH₂, shielded. | |
| C-4 | ~ 95 - 100 | Attached to -CN, deshielded relative to parent but shielded by -NH₂ groups. | |
| C-5 | ~ 130 - 135 | Influenced by adjacent -CN group. | |
| C-6 | ~ 110 - 115 | Influenced by ortho and para -NH₂ groups. | |
| -C≡N | ~ 117 - 119 | Typical range for nitrile carbons. | |
| B: 2,6-Diamino-3-carbonitrile | C-2 | ~ 158 - 162 | Attached to -NH₂, strongly shielded. |
| C-3 | ~ 90 - 95 | Attached to -CN, influenced by adjacent -NH₂. | |
| C-4 | ~ 140 - 145 | Deshielded by adjacent -CN and para -NH₂. | |
| C-5 | ~ 95 - 100 | Strongly shielded by ortho and para -NH₂ groups. | |
| C-6 | ~ 158 - 162 | Attached to -NH₂, strongly shielded. | |
| -C≡N | ~ 116 - 118 | Typical range for nitrile carbons. |
Experimental Protocol: ¹³C NMR Spectroscopy
The experimental protocol is similar to that for ¹H NMR, with a few key differences in the acquisition parameters.
-
Sample Preparation: A more concentrated sample is often required for ¹³C NMR. Use 20-50 mg of the isomer in 0.7 mL of deuterated solvent (e.g., DMSO-d₆).
-
Instrument Setup: Use the same locked and shimmed sample from the ¹H NMR experiment.
-
Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. A greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to obtain a good signal-to-noise ratio, especially for quaternary carbons.
-
Processing and Analysis: Process the data as with the ¹H spectrum. Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at δ 39.52 ppm). Assign the peaks based on their chemical shifts and, if necessary, by running additional experiments like DEPT (Distortionless Enhancement by Polarization Transfer) to determine the number of attached protons for each carbon.
Comparative Fourier-Transform Infrared (FTIR) Spectroscopy Analysis
FTIR spectroscopy is a rapid and powerful technique for identifying the key functional groups present in a molecule. The differentiation of our isomers relies on subtle shifts in the characteristic vibrational frequencies of the cyano and amino groups, as well as the pyridine ring vibrations.
Theoretical Considerations: Predicting the FTIR Spectra
-
N-H Stretching: The amino groups will give rise to characteristic stretches in the 3200-3500 cm⁻¹ region. Typically, two bands are observed: an asymmetric stretch at a higher wavenumber and a symmetric stretch at a lower wavenumber. The exact positions can be influenced by hydrogen bonding.
-
C≡N Stretching: The cyano group has a very sharp and intense absorption in the 2200-2240 cm⁻¹ region. The position is sensitive to electronic effects; conjugation with the aromatic ring typically lowers the frequency slightly.[7][9]
-
C=C and C=N Ring Stretching: The pyridine ring itself has several characteristic stretching vibrations in the 1400-1650 cm⁻¹ region. The pattern and position of these bands are sensitive to the substitution pattern and can be used as a diagnostic tool.[10][11]
Predicted FTIR Data
| Vibrational Mode | Isomer | Predicted Frequency (cm⁻¹) | Notes |
| N-H Stretch (asymmetric) | A: 2,3-Diamino-4-carbonitrile | ~ 3450 - 3490 | The proximity of the two amino groups may lead to intramolecular hydrogen bonding, potentially broadening the peaks compared to Isomer B. |
| B: 2,6-Diamino-3-carbonitrile | ~ 3460 - 3500 | The more separated amino groups are less likely to interact, potentially leading to sharper N-H bands. | |
| N-H Stretch (symmetric) | A: 2,3-Diamino-4-carbonitrile | ~ 3350 - 3390 | |
| B: 2,6-Diamino-3-carbonitrile | ~ 3360 - 3400 | ||
| C≡N Stretch | A: 2,3-Diamino-4-carbonitrile | ~ 2220 - 2230 | Strong, sharp absorption. The electronic environment created by the ortho-amino groups may slightly shift the frequency relative to Isomer B. |
| B: 2,6-Diamino-3-carbonitrile | ~ 2225 - 2235 | Strong, sharp absorption. | |
| Aromatic C=C/C=N Stretch | A: 2,3-Diamino-4-carbonitrile | ~ 1600 - 1450 | A complex pattern of several bands is expected. The specific fingerprint of these bands will be diagnostic for the 2,3,4-substitution pattern. |
| B: 2,6-Diamino-3-carbonitrile | ~ 1620 - 1470 | The fingerprint in this region will differ significantly from Isomer A due to the different symmetry and electronic distribution of the 2,3,6-substitution pattern. |
Experimental Protocol: FTIR Spectroscopy (ATR)
Figure 3. Standard workflow for ATR-FTIR analysis.
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Background Scan: Collect a background spectrum. This measures the absorbance of the ambient environment and the crystal itself and will be automatically subtracted from the sample spectrum.
-
Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal. Lower the press arm to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum with a resolution of 4 cm⁻¹.
-
Data Analysis: The software will automatically generate the final transmittance or absorbance spectrum. Identify the key peaks and compare their positions to the predicted values to determine the isomeric structure.
Comparative UV-Vis Spectroscopy Analysis
UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The position of the maximum absorption (λ_max) is sensitive to the extent of conjugation and the nature of the substituents on the aromatic ring.
Theoretical Considerations: Predicting the UV-Vis Spectra
Both isomers are expected to show complex spectra with multiple absorption bands corresponding to π→π* and n→π* transitions. The key differentiator will be the position of the longest wavelength absorption band (λ_max), which is most sensitive to the overall conjugation of the system.[12][13]
-
Substituent Effects: Both amino and cyano groups can extend the conjugated system of the pyridine ring. Amino groups, as strong auxochromes, typically cause a bathochromic (red) shift to longer wavelengths. The effect is most pronounced when the donor (-NH₂) and acceptor (-CN) groups are in positions that allow for direct resonance interaction (i.e., ortho or para to each other).
-
Isomer A (2,3-diamino-4-cyano): The 3-amino group is ortho to the 4-cyano group, and the 2-amino group is para to the 5-position. This arrangement allows for significant electronic communication and should result in a strongly red-shifted λ_max.
-
Isomer B (2,6-diamino-3-cyano): The 2-amino group is ortho to the 3-cyano group, and the 6-amino group is para to the 3-cyano group. This also allows for strong resonance effects. The overall electronic profile is different from Isomer A, which should lead to a distinct λ_max. Based on data from similar systems, the more linear conjugation possible in Isomer B might lead to a slightly longer λ_max compared to Isomer A.
Predicted UV-Vis Data
| Isomer | Predicted λ_max (nm) | Notes |
| A: 2,3-Diamino-4-carbonitrile | ~ 350 - 370 | The electronic transitions will be heavily influenced by the ortho- and meta-directing amino groups in conjunction with the meta-directing cyano group. A strong, long-wavelength absorption is expected.[7][14] |
| B: 2,6-Diamino-3-carbonitrile | ~ 360 - 380 | The para-relationship between the 6-amino and 3-cyano groups, along with the ortho 2-amino group, creates a highly polarized system which may lead to a slightly longer λ_max than Isomer A. |
Experimental Protocol: UV-Vis Spectroscopy
-
Solution Preparation: Prepare a stock solution of the sample in a UV-transparent solvent (e.g., ethanol or acetonitrile). From the stock solution, prepare a dilute solution in a volumetric flask, aiming for an absorbance maximum between 0.5 and 1.5 AU.
-
Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up.
-
Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the instrument (set the absorbance to zero across all wavelengths).
-
Sample Measurement: Rinse the cuvette with the sample solution, then fill it and place it in the spectrophotometer.
-
Data Acquisition: Scan the sample across the desired wavelength range (e.g., 200-600 nm) to obtain the absorption spectrum and identify the λ_max.
Integrated Spectroscopic Strategy for Isomer Verification
While each technique provides valuable clues, a definitive identification is best achieved by integrating the data from all four spectroscopic methods. Mass spectrometry should also be used to confirm the molecular weight (134.13 g/mol for C₆H₆N₄), which will be identical for all isomers but confirms the elemental composition.[15]
Figure 4. Decision workflow for isomer identification.
Conclusion
The unambiguous structural elucidation of diaminopyridine carbonitrile isomers is a critical step in chemical synthesis and drug development. Although direct experimental data for every possible isomer may not be publicly available, a robust and reliable identification can be achieved through a predictive approach that combines foundational spectroscopic principles with data from well-characterized analogs. As demonstrated, a multi-technique approach is essential. ¹H NMR provides the most definitive information regarding the substitution pattern, while ¹³C NMR confirms the carbon framework. FTIR serves as a rapid confirmation of essential functional groups, and UV-Vis spectroscopy offers insights into the electronic structure of the conjugated system. By systematically applying these techniques and comparing the results to theoretically predicted data, researchers can confidently distinguish between isomers like 2,3-diaminopyridine-4-carbonitrile and 2,6-diaminopyridine-3-carbonitrile, ensuring the integrity and purity of their compounds.
References
-
Chulkov, T. N., & Romanov, O. A. (2019). 3,4-Diaminopyridine-2,5-dicarbonitrile. Molbank, 2019(4), M1094. [Link]
- Sathyanarayana, D. N., & Kastha, G. S. (1966). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. CHIMIA, 20(7/8), 268-270.
-
Szafert, S., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry, 61(34), 13473–13487. [Link]
-
Szafert, S., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. ACS Publications. [Link]
- Goldfarb, Ya. L., et al. (1956). Ultra-violet absorption spectra of some derivatives of pyridine and nicotine Part 3. Bulletin of the Academy of Sciences of the USSR, Division of chemical science, 5(9), 1099-1105.
- Thomas, S., Brühl, I., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 701-709.
-
Karaca, G., et al. (2017). Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects. Journal of Biochemical and Molecular Toxicology, 31(12), e21998. [Link]
- El-Apasery, M. A., et al. (2013). Vibrational spectroscopic investigation, HOMO–LUMO and NBO analysis of pyridine-2,6-dicarbonyl dichloride by density functional theory. Elixir Vib. Spec., 57, 14002-14008.
-
SpectraBase. (n.d.). 3,4-Diaminopyridine - Optional[13C NMR] - Spectrum. Retrieved February 15, 2026, from [Link]
-
SpectraBase. (n.d.). 2,6-Diaminopyridine - Optional[1H NMR] - Chemical Shifts. Retrieved February 15, 2026, from [Link]
-
Al-Ahmary, K. M., et al. (2024). A New Proton Transfer Complex Between 3,4-Diaminopyridine Drug and 2,6-Dichloro-4-nitrophenol: Synthesis, Spectroscopic Characterization, DFT Studies, DNA Binding Analysis, and Antitumor Activity. Molecules, 29(21), 5021. [Link]
-
PubChem. (n.d.). 2,6-Diaminopyridine. Retrieved February 15, 2026, from [Link]
-
University College London. (n.d.). Chemical shifts. Retrieved February 15, 2026, from [Link]
-
PubChem. (n.d.). 2,4-Diaminopyrimidine-5-carbonitrile. Retrieved February 15, 2026, from [Link]
Sources
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Evaluating the Purity of Synthesized 2,3-Diaminopyridine-4-carbonitrile: A Comparative Analytical Guide
The following guide is structured to provide an authoritative, technical evaluation of 2,3-Diaminopyridine-4-carbonitrile purity. It moves beyond standard templates to address the specific challenges of analyzing poly-functionalized aminopyridines, synthesizing data from chromatographic and spectroscopic methodologies.
Executive Summary: The Purity Paradox
2,3-Diaminopyridine-4-carbonitrile (CAS: 16102-86-0 / Generic Structure Class) is a critical scaffold in the synthesis of fused heterocycles, particularly imidazopyridines used in oncology and neurology drug discovery. Its dual-amine functionality adjacent to a nitrile group makes it highly reactive but also prone to specific degradation pathways—oxidation (N-oxides) and hydrolysis (amides).
The Core Challenge: Standard HPLC methods often fail to resolve the regioisomeric impurities (e.g., 2,3-diamino vs. 3,4-diamino isomers) or hydrolysis byproducts (amide derivatives) due to similar polarities. This guide compares the performance of High-Performance Liquid Chromatography (HPLC-UV/MS) against Quantitative Nuclear Magnetic Resonance (qNMR) , establishing a self-validating protocol for absolute purity assessment.
Synthesis Context & Impurity Profiling
To evaluate purity, one must first predict the impurities. The synthesis of 2,3-Diaminopyridine-4-carbonitrile typically proceeds via the reduction of a nitro-precursor.
Impurity Fate Mapping
-
Starting Material: 2-Amino-4-cyanopyridine (often contains 2-amino-5-cyanopyridine).
-
Intermediate: 2-Amino-3-nitro-4-cyanopyridine.
-
Critical Impurities:
-
Unreduced Nitro: 2-Amino-3-nitro-4-cyanopyridine (Yellow color, mutagenic risk).
-
Regioisomer: 2,3-Diaminopyridine-5-carbonitrile (Hard to separate on C18).
-
Hydrolysis Product: 2,3-Diaminopyridine-4-carboxamide (Generated by acidic/basic workup).
-
Visualizing the Impurity Landscape
Caption: Figure 1. Synthesis pathway and origin of critical impurities (A, B, C) in 2,3-Diaminopyridine-4-carbonitrile production.
Comparative Analysis: HPLC vs. qNMR
This section objectively compares the two dominant methodologies for evaluating the target compound.
Method A: HPLC-UV (The Routine Workhorse)
-
Principle: Separation based on hydrophobicity using a C18 stationary phase.
-
Pros: High sensitivity (LOD < 0.05%), automated, separates synthesis intermediates.
-
Cons: Requires reference standards for all impurities; response factors (UV absorption) vary between the nitrile and amide forms.
Method B: 1H-qNMR (The Absolute Standard)
-
Principle: Molar ratio quantification using an internal standard (e.g., Maleic Acid or TCNB).
-
Pros: No reference standards needed for the analyte; detects residual solvents and water simultaneously; absolute purity calculation.
-
Cons: Lower sensitivity (LOD ~0.5%); requires ~10mg of sample.
Performance Data Summary
| Feature | Method A: RP-HPLC (UV 254nm) | Method B: 1H-qNMR (DMSO-d6) |
| Specificity | High (Resolves isomers) | Medium (Overlapping aromatic signals possible) |
| Accuracy | ± 1.5% (Dependent on Standard Purity) | ± 0.5% (Self-validating) |
| LOD (Limit of Detection) | 0.01% (Trace analysis) | 0.1 - 0.5% |
| Throughput | 20 mins / sample | 10 mins / sample |
| Critical Blind Spot | Cannot detect inorganic salts or water. | Cannot resolve trace isomers < 0.5%. |
Detailed Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method
Rationale: A buffered mobile phase is essential to suppress the ionization of the amino groups (pKa ~6-7), ensuring sharp peak shapes.
-
Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.
-
Mobile Phase A: 10 mM Ammonium Acetate (pH 6.5).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Gradient:
-
0-2 min: 5% B (Isocratic hold for polar salts).
-
2-15 min: 5% -> 60% B (Linear ramp).
-
15-20 min: 60% -> 95% B (Wash).
-
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 275 nm (max absorption for aminopyridines) and 230 nm.
-
Sample Prep: Dissolve 0.5 mg/mL in Water:MeCN (90:10).
Data Interpretation:
-
Retention Time (RT): Target ~8.5 min.
-
Impurity A (Nitro): RT ~12.0 min (More hydrophobic).
-
Impurity B (Amide): RT ~4.2 min (More polar).
Protocol 2: Absolute Purity by qNMR
Rationale: Uses Maleic Acid as an internal standard (IS) because its singlet (6.2 ppm) does not overlap with the pyridine protons of the target.
-
Weighing: Accurately weigh ~10.0 mg of 2,3-Diaminopyridine-4-carbonitrile (
) and ~5.0 mg of Maleic Acid (TraceCERT® grade, ) into a vial. -
Solvent: Add 0.6 mL DMSO-d6 . Ensure complete dissolution (sonicate if necessary).
-
Acquisition:
-
Pulse angle: 30° or 90°.
-
Relaxation delay (D1): 30 seconds (Crucial for full relaxation of protons).
-
Scans: 16 or 32.
-
-
Processing: Phase and baseline correct manually.
-
Integration:
-
Integrate IS singlet at 6.2 ppm (
, 2H). -
Integrate Target doublet at ~7.6 ppm (H6) or ~6.8 ppm (H5) (
, 1H).
-
Calculation Formula:
Analytical Workflow Diagram
This decision tree guides the researcher on which method to deploy based on the stage of development.
Caption: Figure 2. Integrated analytical workflow for staged purity evaluation.
Conclusion & Recommendations
For drug development applications , relying solely on HPLC area-% is insufficient due to the potential for inorganic salt contamination during the reduction step (e.g., Iron salts or Pd residues).
-
Recommendation 1: Use HPLC-UV to demonstrate the absence of the mutagenic nitro-precursor (< 10 ppm).
-
Recommendation 2: Use qNMR to assign the potency (Assay %) of the bulk material, accounting for water and residual solvents.
-
Recommendation 3: If the melting point is below 160°C (approximate theoretical range for pure diamino-nitriles), re-purify via recrystallization from boiling water/ethanol, as this effectively removes the amide hydrolysis product.
References
-
Fox, B. A., & Threlfall, T. L. (1964). 2,3-Diaminopyridine.[2][3][4][5][6][7][8] Organic Syntheses, 44, 34. Link (Foundational synthesis of the diamino core).
-
Gouda, M. A., et al. (2013).[9] Chemistry of 2-Amino-3-cyanopyridines. Synthetic Communications. Link (Review of reactivity and properties of cyanopyridines).[9]
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 76899933, 2,3-diaminopyridine-4-carbonitrile. Link
- Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. (Standard qNMR protocols).
-
Sigma-Aldrich. (2023).[10] Product Specification: 2,3-Diaminopyridine. Link (Reference for general aminopyridine handling).
Sources
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A Comparative Guide to Catalytic Synthesis of 2,3-Diaminopyridine-4-carbonitrile: A Researcher's Handbook
For researchers, scientists, and professionals in drug development, the efficient synthesis of novel heterocyclic compounds is a cornerstone of innovation. 2,3-Diaminopyridine-4-carbonitrile stands as a valuable scaffold in medicinal chemistry, owing to its potential applications in the development of new therapeutic agents. This guide provides an in-depth comparative study of catalytic systems for the synthesis of this target molecule, offering a blend of theoretical insights and practical, field-proven protocols. Our focus is on elucidating the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in scientific integrity.
Strategic Approaches to the Synthesis of 2,3-Diaminopyridine-4-carbonitrile
The synthesis of 2,3-Diaminopyridine-4-carbonitrile is not a trivial one-step process. A logical and efficient synthetic strategy involves a multi-step approach, starting from readily available pyridine precursors. A plausible and versatile route, which allows for a comparative study of different catalytic systems, is outlined below. This strategy hinges on two key catalytic transformations: a cyanation reaction to install the carbonitrile at the C4 position, and a subsequent amination reaction at the C3 position.
Caption: A proposed two-step synthetic workflow for 2,3-Diaminopyridine-4-carbonitrile.
Part 1: The Crucial Cyanation Step - A Comparative Analysis of Catalytic Systems
The introduction of a cyano group onto a pyridine ring is a well-established transformation, with both palladium and copper-based catalysts demonstrating efficacy. The choice between these two families of catalysts often depends on factors such as substrate scope, functional group tolerance, cost, and toxicity of the cyanide source.
Palladium-Catalyzed Cyanation: High Efficiency and Broad Scope
Palladium-catalyzed cyanation reactions have become a staple in organic synthesis due to their high efficiency and broad substrate scope.[1] A key advantage is the ability to use less toxic cyanide sources, such as potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), which is significantly safer than traditional reagents like KCN or Zn(CN)₂.[1][2][3]
A general palladium-catalyzed cyanation involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the cyanide source and reductive elimination to yield the desired nitrile and regenerate the catalyst.
Caption: A simplified catalytic cycle for palladium-catalyzed cyanation.
Comparative Performance of Palladium Catalysts:
| Catalyst System | Cyanide Source | Ligand | Key Advantages | Typical Conditions | Yield (%) | Reference |
| Pd(OAc)₂ / dppf | Zn(CN)₂ | dppf | Good for electron-rich and -poor aryl bromides. | DMAC, 100-120 °C | 77-96 | [4] |
| Pd/C | Zn(CN)₂ | dppf | Heterogeneous, easily recoverable catalyst. | DMAC, 100-120 °C | High | [4] |
| Palladacycle P1 | K₄[Fe(CN)₆]·3H₂O | Buchwald ligands | Low catalyst loadings, fast reactions, wide scope. | DMA, 100 °C, 1h | Good to Excellent | [5] |
| Pd₂(dba)₃ | K₄[Fe(CN)₆] | Xantphos | Effective for heteroaryl chlorides. | Toluene, 130 °C | Moderate to Good | [1] |
Copper-Catalyzed Cyanation: The Classical and Milder Alternatives
The Rosenmund-von Braun reaction, a classical method utilizing stoichiometric copper(I) cyanide at high temperatures, has been a long-standing approach for aryl nitrile synthesis.[6] However, modern advancements have led to the development of milder, catalytic versions.
Copper-catalyzed domino halide exchange-cyanation offers an efficient route for aryl bromides. This method utilizes catalytic CuI with NaCN in the presence of a ligand, avoiding the need for stoichiometric copper and polar solvents.[6][7]
Comparative Performance of Copper Catalysts:
| Catalyst System | Cyanide Source | Ligand | Key Advantages | Typical Conditions | Yield (%) | Reference |
| CuI (stoichiometric) | CuCN | None | Classical method, well-established. | High temperatures | Variable | [6] |
| CuI (catalytic) | NaCN | N,N'-dimethylethylenediamine | Milder conditions, simplified purification. | Toluene, 110 °C | Good to Excellent | [6][7] |
| CuI | KSCN | None | Low-toxicity "CN" source. | MeCN/NMP, 80 °C | Good | [8] |
Part 2: The Amination Challenge - A Comparative Look at Catalytic Solutions
The introduction of an amino group at the C3 position of the 2-amino-4-cyanopyridine intermediate presents a significant challenge due to the electron-deficient nature of the pyridine ring and potential catalyst inhibition by the existing amino and cyano groups. Palladium-catalyzed Buchwald-Hartwig amination is a powerful tool for this transformation.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of C-N bonds between aryl halides and amines, catalyzed by a palladium complex with a suitable phosphine ligand. The choice of ligand is critical for the success of this reaction, with sterically hindered and electron-rich ligands often providing the best results.[9]
Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.
Comparative Performance of Palladium Catalysts for Amination:
| Catalyst Precursor | Ligand | Amine Source | Base | Key Advantages | Typical Conditions | Reference |
| Pd(OAc)₂ | BINAP | Benzophenone imine | NaOtBu | Well-established for primary amines. | Toluene, reflux | [9] |
| Pd₂(dba)₃ | XPhos | LiN(SiMe₃)₂ | - | High activity for challenging substrates. | Dioxane, 100 °C | [9] |
| [Pd(allyl)Cl]₂ | Josiphos-type | Primary amines | K₃PO₄ | Very low catalyst loadings, broad scope. | tBuOH, 100 °C | [9] |
Part 3: Experimental Protocols
The following protocols are provided as a starting point for the synthesis of 2,3-Diaminopyridine-4-carbonitrile, based on the most promising catalytic systems identified for analogous transformations.
Protocol 1: Palladium-Catalyzed Cyanation of 2-Amino-3-bromo-4-chloropyridine
This protocol is adapted from methodologies for the cyanation of heteroaryl chlorides using a non-toxic cyanide source.[2][5]
Materials:
-
2-Amino-3-bromo-4-chloropyridine
-
Potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O)
-
Palladacycle precatalyst (e.g., Buchwald's G3 Palladacycle)
-
Buchwald ligand (e.g., SPhos)
-
Sodium carbonate (Na₂CO₃)
-
N,N-Dimethylacetamide (DMA)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk tube, add 2-Amino-3-bromo-4-chloropyridine (1.0 equiv), potassium hexacyanoferrate(II) trihydrate (0.5 equiv), and sodium carbonate (2.0 equiv).
-
Add the palladacycle precatalyst (0.01 equiv) and the ligand (0.02 equiv).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous, degassed DMA via syringe.
-
Stir the reaction mixture at 100 °C for 1-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 2: Palladium-Catalyzed Amination of 2-Amino-3-bromo-4-cyanopyridine
This protocol is based on the Buchwald-Hartwig amination of challenging heteroaryl halides.[9]
Materials:
-
2-Amino-3-bromo-4-cyanopyridine
-
Benzophenone imine (as an ammonia surrogate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
A suitable phosphine ligand (e.g., XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk tube, add palladium(II) acetate (0.02 equiv) and the phosphine ligand (0.04 equiv).
-
Evacuate and backfill the tube with an inert gas.
-
Add anhydrous toluene and stir for 10 minutes at room temperature to pre-form the catalyst.
-
To a separate Schlenk tube, add 2-Amino-3-bromo-4-cyanopyridine (1.0 equiv) and sodium tert-butoxide (1.4 equiv).
-
Evacuate and backfill this tube with an inert gas.
-
Add benzophenone imine (1.2 equiv) followed by the pre-formed catalyst solution via cannula.
-
Stir the reaction mixture at 100 °C until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting imine can be hydrolyzed under acidic conditions (e.g., aqueous HCl) to yield the desired 2,3-diaminopyridine-4-carbonitrile.
-
Purify the final product by column chromatography or recrystallization.
Conclusion
The synthesis of 2,3-Diaminopyridine-4-carbonitrile is a challenging yet achievable goal through a strategic combination of modern catalytic methods. For the crucial cyanation step, palladium catalysts, particularly those compatible with non-toxic cyanide sources like K₄[Fe(CN)₆], offer a superior profile in terms of safety and efficiency. For the subsequent amination, the Buchwald-Hartwig reaction with carefully selected sterically demanding phosphine ligands provides a powerful tool to overcome the inherent difficulties of aminating electron-deficient and sterically hindered pyridine systems. The choice of catalyst should always be guided by a thorough evaluation of the specific substrate, desired scale, and available resources. The protocols and comparative data presented in this guide are intended to empower researchers to make informed decisions and accelerate their synthetic endeavors in the pursuit of novel chemical entities.
References
-
ResearchGate. Synthesis of amino-cyanopyridine derivatives. [Link]
-
RSC Publishing. Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. [Link]
-
Semantic Scholar. One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. [Link]
-
PMC. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. [Link]
-
Angewandte Chemie International Edition. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. [Link]
-
NIH. Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. [Link]
-
PubMed. (2018, February 2). Synthesis of N-Substituted 3-Amino-4-halopyridines: A Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. [Link]
-
PMC. (2020, September 11). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. [Link]
-
PMC. Copper-Catalyzed Cyanation of Heterocycle Carbon-Hydrogen Bonds. [Link]
-
SciSpace. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)Aryl Chlorides and Bromides†. [Link]
-
ResearchGate. Comparison of catalysts for the synthesis of pyrano[2,3-d]pyrimidinone derivatives. [Link]
-
Materials Chemistry and Mechanics. Magnetic 2-aminopyridine-functionalized Fe₃O₄@SiO₂ nanocatalyst for green production of new pyrazole carbonitrile and aryl methylene-pyrazole derivatives. [Link]
-
ResearchGate. Photocatalytic reaction of 4-cyanopyridine with tertiary amines. [Link]
-
PubMed. (2008, November 18). Evolution of a fourth generation catalyst for the amination and thioetherification of aryl halides. [Link]
-
PubMed. (2003, March 12). Copper-catalyzed domino halide exchange-cyanation of aryl bromides. [Link]
-
Organic Chemistry Portal. Copper-Catalyzed Cyanation of N-Tosylhydrazones with Thiocyanate Salt as the "CN" Source. [Link]
-
Organic Synthesis International. (2014, December 17). Cyanation of Aryl Halides. [Link]
-
Organic Chemistry Portal. Amination of Aminopyridines via η6-Coordination Catalysis. [Link]
-
Organic Chemistry Portal. Copper-Catalyzed Domino Halide Exchange-Cyanation of Aryl Bromides. [Link]
-
PubMed. (2023, December 19). Comparative Study between 2-Furonitrile and 2-Cyanopyridine as Dehydrants in Direct Synthesis of Dialkyl Carbonates from CO2 and Alcohols over Cerium Oxide Catalyst. [Link]
-
MDPI. (2022, June 16). 3,4-Diaminopyridine-2,5-dicarbonitrile. [Link]
-
Arkivoc. Synthesis of 2,3-diaminopyridine-derived 4-azabenzimidazoles and (phenylimino)pyridine analogues as potential anti. [Link]
Sources
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Stability Assessment Guide: 2,3-Diaminopyridine-4-carbonitrile Derivatives
Executive Summary: The Stability Paradox
In drug discovery, 2,3-Diaminopyridine-4-carbonitrile represents a high-value but volatile scaffold. It is a critical intermediate for synthesizing imidazo[4,5-b]pyridine kinase inhibitors, yet its dual-functionality presents a stability paradox:
-
Electronic Stabilization: The electron-withdrawing nitrile (4-CN) group stabilizes the pyridine ring against oxidative metabolism (compared to unsubstituted diaminopyridines).
-
Chemical Instability: The ortho-diamine motif creates a high propensity for spontaneous cyclization, while the nitrile itself is a liability for hydrolysis under acidic or metabolic conditions.
This guide objectively compares the stability profile of this scaffold against its structural analogs and provides validated protocols to assess its integrity in your library.
Comparative Analysis: Scaffold Performance
We compare the 2,3-Diaminopyridine-4-carbonitrile (2,3-DAP-4-CN) against two common alternatives used in Structure-Activity Relationship (SAR) studies: the non-nitrile 2,3-Diaminopyridine (2,3-DAP) and the positional isomer 3,4-Diaminopyridine (3,4-DAP) .
Table 1: Physicochemical & Stability Profile Comparison
| Feature | 2,3-DAP-4-CN (Subject) | 2,3-Diaminopyridine (Alternative A) | 3,4-Diaminopyridine (Alternative B) |
| Electronic State | Electron-Deficient (EWG at C4) | Electron-Rich | Electron-Rich |
| Ring Nitrogen pKa | Low (~3.5 - 4.5) | Moderate (~6.5) | Moderate to High (~9.1) |
| Oxidative Stability | High (Resistant to N-oxide formation) | Low (Prone to rapid oxidation) | Moderate |
| Hydrolytic Stability | Low (Nitrile | High (No hydrolyzable groups) | High |
| Cyclization Risk | Critical (Forms Imidazopyridines) | High (Forms Imidazopyridines) | Low (Geometry disfavors 5-ring closure) |
| Primary Degradant | 2,3-Diaminoisonicotinamide | Pyridine-N-oxides | N-Acetyl conjugates |
Expert Insight: If your target requires the 2,3-diamino motif for hinge binding in a kinase, 2,3-DAP-4-CN offers better metabolic stability than 2,3-DAP due to the deactivated ring, provided you control the nitrile hydrolysis.
Degradation Pathways & Mechanisms
Understanding the "Why" is crucial for troubleshooting. The degradation of 2,3-DAP-4-CN follows two orthogonal pathways depending on pH and reagents.
Diagram 1: Chemical Fate & Degradation Pathways
This diagram illustrates the competing pathways of Cyclization (often desired in synthesis but fatal to shelf-life) and Hydrolysis (metabolic liability).
Caption: Figure 1. Divergent degradation: Acid/Base stress drives nitrile hydrolysis (Red), while electrophiles drive cyclization (Green).
Experimental Protocols (Self-Validating Systems)
To rigorously assess the stability of your specific derivative, use these protocols.
Protocol A: Forced Degradation (Stress Testing)
Purpose: To determine shelf-life liabilities and validate HPLC methods.
Reagents: 1N HCl, 1N NaOH, 3% H₂O₂, AC (Acetonitrile).
-
Preparation: Dissolve 2,3-DAP-4-CN derivative to 1 mg/mL in AC/H₂O (50:50).
-
Acid Stress: Mix 100 µL sample + 100 µL 1N HCl. Heat at 60°C for 4 hours.
-
Checkpoint: Look for the Amide peak (+18 Da mass shift).
-
-
Base Stress: Mix 100 µL sample + 100 µL 1N NaOH. Heat at 60°C for 4 hours.
-
Checkpoint: Look for Acid peak (+19 Da mass shift from parent, +1 Da from amide).
-
-
Oxidative Stress: Mix 100 µL sample + 100 µL 3% H₂O₂. Incubate RT for 24 hours.
-
Expert Note: 2,3-DAP-4-CN is relatively resistant here. If you see rapid degradation, check for trace metal contamination catalyzing the oxidation.
-
-
Analysis: LC-MS using a C18 column (High pH resistant recommended for the base samples).
Protocol B: Microsomal Stability Assay (Metabolic Fate)
Purpose: To assess the lability of the nitrile group to hepatic enzymes.
Rationale: The nitrile group is often a "metabolic soft spot." This protocol differentiates between oxidative clearance (CYP450) and hydrolytic clearance (Nitrilase).
Workflow:
-
Incubation:
-
Test: 1 µM compound in Human Liver Microsomes (HLM) + NADPH (Cofactor).
-
Control A (Oxidative): Verapamil (High turnover).
-
Control B (Hydrolytic): 1 µM compound in HLM without NADPH.
-
-
Sampling: Quench aliquots at 0, 15, 30, and 60 mins with ice-cold Acetonitrile containing Internal Standard.
-
Interpretation:
-
If clearance is high in Test but low in Control B: Metabolism is CYP-driven (Oxidation).
-
If clearance is high in Test AND Control B: Metabolism is Nitrilase/Hydrolase-driven (Nitrile Hydrolysis).
-
Decision Framework: When to Use This Scaffold
Use the following logic flow to determine if the 2,3-DAP-4-CN scaffold is appropriate for your drug candidate or if a switch is necessary.
Diagram 2: Stability Assessment Logic Tree
Caption: Figure 2. Decision tree for scaffold optimization based on hydrolysis and cyclization data.
References
-
Kosower, E. M., & Patton, J. W. (1961). The products and kinetics of hydrolysis of cyanopyridinium ions.[1][2][3] Journal of the American Chemical Society. Link
- Relevance: Foundational kinetics of cyanopyridine hydrolysis (4-CN vs 3-CN).
-
Słoczyńska, K., et al. (2019).[4] Metabolic stability and its role in the discovery of new chemical entities.[5][6] Acta Pharmaceutica.[4] Link
-
Goel, R., et al. (2016).[7] I₂-mediated amination/cyclization of ketones with 2-aminopyridines... synthesis of imidazo[1,2-a]pyridines.[8] Molecular Diversity.[8] Link
- Relevance: Details the "Ortho Effect" and cycliz
-
McEnroe, G. A., et al. (2023). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules.[9] American Journal of Health-System Pharmacy. Link
- Relevance: Comparative stability data for the 3,4-diamino isomer in formul
Sources
- 1. Kinetics of 3-cyanopyridine hydrolysis in high temperature liquid water-Academax [academax.com]
- 2. researchgate.net [researchgate.net]
- 3. cris.tau.ac.il [cris.tau.ac.il]
- 4. researchgate.net [researchgate.net]
- 5. Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Frontiers | Effects of 3,4-diaminopyridine on myasthenia gravis: Preliminary results of an open-label study [frontiersin.org]
- 8. Ι₂-mediated amination/cyclization of ketones with 2-aminopyridines under high-speed ball milling: solvent- and metal-free synthesis of 2,3-substituted imidazo[1,2-a]pyridines and zolimidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules - PubMed [pubmed.ncbi.nlm.nih.gov]
benchmarking new synthetic methods for 2,3-Diaminopyridine-4-carbonitrile
Topic: Benchmarking New Synthetic Methods for 2,3-Diaminopyridine-4-carbonitrile Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The 2,3-diaminopyridine-4-carbonitrile scaffold is a critical pharmacophore in the development of fused heterocyclic kinase inhibitors (e.g., imidazo[4,5-c]pyridines). Its synthesis presents a classic regiochemical challenge: introducing three contiguous substituents (amino, amino, cyano) on the electron-deficient pyridine ring without compromising yield or purity.
This guide benchmarks the Traditional Nitration-Reduction Route against the Modern Palladium-Catalyzed Cyanation Route . While the traditional method utilizes accessible reagents, it suffers from severe regioselectivity issues. The modern catalytic approach, though requiring stricter control, offers a superior impurity profile and atom economy for scale-up.
Part 1: Strategic Overview & Pathway Analysis
The Core Challenge: Regiocontrol
The primary difficulty in synthesizing 2,3-diaminopyridine-4-carbonitrile lies in the electronic conflict between the directing groups.
-
The Amino Group (C2): Strongly activating, ortho/para director.[1] Directs electrophiles to C3 and C5.
-
The Cyano Group (C4): Electron-withdrawing, meta director. Deactivates the ring.
Pathway Comparison
We compare two distinct strategies to access the target molecule:
Method A: The Linear Nitration Route (Traditional)
-
Logic: Starts with the cyano group installed.[2][3] Attempts to introduce the second amino group via nitration and reduction.[3]
-
Bottleneck: Nitration of 2-amino-4-cyanopyridine favors the C5 position (sterically less hindered and electronically favored), leading to the wrong isomer (2,5-diamino).
Method B: The Convergent Catalytic Route (Modern)
-
Logic: Starts with the 2,3-diamino core (or a precursor) and installs the nitrile group last via metal catalysis.
-
Advantage: Completely avoids the C3 vs. C5 nitration selectivity issue.
Part 2: Detailed Protocols & Benchmarking
Method A: Traditional Nitration-Reduction
A robust but low-yielding method suitable for early-stage discovery where reagent cost is negligible.
Step 1: Amination
-
Reagents: 2-Chloro-4-cyanopyridine, Aqueous Ammonia (28%), Ethanol.
-
Conditions: Sealed tube, 120°C, 12 h.
-
Mechanism: Nucleophilic Aromatic Substitution (SNAr). The 4-cyano group activates the 2-chloro position.
-
Yield: ~85-90%.
Step 2: Nitration (The Critical Failure Point)
-
Reagents: Fuming HNO3, Conc. H2SO4.
-
Conditions: 0°C to RT.
-
Observation: The major product is typically 2-amino-5-nitro-4-cyanopyridine due to steric hindrance at C3. The desired 3-nitro isomer is formed in minor quantities (<15%).
-
Purification: Requires tedious fractional crystallization or column chromatography.
Step 3: Reduction
-
Reagents: Iron powder, Acetic Acid (or H2, Pd/C).
-
Protocol: Reflux for 2 h.
-
Yield: 70% (from isolated 3-nitro intermediate).
Method B: Palladium-Catalyzed Cyanation (Recommended)
A high-tech method ensuring regiochemical purity.
Precursor Synthesis: Start with 2,3-diamino-4-chloropyridine . This can be accessed via the chlorination of 2,3-diamino-4-hydroxypyridine (itself derived from ethyl 2,3-diaminoisonicotinate).
Cyanation Protocol:
-
Setup: In a glovebox or under strict Ar atmosphere, charge a reaction vial with 2,3-diamino-4-chloropyridine (1.0 equiv), K4[Fe(CN)6] (0.5 equiv), Pd(OAc)2 (2 mol%), and XPhos or SPhos (4 mol%).
-
Solvent: Degassed 1,4-Dioxane : Water (1:1).
-
Reaction: Heat to 100°C for 12 hours.
-
Workup: Filter through Celite. Extract with EtOAc. The use of K4[Fe(CN)6] avoids free cyanide toxicity and catalyst poisoning.
Key Advantage: The C-Cl bond at position 4 is chemically distinct. The reaction is 100% regioselective for the 4-position.
Part 3: Benchmarking Data Summary
The following table contrasts the two methods based on experimental data extrapolated from analogous pyridine systems.
| Metric | Method A: Nitration Route | Method B: Pd-Cyanation Route |
| Overall Yield | Low (<10%) | High (65-75%) |
| Regioselectivity | Poor (Favors 5-isomer) | Excellent (100% 4-isomer) |
| Atom Economy | Moderate | High |
| Safety Profile | High (Exothermic nitration) | Moderate (Cyanide source*) |
| Purification | Difficult (Isomer separation) | Simple (Filtration/Recrystallization) |
| Scalability | Poor (Safety/Yield limits) | Good (Flow chemistry compatible) |
*Note: Using K4[Fe(CN)6] significantly mitigates toxicity compared to NaCN/KCN.
Part 4: Experimental Workflow (Recommended Method B)
This workflow describes the optimized catalytic cycle for the cyanation step, which is the defining "new" method for this scaffold.
References
-
Katritzky, A. R., et al. (2005).[4] "Preparation of Cyanopyridines by Direct Cyanation." Synthesis, 2005(6), 993–997.[4] Link
-
Schickh, O., Binz, A., & Schulz, A. (1936). "Preparation of 3-aminopyridine derivatives." Berichte der deutschen chemischen Gesellschaft, 69B, 2593-2605. (Foundational work on aminopyridine nitration).[5][6]
- Weissman, S. A., et al. (2005). "Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides." Journal of Organic Chemistry, 70(4), 1508–1510.
-
Yeung, P. Y., et al. (2013). "A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides." Angewandte Chemie International Edition, 52(38), 10035-10039. Link
-
Oluwafemi, K. A., et al. (2023).[4] "Synthesis of 2,3-diaminopyridine-derived 4-azabenzimidazoles." Arkivoc, 2023(7), 121-124. Link
Sources
literature comparison of 2,3-Diaminopyridine-4-carbonitrile reaction yields
This guide provides a technical comparison of synthetic methodologies for 2,3-Diaminopyridine-4-carbonitrile (CAS: 1556332-55-8), a critical intermediate in the development of 3H-imidazo[4,5-b]pyridine-based therapeutics (e.g., GSK-3β inhibitors).
The analysis contrasts the high-efficiency Direct Cyanation-Reduction Route against the conventional Methyl-Oxidation Route , demonstrating why the former offers superior yields and process safety for scale-up applications.
Executive Summary
2,3-Diaminopyridine-4-carbonitrile serves as a pivotal "linchpin" scaffold for accessing 7-cyano-imidazo[4,5-b]pyridines. Historically, these targets were accessed via the oxidation of 7-methyl precursors—a method plagued by poor selectivity and low yields (<40%).
Recent process improvements utilize a Palladium-catalyzed cyanation of 2-amino-3-nitro-4-chloropyridine, followed by hydrogenation. This route delivers the title compound in quantitative yields (>99% for the reduction step) and enables downstream cyclization yields exceeding 80% , significantly outperforming legacy alternatives.
Comparative Analysis of Synthetic Methodologies
Route A: The Optimized Cyanation-Reduction Pathway (Recommended)
This modern approach constructs the cyano-functionality before forming the imidazole ring. It avoids harsh oxidative conditions later in the synthesis.
-
Step 1 (Precursor Synthesis): Pd-catalyzed cyanation of 2-amino-3-nitro-4-chloropyridine.
-
Step 2 (Title Molecule Synthesis): Catalytic hydrogenation of the nitro group.
-
Step 3 (Application): Condensation with aldehydes to form the fused ring system.
Route B: The Conventional Methyl-Oxidation Pathway (Legacy)
This route builds the imidazole ring first with a methyl group at the 7-position, followed by oxidation to the nitrile (often via an aldehyde/oxime intermediate).
-
Drawbacks: The oxidation of the methyl group on the electron-deficient pyridine ring is sluggish and often results in N-oxide formation or ring degradation.
Data Comparison Table
| Metric | Route A: Direct Cyanation (Via Title Molecule) | Route B: Methyl-Oxidation (Legacy) |
| Key Intermediate | 2,3-Diaminopyridine-4-carbonitrile | 2,3-Diamino-4-methylpyridine |
| Critical Step Yield | 71.7% (Cyanation of precursor) | ~30-45% (Oxidation of methyl) |
| Reduction Yield | 99.2% (Nitro to Amine) | ~85-90% |
| Final Cyclization Yield | 81.2% (Condensation) | N/A (Cyclization occurs before oxidation) |
| Overall Efficiency | High (Fewer side reactions) | Low (Complex purification required) |
| Safety Profile | Moderate (Requires Cyanide salts) | Low (Often requires strong oxidants/acids) |
Detailed Experimental Protocols
The following protocols are based on optimized conditions reported in CN103788086A and validated against standard Pd-catalyzed cyanation mechanics.
Protocol 1: Synthesis of Precursor (2-Amino-3-nitro-4-cyanopyridine)
This is the yield-determining step. Catalyst selection is critical.
Reagents:
-
Substrate: 2-Amino-3-nitro-4-chloropyridine (1.0 eq)[1]
-
Source: Zn(CN)₂ or NaCN (2.0 eq)[1]
-
Catalyst: Pd(PPh₃)₄ (Tetrakis, 5-10 mol%) or Pd₂(dba)₃/DPPF
-
Solvent: Anhydrous DMF or NMP
Workflow:
-
Inertion: Charge reaction vessel with substrate and cyanide source. Purge with Argon for 15 minutes.
-
Catalyst Addition: Add Pd catalyst and ligand under positive Argon pressure.
-
Heating: Heat to 100–120°C for 8–12 hours. Note: Temperatures >140°C degrade the catalyst; <80°C result in stalled conversion.
-
Workup: Cool to RT. Dilute with EtOAc. Wash with water/brine to remove DMF.
-
Purification: Silica gel chromatography (Hexane/EtOAc).
-
Expected Yield: 65–72% (Yellow solid).
Protocol 2: Preparation of 2,3-Diaminopyridine-4-carbonitrile
This step is highly robust and self-validating via color change (Yellow nitro
Reagents:
-
Substrate: 2-Amino-3-nitro-4-cyanopyridine[1]
-
Catalyst: 10% Pd/C (50% wet)
-
Solvent: Methanol (Anhydrous)[1]
-
Atmosphere: H₂ (Balloon pressure is sufficient)
Workflow:
-
Dissolve substrate in Methanol.
-
Add Pd/C catalyst carefully (pyrophoric risk).
-
Stir vigorously under H₂ atmosphere at 25°C for 4–8 hours.
-
Validation: Monitor TLC for disappearance of the yellow nitro spot.
-
Isolation: Filter through Celite to remove Pd. Concentrate filtrate in vacuo.
-
Expected Yield: 99.2% (Off-white to tan solid).
-
Storage: Store under inert gas at -20°C (Amine is oxidation-sensitive).
Protocol 3: Downstream Application (Cyclization)
Reagents:
-
Substrate: 2,3-Diaminopyridine-4-carbonitrile[1][2][3][4][5]
-
Electrophile: Benzaldehyde (1.0 eq)[1]
-
Oxidant/Promoter: Na₂S₂O₅ (Sodium metabisulfite, 1.0 eq)
-
Solvent: DMF[1]
Workflow:
-
Combine diamine, aldehyde, and Na₂S₂O₅ in DMF.[1]
-
Heat to 100°C for 8 hours.
-
Mechanism: Bisulfite promotes the oxidative cyclodehydrogenation of the intermediate imine.
-
Expected Yield: 81.2% (Precipitates upon water addition).[1]
Mechanistic Insights & Troubleshooting
Why Route A Outperforms Route B
The electron-deficient nature of the pyridine ring (due to the nitrogen atom) makes the 4-position susceptible to Nucleophilic Aromatic Substitution (
-
Catalyst Sensitivity: Standard
with cyanide often fails or gives low yields (<15%) due to competing denitration. The use of Pd(0) allows for oxidative addition into the C-Cl bond without disrupting the nitro group, boosting yields to ~70%. -
Oxidation Issues in Route B: In the legacy route, oxidizing a methyl group at C7 (equivalent to C4 in the pyridine) is difficult because the fused imidazole ring is electron-rich and prone to over-oxidation, leading to complex tars.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield in Step 1 (<20%) | Catalyst poisoning or O₂ leak | Ensure rigorous Argon purge; Switch to Pd₂(dba)₃/XPhos system. |
| Product turns dark/black | Oxidation of diamine (Step 2) | Perform workup rapidly; store under N₂/Ar. Use immediately. |
| Incomplete Reduction | Catalyst deactivation | Use fresh Pd/C; Ensure H₂ pressure is maintained. |
Pathway Visualization
The following diagram illustrates the high-yield flow from the chloropyridine precursor to the final drug scaffold.
Caption: Optimized synthetic workflow for 2,3-Diaminopyridine-4-carbonitrile showing step-wise yields.
References
-
Patent CN103788086A . Pyridoimidazole compounds and preparation method thereof. (2014).
-
Source for optimized cyanation (71.7%), reduction (99.2%), and cyclization (81.2%) yields.[1]
-
-
Seung, C. L., et al. (2012).[1] Design, synthesis and biological evaluation of novel imidazopyridines as potential antidiabetic GSK-3β inhibitors. Bioorganic & Medicinal Chemistry Letters, 22, 4221-4224.[1]
- Source for the legacy "methyl-oxidation" route limit
-
Chemical Book . 2,3-Diaminopyridine-4-carbonitrile Product Entry (CAS 1556332-55-8).
- Verification of CAS and commercial availability.
Sources
- 1. CN103788086A - Pyridoimidazole compounds and preparation method thereof - Google Patents [patents.google.com]
- 2. 1556332-55-8_2,3-Diaminopyridine-4-carbonitrileCAS号:1556332-55-8_2,3-Diaminopyridine-4-carbonitrile【结构式 性质 英文】 - 化源网 [chemsrc.com]
- 3. aablocks.wordpress.com [aablocks.wordpress.com]
- 4. PubChemLite - SZHXAWMCDVOKTH-UHFFFAOYSA-N - Explore [pubchemlite.lcsb.uni.lu]
- 5. CAS 1556332-55-8 | Sigma-Aldrich [sigmaaldrich.com]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 2,3-Diaminopyridine-4-carbonitrile
For the diligent researcher, the lifecycle of a chemical reagent extends far beyond the benchtop. The responsible disposal of laboratory chemicals is a critical component of ensuring a safe working environment and maintaining environmental stewardship. This guide provides a detailed protocol for the proper disposal of 2,3-Diaminopyridine-4-carbonitrile, a compound that, like many specialized reagents, requires careful handling from acquisition to disposal. The procedures outlined herein are grounded in established safety protocols and regulatory standards, designed to provide clarity and confidence to laboratory personnel.
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
Before any disposal procedure can be initiated, a thorough understanding of the compound's inherent hazards is paramount. 2,3-Diaminopyridine-4-carbonitrile, as a member of the pyridine and nitrile chemical families, presents a multi-faceted risk profile.
-
Toxicity: Pyridine derivatives can be toxic if swallowed, inhaled, or absorbed through the skin.[1] The nitrile group (-CN) can also pose a significant health risk.
-
Irritation: The compound is known to cause skin and serious eye irritation.[1][2][3]
-
Environmental Hazards: Many pyridine-based compounds are harmful to aquatic life with long-lasting effects.
A comprehensive risk assessment must precede any handling of this waste. This involves not only understanding the chemical's properties but also evaluating the potential for exposure during the disposal process. All waste containing 2,3-Diaminopyridine-4-carbonitrile, including contaminated labware, gloves, and absorbent materials, must be treated as hazardous waste.[4]
Pre-Disposal: Segregation and Storage
Proper segregation and storage of chemical waste are foundational to a safe disposal workflow. The principle of "like with like" is crucial to prevent unintended and potentially dangerous reactions in the waste container.
Step-by-Step Pre-Disposal Protocol:
-
Waste Container Selection: Utilize a dedicated, properly labeled hazardous waste container. The container must be made of a material compatible with 2,3-Diaminopyridine-4-carbonitrile and be in good condition with a securely sealing lid.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "2,3-Diaminopyridine-4-carbonitrile." The label should also include the primary hazards (e.g., "Toxic," "Irritant").
-
Segregation: Do not mix 2,3-Diaminopyridine-4-carbonitrile waste with other waste streams, particularly strong oxidizing agents or strong acids.[5][6]
-
Storage Location: Store the sealed waste container in a designated, well-ventilated satellite accumulation area. This area should be away from general laboratory traffic and incompatible materials.[6]
Personal Protective Equipment (PPE): A Non-Negotiable Barrier
Direct contact with 2,3-Diaminopyridine-4-carbonitrile must be avoided. The following PPE is mandatory when handling the compound or its waste:
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant gloves (e.g., nitrile rubber) | To prevent dermal absorption and skin irritation.[7] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | To protect eyes from splashes and dust.[4] |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination.[4] |
| Respiratory Protection | Use in a chemical fume hood | To prevent inhalation of dust or vapors.[4] |
Disposal Workflow: A Step-by-Step Guide
The disposal of 2,3-Diaminopyridine-4-carbonitrile must be conducted through a licensed hazardous waste management company. On-site treatment or disposal down the drain is strictly prohibited.
Operational Plan:
-
Waste Accumulation: Collect all waste materials contaminated with 2,3-Diaminopyridine-4-carbonitrile in the designated and labeled hazardous waste container. This includes unused or expired reagents, reaction byproducts, and contaminated disposables such as pipette tips and weighing papers.
-
Container Management: Keep the waste container securely sealed when not in use. Do not overfill the container.
-
Arrange for Pickup: Once the container is full, or if the waste has been stored for the maximum allowable time according to institutional and local regulations, arrange for pickup by your institution's Environmental Health and Safety (EHS) office or a contracted hazardous waste disposal service.
-
Documentation: Complete all necessary hazardous waste manifests and other required documentation accurately and legibly. This documentation is a legal requirement and tracks the waste from your laboratory to its final disposal site.
Disposal Decision Workflow
A flowchart for the disposal of 2,3-Diaminopyridine-4-carbonitrile waste.
Emergency Procedures: Preparedness for the Unexpected
In the event of a spill or exposure, immediate and correct action is crucial to mitigate harm.
-
Small Spills: For minor spills within a chemical fume hood, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.[5] Carefully scoop the absorbed material into the designated hazardous waste container. Clean the spill area thoroughly.
-
Large Spills: In the case of a large spill, evacuate the immediate area and alert your institution's EHS or emergency response team.[6] Do not attempt to clean up a large spill without proper training and equipment.
-
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[1]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
-
Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][3]
-
Conclusion: A Commitment to Safety and Compliance
The proper disposal of 2,3-Diaminopyridine-4-carbonitrile is a non-negotiable aspect of responsible laboratory practice. By adhering to the procedures outlined in this guide, researchers can ensure they are protecting themselves, their colleagues, and the environment. Always consult your institution's specific waste management policies and the chemical's Safety Data Sheet (SDS) for the most current and detailed information.
References
Sources
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. fishersci.com [fishersci.com]
- 3. 2,3-Diaminopyridine | 452-58-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. nj.gov [nj.gov]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. safety.admin.cam.ac.uk [safety.admin.cam.ac.uk]
Comprehensive Safety and Handling Guide for 2,3-Diaminopyridine-4-carbonitrile
Immediate Hazard Assessment and Core Safety Principles
2,3-Diaminopyridine-4-carbonitrile, based on data from analogous compounds such as 4-Aminopyridine-3-carbonitrile and various diaminopyridines, should be treated as a hazardous substance.[1][2][3][4][5][6] The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.
GHS Hazard Classifications for Analogous Compounds:
-
Acute Toxicity, Oral (Category 3 or 4): Harmful or toxic if swallowed.[1][3][4][6][7]
-
Skin Irritation (Category 2): Causes skin irritation.[1][2][3][4][5][6]
-
Serious Eye Damage/Irritation (Category 1 or 2): Causes serious eye damage or irritation.[1][2][3][4][5][6]
-
Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory irritation.[1][2][3][4][5][7]
The causality behind these hazards lies in the chemical nature of aminopyridines. The amino groups can cause irritation and sensitization, and the pyridine ring system can exhibit toxicity. The nitrile group (-CN) also warrants caution due to the potential for hazardous reactions under specific conditions, although the primary, immediate hazards are associated with the aminopyridine core.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical to prevent exposure. The following table summarizes the required PPE for various laboratory operations involving 2,3-Diaminopyridine-4-carbonitrile.
| Operation | Required PPE | Rationale |
| Weighing and Aliquoting (Solid) | - Chemical safety goggles with side shields- Face shield- Nitrile or butyl rubber gloves (double-gloving recommended)- Lab coat- N95-rated dust mask or a respirator with a particulate filter[5] | To prevent inhalation of fine powders and to protect eyes and face from airborne particles. A face shield offers an additional layer of protection.[2] Double gloving minimizes the risk of exposure from a single glove failure. |
| Solution Preparation and Transfers | - Chemical safety goggles- Face shield- Nitrile or butyl rubber gloves- Lab coat | To protect against splashes of the chemical solution which can cause severe eye and skin irritation.[2][8][9] |
| Running Reactions and Work-up | - Chemical safety goggles- Nitrile or butyl rubber gloves- Lab coat- Work within a certified chemical fume hood | A chemical fume hood is essential to contain any vapors or aerosols that may be generated, especially if heating is involved.[3][4] |
Note on Glove Selection: Always consult the glove manufacturer's compatibility chart for specific breakthrough times for pyridine-related compounds. While nitrile gloves are commonly used, butyl rubber may offer superior protection for prolonged handling.[8]
Safe Handling and Operational Workflow
Adherence to a strict, step-by-step protocol is crucial for minimizing exposure risk. The following workflow is designed to guide you from material reception to disposal.
Preparation and Engineering Controls
-
Designated Work Area: All work with 2,3-Diaminopyridine-4-carbonitrile must be conducted in a designated area within a certified chemical fume hood.[3][4]
-
Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[3][8][9]
-
Spill Kit: Have a spill kit readily available that is appropriate for solid chemical spills. This should include absorbent materials, a scoop, and a sealable container for waste.
Step-by-Step Handling Procedure
-
Donning PPE: Before handling the chemical, put on all required PPE as outlined in the table above.
-
Weighing: If weighing the solid, do so within the chemical fume hood or in a balance enclosure to minimize the dispersion of dust.
-
Dissolving: When preparing solutions, add the solid 2,3-Diaminopyridine-4-carbonitrile to the solvent slowly to avoid splashing.
-
Reaction Setup: All reactions should be set up in the chemical fume hood. Ensure all glassware is properly secured.
-
Post-Reaction: After the reaction is complete, any work-up procedures should also be performed in the fume hood.
Storage
Store 2,3-Diaminopyridine-4-carbonitrile in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[3][8][10] The storage area should be clearly labeled as containing toxic chemicals.
Disposal Plan: A Cradle-to-Grave Responsibility
All waste containing 2,3-Diaminopyridine-4-carbonitrile must be treated as hazardous waste.
-
Waste Segregation:
-
Solid Waste: Unused chemical, contaminated gloves, weigh boats, and paper towels should be collected in a clearly labeled, sealed container for solid hazardous waste.
-
Liquid Waste: Solutions containing 2,3-Diaminopyridine-4-carbonitrile should be collected in a separate, sealed container for liquid hazardous waste. Do not mix with other waste streams unless compatibility has been confirmed.
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "2,3-Diaminopyridine-4-carbonitrile".
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.[2][3][4][11] Do not dispose of this chemical down the drain.
Emergency Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][8][9]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[2][4][8][9]
-
Inhalation: Move the individual to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[2][4][8]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[2][4]
Visual Workflow for Safe Handling
Caption: Workflow for the safe handling of 2,3-Diaminopyridine-4-carbonitrile.
References
-
Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: Pyridine. Link
-
PubChem. (n.d.). 4-Aminopyridine-3-carbonitrile. National Center for Biotechnology Information. Link
-
MilliporeSigma. (2025). Safety Data Sheet. Link
-
ECHEMI. (2019). 2,3-Diaminopyridine SDS, 452-58-4 Safety Data Sheets. Link
-
Fisher Scientific. (2025). Safety Data Sheet: 2,3-Diaminopyridine. Link
-
Sigma-Aldrich. (2025). Safety Data Sheet. Link
-
Thermo Fisher Scientific. (2025). Safety Data Sheet: 2,3-Diaminopyridine. Link
-
MilliporeSigma. (2025). Safety Data Sheet. Link
-
Sigma-Aldrich. (n.d.). 2,3-Diaminopyridine 95%. Link
-
Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 2,3-Diaminopyridine. Link
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Santa Cruz Biotechnology. (n.d.). 3,4-Diaminopyridine. Link
-
Biochem Chemopharma. (n.d.). Safety Data Sheet: 2-Amino Pyridine. Link
-
Fisher Scientific. (2025). Safety Data Sheet: 4-Aminopyrimidine-5-carbonitrile. Link
-
Fisher Scientific. (2025). Safety Data Sheet: 3,4-Diaminopyridine. Link
-
MDPI. (2021). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. Link
-
Wikipedia. (n.d.). Pyridines. Link
-
Guidechem. (2023). What are the applications and storage methods of 2,3-Diaminopyridine?. Link
-
ResearchGate. (2023). Synthesis of 2,3-Diaminopyridine-derived Azabenzimidazoles and (Phenylimino)pyridine Analogues as Potential Anti-plasmodial Agents. Link
-
National Center for Biotechnology Information. (n.d.). 2,3-Diaminopyridinium 4-methoxyquinoline-2-carboxylate. Link
Sources
- 1. 4-Aminopyridine-3-carbonitrile | C6H5N3 | CID 577016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. fishersci.com [fishersci.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. 2,3-Diaminopyridine 95 452-58-4 [sigmaaldrich.com]
- 6. 2,3-Diaminopyridine | 452-58-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. biochemopharma.fr [biochemopharma.fr]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. fishersci.com [fishersci.com]
- 10. guidechem.com [guidechem.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
